Methyl Glyphosate
Description
Properties
IUPAC Name |
2-[methyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVDYFNFBJGOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337285 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24569-83-3 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24569-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-methyl-N-(phosphonomethyl)glycine
Foreword for the Modern Researcher
In the intricate landscape of chemical biology and drug development, the exhaustive characterization of molecular entities is paramount. N-methyl-N-(phosphonomethyl)glycine, a tertiary amine derivative of the widely known glyphosate, represents a molecule of significant interest, primarily as a key metabolite and impurity in glyphosate production.[1] Its presence, even in trace amounts, necessitates a comprehensive understanding of its chemical behavior for accurate analytical method development, toxicological assessment, and for exploring its potential, albeit less understood, intrinsic biological activities.
This guide eschews a conventional templated approach. Instead, it is structured to provide a holistic and practical understanding of N-methyl-N-(phosphonomethyl)glycine, addressing the core chemical questions a researcher would encounter. We will delve into its synthesis, offering insights into its formation, explore its fundamental physicochemical properties, and discuss its reactivity and stability. Furthermore, we will provide actionable experimental protocols for its analysis, grounded in established methodologies. This document is intended to be a living guide for the laboratory scientist, providing both foundational knowledge and the practical details necessary for rigorous scientific inquiry.
I. Molecular Structure and Identification
N-methyl-N-(phosphonomethyl)glycine, also known by synonyms such as Methyl Glyphosate and Glyphosate-N-methyl, possesses the chemical formula C₄H₁₀NO₅P and a molecular weight of 183.10 g/mol .[2][3] Its unique structure, featuring a central nitrogen atom bonded to a methyl group, a carboxymethyl group, and a phosphonomethyl group, imparts a complex acid-base character and potential for zwitterionic forms in solution.
| Identifier | Value | Source |
| CAS Number | 24569-83-3 | [2] |
| Molecular Formula | C₄H₁₀NO₅P | [2] |
| Molecular Weight | 183.10 g/mol | [2] |
| IUPAC Name | 2-[methyl(phosphonomethyl)amino]acetic acid | [3] |
digraph "N_methyl_N_phosphonomethyl_glycine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.5,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-2.5,0!", fontcolor="#202124"]; O1 [label="O", pos="-3.5,0.5!", fontcolor="#EA4335"]; O2 [label="OH", pos="-2.5,-1!", fontcolor="#EA4335"]; C3 [label="CH₃", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="CH₂", pos="1.5,0.5!", fontcolor="#202124"]; P[label="P", pos="2.5,0!", fontcolor="#202124"]; O3 [label="O", pos="3.5,0.5!", fontcolor="#EA4335"]; O4 [label="OH", pos="2.5,-1!", fontcolor="#EA4335"]; O5 [label="OH", pos="2.5,1!", fontcolor="#EA4335"];
// Bonds N -- C1; C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; N -- C3; N -- C4; C4 -- P; P -- O3 [style=double]; P -- O4; P -- O5; }
Figure 1: 2D structure of N-methyl-N-(phosphonomethyl)glycine.
II. Synthesis and Formation
While N-methyl-N-(phosphonomethyl)glycine is commercially available as an analytical standard, understanding its synthetic origins is crucial, particularly in the context of its emergence as an impurity in glyphosate production.[2]
A. Formation as a Byproduct in Glyphosate Synthesis
The industrial synthesis of glyphosate can inadvertently lead to the formation of N-methyl-N-(phosphonomethyl)glycine. One significant pathway involves the methylation of glyphosate by C1 byproducts, such as formaldehyde and formic acid, which can be present in the reaction mixture.[4] This underscores the importance of stringent process control and purification methods in the manufacturing of glyphosate to minimize the presence of this impurity.
B. Potential Synthetic Routes
Although a definitive, high-yield laboratory-scale synthesis protocol for N-methyl-N-(phosphonomethyl)glycine is not prominently documented in readily available literature, its synthesis can be conceptually approached through the N-methylation of N-(phosphonomethyl)glycine (glyphosate).
Figure 3: Postulated degradation pathways of N-methyl-N-(phosphonomethyl)glycine.
B. Chemical Reactivity
The tertiary amine in N-methyl-N-(phosphonomethyl)glycine is a nucleophilic center and can participate in reactions with electrophiles. The carboxylic and phosphonic acid groups can undergo esterification reactions under appropriate conditions. The molecule's ability to chelate metal ions, a known property of glyphosate, is also expected to be retained. [5]
V. Experimental Protocols for Analysis
Accurate and sensitive quantification of N-methyl-N-(phosphonomethyl)glycine is essential for quality control in glyphosate production and for research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.
A. HPLC Analysis
Principle: This method utilizes reverse-phase chromatography to separate N-methyl-N-(phosphonomethyl)glycine from other components in a sample mixture. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or mass spectrometer).
-
Reverse-phase HPLC column (e.g., C18).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS-compatible methods) or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate mixture of acetonitrile and water. For mass spectrometry detection, acidify the mobile phase with a low concentration of formic acid. For UV detection, phosphoric acid can be used.
-
Standard Preparation: Prepare a stock solution of N-methyl-N-(phosphonomethyl)glycine analytical standard in a suitable solvent (e.g., water or a water/methanol mixture). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing N-methyl-N-(phosphonomethyl)glycine in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically used.
-
Flow Rate: Approximately 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., < 210 nm) or mass spectrometry (electrospray ionization in positive or negative mode).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of N-methyl-N-(phosphonomethyl)glycine in the sample by interpolating its peak area on the calibration curve.
VI. Biological Relevance and Toxicological Profile
A. Role as a Glyphosate Metabolite and Impurity
The primary relevance of N-methyl-N-(phosphonomethyl)glycine in a biological context is as a metabolite and manufacturing impurity of glyphosate. [1]Its presence in technical grade glyphosate and in environmental samples necessitates its toxicological evaluation to fully assess the safety of glyphosate-based products.
B. Potential for Biological Activity
While research on the specific biological activity of N-methyl-N-(phosphonomethyl)glycine is limited, studies on derivatives of N-(phosphonomethyl)glycine have indicated potential cytotoxic effects against tumor cell lines. This suggests that modifications to the glyphosate structure, including N-methylation, could lead to compounds with novel biological activities. The structural similarity to the amino acid glycine also raises questions about its potential to interfere with metabolic pathways involving glycine, although studies on glyphosate itself have shown that it does not substitute for glycine in proteins in actively dividing mammalian cells. [6]
C. Toxicological Data
N-methyl-N-(phosphonomethyl)glycine is classified as causing serious eye damage and being toxic to aquatic life with long-lasting effects. [7]This highlights the need for careful handling and disposal of this compound.
VII. Conclusion and Future Directions
N-methyl-N-(phosphonomethyl)glycine, while primarily known as a side-product of glyphosate synthesis, presents a compelling case for more in-depth study. Its chemical properties, dictated by the interplay of its tertiary amine, carboxylic acid, and phosphonic acid functionalities, govern its behavior in analytical and biological systems. This guide has synthesized the available technical information to provide a foundational understanding for researchers.
Future research should focus on several key areas. The development of a robust and high-yield synthetic protocol is essential to facilitate further investigation. A comprehensive experimental determination of its physicochemical parameters, including pKa values and solubility in a wider range of solvents, is needed. Furthermore, a thorough investigation into its intrinsic biological activity, beyond its role as a glyphosate-related compound, could uncover novel pharmacological properties. As analytical techniques become more sensitive, the ability to detect and quantify such minor components becomes increasingly important, making a complete understanding of N-methyl-N-(phosphonomethyl)glycine not just an academic exercise, but a necessity for ensuring the safety and efficacy of products in the pharmaceutical and agrochemical industries.
VIII. References
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- 7. N-methyl-N-(phosphonomethyl)glycine | C4H10NO5P | CID 541499 - PubChem [pubchem.ncbi.nlm.nih.gov]
methyl glyphosate CAS number 24569-83-3
An In-Depth Technical Guide to Methyl Glyphosate (CAS 24569-83-3)
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS: 24569-83-3), a key derivative and known impurity of Glyphosate. While structurally similar to its parent compound, the N-methyl substitution introduces unique characteristics relevant to its synthesis, analysis, and biological profile. This document delves into the fundamental physicochemical properties, outlines plausible synthetic routes, and details robust analytical methodologies for its detection and quantification. Furthermore, it explores the compound's mechanism of action, drawing parallels with glyphosate's inhibition of the shikimate pathway, and discusses its environmental fate and toxicological considerations. This guide is intended to serve as a critical resource for professionals engaged in agrochemical research, environmental science, and toxicology, providing both foundational knowledge and practical, field-proven insights.
Section 1: Core Physicochemical Properties
This compound, also known as N-Methyl-N-(phosphonomethyl)glycine, is a solid, water-soluble organophosphorus compound.[1][2] Its chemical identity is defined by the CAS number 24569-83-3.[1][3][4] The core structure consists of a glycine backbone with a methyl group and a phosphonomethyl group attached to the nitrogen atom.[1][3] This zwitterionic nature, with both acidic and basic functional groups, dictates its physical and chemical behavior, particularly its solubility and chromatographic properties.[5][6][7]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 24569-83-3 | [1][3][4][8][9] |
| Molecular Formula | C₄H₁₀NO₅P | [3][4] |
| Molecular Weight | 183.10 g/mol | [3][4] |
| Synonyms | N-Methyl-N-(phosphonomethyl)glycine, [methyl(phosphonomethyl)amino]acetic acid | [1][4][8] |
| Physical Form | Solid | [1][8] |
| Melting Point | 223-225 °C | [1][4] |
| Boiling Point (Predicted) | 427.9 ± 55.0 °C | [1] |
| Density (Predicted) | 1.583 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.21 ± 0.10 | [1] |
| SMILES | CN(CC(=O)O)CP(=O)(O)O | [4][9] |
| InChI Key | SGVDYFNFBJGOHB-UHFFFAOYSA-N | [8] |
Section 2: Synthesis and Manufacturing Insights
The synthesis of N-substituted phosphonomethyl glycine derivatives can be achieved through various routes, most commonly involving the phosphonomethylation of the corresponding amino acid.[10] While specific, scaled-up manufacturing processes for this compound are not widely published, a logical and established laboratory-scale approach is the Kabachnik-Fields reaction.[7][11] This three-component condensation reaction is a cornerstone for creating α-aminophosphonates.
A plausible synthetic pathway for this compound would involve the reaction of sarcosine (N-methylglycine), formaldehyde, and a dialkyl phosphite. The initial step is the formation of a Schiff base intermediate from sarcosine and formaldehyde, which is then attacked by the dialkyl phosphite. The resulting phosphonate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound product.
Caption: Proposed synthesis workflow for this compound via the Kabachnik-Fields reaction.
Section 3: Analytical Methodologies
The analysis of this compound presents challenges similar to those of glyphosate due to its high polarity, zwitterionic character, and lack of a native chromophore, which complicates direct analysis by conventional reversed-phase liquid chromatography with UV detection.[5][12] Therefore, robust analytical methods typically rely on derivatization or specialized chromatographic techniques coupled with mass spectrometry.
Derivatization-Based Approaches
The most common and effective strategy is pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl).[5][6][13][14][15] This reagent reacts with the secondary amine group of this compound, rendering the molecule less polar and adding a highly fluorescent fluorenyl group. This allows for excellent retention on reversed-phase columns and highly sensitive detection by both fluorescence detectors and mass spectrometry.[6][15][16]
Chromatographic Separation and Detection
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of this compound.[12][13] After FMOC derivatization, the derivative can be separated using a standard C18 column. Detection by a triple quadrupole mass spectrometer in negative ion mode provides high selectivity and low detection limits, often in the parts-per-billion (ppb) range.[13][17] The use of stable isotopically labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in derivatization efficiency.[12][17]
Gas Chromatography with Mass Spectrometry (GC-MS): This technique requires a more extensive derivatization process to increase the volatility of the analyte.[13] A common approach involves trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE) to convert this compound into a more volatile ester.[13] While effective, this method is often more time-consuming than LC-MS/MS-based approaches.[13]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR can be used for the structural confirmation and quantification of this compound, particularly in reference standards or highly concentrated samples.[18][19] The ¹H NMR spectrum shows a characteristic doublet for the protons on the carbon adjacent to the phosphorus atom (CH₂-P) due to H-P coupling.[18][20]
Protocol: Quantification of this compound in Water by LC-MS/MS
-
Sample Preparation: Filter the aqueous sample through a 0.45 µm membrane filter.
-
pH Adjustment: To a 1 mL aliquot of the sample, add 0.9 mL of 0.025M borate buffer to achieve alkaline conditions necessary for the derivatization reaction.[5][6]
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard.
-
Derivatization: Add 0.1 mL of 0.01M FMOC-Cl in acetone. Vortex the mixture and allow it to react for at least 20 minutes at room temperature.[6]
-
Reagent Removal: Quench the reaction and remove excess FMOC-Cl by extracting the mixture three times with 1 mL of ethyl ether.[6]
-
Analysis: Inject the aqueous layer into the LC-MS/MS system.
-
Data Processing: Quantify the analyte by comparing the peak area ratio of the native this compound derivative to its labeled internal standard against a calibration curve.
Caption: General analytical workflow for this compound using FMOC derivatization and LC-MS/MS.
Section 4: Biological Activity & Mechanism of Action
This compound is primarily of interest as a metabolite or impurity of glyphosate-based herbicides.[1] Its mechanism of action is presumed to be identical to that of glyphosate, which acts as a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[2][7][21][22]
The EPSPS enzyme is a key component of the shikimate pathway, a metabolic route used by plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[7][23] These amino acids are vital precursors for proteins and numerous secondary metabolites.[2] By inhibiting EPSPS, glyphosate and its active derivatives starve the plant of these essential building blocks, leading to a cessation of growth and eventual death.[21][22] This pathway is absent in animals, which is the basis for the relatively low direct toxicity of glyphosate to mammals.[2][7]
Caption: Inhibition of the Shikimate Pathway by Glyphosate-like compounds.
Section 5: Environmental Fate & Toxicology
Environmental Fate and Degradation
The environmental behavior of this compound is expected to be similar to that of glyphosate. Glyphosate is known for its strong adsorption to soil particles, which limits its immediate mobility and leaching into groundwater.[24][25][26] The primary route of degradation in the environment is through microbial metabolism.[21][24][25]
Two main microbial degradation pathways for glyphosate have been identified:
-
AMPA Pathway: Cleavage of the C-N bond by the enzyme glyphosate oxidoreductase produces aminomethylphosphonic acid (AMPA) and glyoxylate.[24][27] AMPA is the most common and persistent metabolite of glyphosate found in the environment.[22][24][26][28]
-
Sarcosine Pathway: Direct cleavage of the carbon-phosphorus (C-P) bond by C-P lyase enzymes yields sarcosine and phosphate.[27][29]
Given its structure, this compound would likely degrade via similar pathways, potentially also forming AMPA as a key metabolite. Its persistence in soil would be influenced by factors such as microbial activity, soil type, and temperature.
Toxicological Profile
This compound is classified as hazardous. According to safety information, it may be harmful if swallowed or in contact with skin, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[8]
GHS Hazard Statements: [8]
-
H303: May be harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H318: Causes serious eye damage.
-
H411: Toxic to aquatic life with long lasting effects.
The toxicology of the parent compound, glyphosate, has been extensively studied. While generally exhibiting low acute toxicity in mammals, concerns have been raised regarding long-term exposure and the effects of commercial formulations which contain various adjuvants.[28][30][31][32] Acute ingestion of concentrated glyphosate products can lead to significant gastrointestinal and renal effects in humans.[30][31]
Section 6: Applications in Research and Industry
The primary application of this compound (CAS 24569-83-3) is as an analytical reference material.[9][33] Its availability as a certified standard is essential for:
-
Impurity Profiling: Identifying and quantifying this compound as an impurity in technical grade glyphosate and its commercial formulations.[1]
-
Metabolism Studies: Serving as a reference standard in studies investigating the degradation and metabolism of glyphosate in plants, soil, and water.
-
Environmental Monitoring: Aiding in the development and validation of analytical methods to detect glyphosate and related compounds in environmental matrices.
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An In-depth Technical Guide to the Molecular Structure of Methyl Glyphosate
Abstract: This guide provides a comprehensive technical overview of the molecular structure of methyl glyphosate, a significant derivative of the herbicide glyphosate. Tailored for researchers, scientists, and professionals in drug development and agrochemical analysis, this document delves into the nuanced structural and physicochemical properties of this compound. We will explore its two- and three-dimensional structure, spectroscopic signature, and the implications of its structure on chemical reactivity. The methodologies for its characterization are detailed, providing a robust framework for its study and application in a research context.
Introduction
This compound, formally known as 2-[methyl(phosphonomethyl)amino]acetic acid, is the methyl ester derivative of N-methylglyphosate and a close structural analog of glyphosate, one of the most widely used herbicides globally.[1] While not used as an active herbicidal agent itself, this compound serves as a crucial reference compound in analytical chemistry for detecting and quantifying glyphosate and its metabolites in environmental and biological samples.[2] Its distinct molecular structure provides a valuable tool for understanding the structure-activity relationships of glyphosate-based compounds and for the development of targeted analytical methods.
1.1 Nomenclature and Chemical Identity
A precise understanding of a molecule begins with its unambiguous identification. The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[methyl(phosphonomethyl)amino]acetic acid | [2][3][4] |
| CAS Number | 24569-83-3 | [3][5][6] |
| Molecular Formula | C₄H₁₀NO₅P | [3][5] |
| Molecular Weight | 183.10 g/mol | [5] |
| Canonical SMILES | CN(CC(=O)O)CP(=O)(O)O | [3][4] |
| InChI Key | InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | [3][4] |
1.2 Significance in Research
The study of this compound is intrinsically linked to the environmental and biological monitoring of its parent compound, glyphosate.[7] As a primary standard in analytical laboratories, it is essential for:
-
Method Validation: Establishing the accuracy and precision of chromatographic and spectroscopic methods for glyphosate detection.
-
Metabolic Studies: Serving as a reference point in studies investigating the metabolic fate of glyphosate in various organisms.
-
Structure-Activity Relationship (SAR) Studies: Providing a molecular variant to probe the enzymatic interactions of glyphosate with its target, the EPSP synthase enzyme.[1]
Molecular Structure and Bonding
The chemical behavior of this compound is a direct consequence of its molecular architecture, which features a combination of key functional groups.
2.1 Key Functional Groups
The structure of this compound is characterized by three principal functional groups:
-
Phosphonate Group (-PO(OH)₂): This acidic group is central to the biological activity of glyphosate and its analogs.
-
Tertiary Amine (-N(CH₃)-): The nitrogen atom, bonded to a methyl group, a methylene-carboxylate, and a methylene-phosphonate, acts as a key linker.
-
Carboxylic Acid (-COOH): In this compound, this group is esterified to a methyl group in some contexts, though the common research chemical is the free acid form of the N-methylated glyphosate. The IUPAC name 2-[methyl(phosphonomethyl)amino]acetic acid indicates a free carboxylic acid.[2][3][4]
These groups confer an amphoteric nature to the molecule, allowing it to exist in various protonation states depending on the ambient pH.[8]
2.2 Bonding and Hybridization
The molecule is constructed through a network of sigma (σ) bonds. The central nitrogen and the carbon atoms in the backbone are sp³ hybridized, leading to a tetrahedral geometry around these atoms. The phosphorus atom in the phosphonate group is also sp³ hybridized. The carbonyl carbon of the carboxylic acid is sp² hybridized, resulting in a trigonal planar geometry for this group.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Nodes for atoms N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; H1 [label="H", pos="-1.5,-1.2!"]; H2 [label="H", pos="-1.8,0!"]; C2 [label="C", pos="1.2,-0.5!"]; H3 [label="H", pos="1.5,-1.2!"]; H4 [label="H", pos="1.8,0!"]; C3 [label="C", pos="-1.2,1!"]; H5 [label="H", pos="-1.5,1.7!"]; H6 [label="H", pos="-0.8,1.5!"]; H7 [label="H", pos="-1.8,0.8!"]; P [label="P", pos="2.5,-0.2!"]; O1 [label="O", pos="3.5,-0.8!"]; H8 [label="H", pos="4.0,-0.6!"]; O2 [label="O", pos="2.8,1!"]; H9 [label="H", pos="3.3,1.2!"]; O3 [label="O", pos="2.2,-1.2!"]; C4 [label="C", pos="-2.5,-0.2!"]; O4 [label="O", pos="-3.0,0.6!"]; O5 [label="O", pos="-3.0,-1!"]; H10 [label="H", pos="-3.5,-0.8!"];
// Edges for bonds N -- C1; C1 -- C4; C4 -- O4; C4 -- O5; O5 -- H10; C1 -- H1; C1 -- H2; N -- C2; C2 -- H3; C2 -- H4; C2 -- P; P -- O1; O1 -- H8; P -- O2; O2 -- H9; P -- O3 [style=dashed]; N -- C3; C3 -- H5; C3 -- H6; C3 -- H7;
// Annotations label_phosphonate [label="Phosphonate Group", pos="3.5,0.5!", fontcolor="#34A853"]; label_amine [label="Tertiary Amine", pos="0,0.5!", fontcolor="#EA4335"]; label_carboxylate [label="Carboxylic Acid", pos="-3.5,0!", fontcolor="#4285F4"]; } dot Caption: 2D representation of this compound's functional groups.
Spectroscopic and Analytical Characterization
The definitive identification and quantification of this compound rely on a suite of modern analytical techniques. Each method provides unique insights into the molecule's structure and properties.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ³¹P NMR are particularly informative.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the N-methyl protons, the two methylene (-CH₂-) groups, and the acidic protons of the phosphonate and carboxylate groups. The methylene group adjacent to the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus.[9]
-
³¹P NMR: Phosphorus-31 NMR provides a highly specific signal for the phosphonate group, which is invaluable for confirming the presence of this moiety and for quantitative analysis.[10]
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound standard in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TSP for D₂O) for quantitative analysis.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune the probe for ¹H and ³¹P frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 2 seconds, and 16-64 scans.
-
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. This removes the splitting from adjacent protons and provides a single sharp peak.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks of interest for quantitative analysis.
dot graph TD A[Start: Sample Preparation] --> B{Dissolve in D₂O}; B --> C[Transfer to NMR Tube]; C --> D{Insert into Spectrometer}; D --> E[Acquire ¹H Spectrum]; D --> F[Acquire ³¹P Spectrum]; E --> G{Process ¹H Data}; F --> H{Process ³¹P Data}; G --> I[Analyze ¹H Spectrum]; H --> J[Analyze ³¹P Spectrum]; I --> K[End: Structural Confirmation]; J --> K;
dot Caption: Workflow for NMR-based analysis of this compound.
3.2 Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for the trace analysis of this compound.
-
Ionization: Due to its polarity, electrospray ionization (ESI) is the preferred method for generating gas-phase ions of this compound.
-
Fragmentation: In tandem mass spectrometry (MS/MS), the molecular ion can be fragmented to produce a characteristic pattern of daughter ions, which is used for definitive identification. The fragmentation of methylated glyphosate has been shown to produce a most abundant ion of [GLY+4Me+H]+.[11]
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation: For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[12] The final extract is typically dissolved in a mobile phase-compatible solvent.
-
Chromatographic Separation: Use a liquid chromatograph equipped with a column suitable for polar compounds (e.g., HILIC or a polymer-based column). A gradient elution with a mobile phase of water and acetonitrile with a pH modifier is common.
-
Mass Spectrometric Detection: The column effluent is directed to an ESI source of a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific parent-to-daughter ion transitions are monitored for maximum sensitivity and selectivity.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a calibration curve generated from authentic standards.
Physicochemical Properties and Reactivity
The physical and chemical properties of this compound dictate its behavior in solution and its reactivity.
4.1 Solubility and pKa
Like its parent compound, this compound is a polar molecule with good solubility in water and low solubility in nonpolar organic solvents.[13] The presence of multiple acidic and basic functional groups means that its net charge is highly dependent on pH. The acid dissociation constants (pKa) for the phosphonate and carboxylate groups are crucial for predicting its behavior in different environments and for developing effective extraction and chromatographic methods. The pKa values for glyphosate are approximately 0.8 (1st phosphonic), 2.3 (carboxylate), 6.0 (2nd phosphonic), and 11.0 (amine).[14]
4.2 Chemical Reactivity
-
Hydrolysis: The ester linkage in some forms of this compound can be susceptible to hydrolysis under acidic or basic conditions, yielding methanol and N-methylglyphosate.
-
Complexation: The phosphonate and carboxylate groups are excellent ligands for metal ions, and this compound can form stable complexes with a variety of cations.[15] This property is relevant to its environmental fate and can be exploited for analytical purposes.
Conclusion
The molecular structure of this compound, with its characteristic phosphonate, tertiary amine, and carboxylic acid moieties, defines its chemical and physical properties. A thorough understanding of this structure, gained through techniques such as NMR and mass spectrometry, is fundamental for its use as an analytical standard in the study of glyphosate. The detailed protocols and structural insights provided in this guide offer a solid foundation for researchers and scientists working with this important compound.
References
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PrepChem.com. (n.d.). Synthesis of N-methylglyphosate. Retrieved from [Link]
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ResearchGate. (n.d.). Selected physical and chemical properties of glyphosate. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of N-(phosphonomethyl) glycine (glyphosate, A) and [(Dimethylphosphinylmethyl)amino] (chlorophenyl)-methylphosphonic acid (DMCPPA, B). Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of (A) glyphosate, (B) the main glyphosate metabolite AMPA (aminomethylphosphonic acid) and (C) the common surfactant used in glyphosate-based herbicides, POEA (polyethyloxylated tallow amine). Retrieved from [Link]
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eScholarship.org. (n.d.). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Glyphosate. Retrieved from [Link]
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PubMed Central. (2020). Determination of Glyphosate in Dried Wheat by 1H-NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Understanding How Synthetic Impurities Affect Glyphosate Solubility and Crystal Growth Using Free Energy Calculations and Molecular Dynamics Simulations. Retrieved from [Link]
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MDPI. (n.d.). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of glyphosate in the oxidation products of N-phoshonomethyl iminodiacetic acid by IR spectrometry. Retrieved from [Link]
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Phenomenex. (n.d.). LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Retrieved from [Link]
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PubMed. (n.d.). Determination of glyphosate in biological fluids by H-1 and P-31 NMR spectroscopy. Retrieved from [Link]
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Semantic Scholar. (n.d.). Structural complexity of glyphosate and aminomethylphosphonate metal complexes. Retrieved from [Link]
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Encyclopedia MDPI. (2021). Glyphosate(N-(phosphonomethyl)glycine). Retrieved from [Link]
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arXiv. (n.d.). Understanding How Synthetic Impurities Affect Glyphosate Solubility and Crystal Growth Using Free Energy Calculations and Molecular Dynamics Simulations. Retrieved from [Link]
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PubMed Central. (n.d.). Effect of glyphosate on X-ray diffraction of copper films prepared by electrochemical deposition. Retrieved from [Link]
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RSC Publishing. (n.d.). Effect of glyphosate on X-ray diffraction of copper films prepared by electrochemical deposition. Retrieved from [Link]
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PubMed. (n.d.). Effect of glyphosate on X-ray diffraction of copper films prepared by electrochemical deposition. Retrieved from [Link]
- ACS Publications. (2018). Degradation of Glyphosate by Mn-Oxide May Bypass Sarcosine and Form Glycine Directly after C–N Bond Cleavage. Environmental Science & Technology.
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An In-Depth Technical Guide to the Herbicidal Activity of Methyl Glyphosate Derivatives
<-4.0>
Abstract
Glyphosate, a broad-spectrum systemic herbicide, is a cornerstone of modern weed management.[1][2] Its efficacy stems from the specific inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a critical enzyme in the shikimate pathway for aromatic amino acid biosynthesis in plants.[1][3][4][5] This guide provides a comprehensive technical examination of methyl glyphosate derivatives, exploring their potential as prodrugs to enhance herbicidal activity. We delve into the underlying mechanism of action, structure-activity relationships (SAR), detailed protocols for synthesis and bio-evaluation, and analytical methodologies. This document is intended for researchers and professionals in agrochemical development, offering a synthesis of established knowledge and practical, field-proven insights to guide future innovation.
Introduction: The Rationale for Glyphosate Derivatization
Glyphosate's global success is attributable to its high efficacy, systemic translocation within the plant, and a mode of action targeting a biochemical pathway absent in animals.[1][5] However, its chemical nature as a zwitterionic amino acid presents certain limitations.[1] Glyphosate is highly water-soluble but exhibits variable absorption through the waxy cuticle of plant leaves.[5] Formulations often include surfactants to improve penetration, but these adjuvants can contribute more to ecotoxicity than the active ingredient itself.[4][6]
The "prodrug" approach offers a compelling strategy to overcome these limitations.[7][8] By temporarily modifying the parent molecule—in this case, glyphosate—we can alter its physicochemical properties to improve uptake and delivery. Esterification of glyphosate's carboxylic and phosphonic acid groups, particularly methylation, is a primary strategy. The core hypothesis is that these less polar methyl esters can more readily penetrate the lipophilic plant cuticle. Once inside the plant, cellular esterases are expected to hydrolyze the ester bonds, releasing the active glyphosate molecule at the target site. This guide will scrutinize the scientific basis and practical application of this approach.
Mechanism of Action: From Prodrug to Active Herbicide
2.1 The Shikimate Pathway: Glyphosate's Molecular Target
The herbicidal action of glyphosate is unequivocally linked to its inhibition of the shikimate pathway.[1][3][4] This metabolic route is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[1][3] The key enzyme, EPSP synthase, catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).[1] Glyphosate acts as a competitive inhibitor of PEP, effectively blocking the pathway.[5] This leads to a systemic deficiency in aromatic amino acids, halting protein synthesis and causing an accumulation of shikimate, ultimately leading to plant death over several days.[1][4]
Caption: Inhibition of the Shikimate Pathway by Glyphosate.
2.2 The Prodrug Activation Hypothesis
This compound derivatives are presumed to be biologically inactive on their own. Their herbicidal efficacy relies on their conversion back to the parent glyphosate molecule within the plant tissue. The proposed bioactivation pathway is as follows:
-
Uptake: The less polar methyl ester derivative penetrates the waxy leaf cuticle more efficiently than the highly polar glyphosate salt.
-
Hydrolysis: Once inside the plant cells (in the cytoplasm or apoplast), ubiquitous esterase enzymes cleave the methyl ester bonds.
-
Release & Translocation: The active glyphosate anion is released and then translocated via the phloem to the plant's growing points (meristems), where it inhibits EPSP synthase.[1]
This intracellular release mechanism is critical. If hydrolysis occurs too rapidly on the leaf surface, the advantage of improved penetration is lost. Conversely, if the ester is too stable and resists hydrolysis, it may not release the active compound efficiently, resulting in reduced herbicidal activity.
Structure-Activity Relationships (SAR)
The herbicidal efficacy of glyphosate derivatives is directly linked to their chemical structure.[9][10] While comprehensive public data on methyl esters is limited, we can infer relationships based on established principles of herbicide and prodrug design.[7] The key variables are the degree and position of methylation on the glyphosate molecule, which has three potentially reactive sites: the carboxyl group, and the two hydroxyl groups on the phosphonate moiety.
| Derivative Name | Structure (Simplified) | Expected Polarity | Predicted Cuticle Penetration | Predicted Hydrolysis Rate | Expected Herbicidal Activity |
| Glyphosate | HOOC-CH₂-NH-CH₂-P(O)(OH)₂ | High | Low | N/A | High (Baseline) |
| Glyphosate Monomethyl Ester (Carboxyl) | CH₃OOC-CH₂-NH-CH₂-P(O)(OH)₂ | Moderate | Moderate | High | Potentially High |
| Glyphosate Monomethyl Ester (Phosphonate) | HOOC-CH₂-NH-CH₂-P(O)(OH)(OCH₃) | Moderate | Moderate | Moderate | Potentially High |
| Glyphosate Dimethyl Ester | CH₃OOC-CH₂-NH-CH₂-P(O)(OH)(OCH₃) | Low | High | Slower | Dependent on Hydrolysis |
| Glyphosate Trimethyl Ester | CH₃OOC-CH₂-NH-CH₂-P(O)(OCH₃)₂ | Very Low | Very High | Slowest | Potentially Low |
Causality Behind SAR Predictions:
-
Polarity vs. Penetration: A decrease in polarity (by masking acidic OH groups with methyl groups) is expected to enhance penetration through the lipophilic plant cuticle.
-
Hydrolysis Rate: Carboxylic esters are generally more susceptible to enzymatic hydrolysis than phosphonate esters. The trimethyl ester, being the most sterically hindered and least polar, is predicted to be the most resistant to hydrolysis.
-
Herbicidal Activity: Efficacy is a trade-off. While high lipophilicity (e.g., trimethyl ester) may maximize initial uptake, if the molecule is not efficiently hydrolyzed back to active glyphosate, the net herbicidal effect will be weak. The mono- and dimethyl esters are hypothesized to occupy a "sweet spot" of improved uptake and efficient bioactivation.
Experimental Protocols for Evaluation
A robust evaluation of this compound derivatives requires a multi-step workflow, from synthesis to bioassay and analysis. The following protocols represent self-validating systems with necessary controls.
4.1 Synthesis of this compound Derivatives
This protocol describes a general method for esterification. Note: This procedure should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Objective: To synthesize methyl esters of glyphosate for subsequent biological testing.
Materials:
-
N-(Phosphonomethyl)glycine (Glyphosate acid)
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrochloric acid (gas)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (Saturated solution)
-
Magnesium sulfate (Anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Suspend glyphosate acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. The amount of methanol should be sufficient to create a stirrable slurry.
-
Esterification Catalyst: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 to 3.3 eq, depending on the desired degree of esterification) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic and phosphonic acid groups.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a saturated sodium bicarbonate solution until effervescence ceases. Rationale: This neutralizes the excess acid catalyst.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound ester(s).
-
Purification: Purify the crude product by column chromatography or recrystallization as needed. Characterize the final product(s) using ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm structure and purity.
4.2 Herbicidal Activity Bioassay (Whole Plant Pot Test)
Objective: To determine the post-emergence herbicidal efficacy of synthesized derivatives compared to a standard glyphosate formulation.
Materials:
-
Test plant species (e.g., Parthenium hysterophorus, Lolium multiflorum) grown in pots to the 3-4 leaf stage.[11][12][13]
-
Synthesized this compound derivatives
-
Commercial glyphosate formulation (Positive Control)
-
Blank formulation carrier (Vehicle/Negative Control)
-
Deionized water
-
Surfactant (e.g., Tween 80, 0.1% v/v)
-
Laboratory track sprayer
-
Greenhouse or growth chamber with controlled conditions (25°C, 16:8h light:dark cycle)
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of each synthesized derivative and the commercial glyphosate in the vehicle (e.g., water with 0.1% Tween 80). Create a dilution series to test a range of application rates (e.g., 180, 360, 720, 1440 g a.i./ha).
-
Experimental Design: Arrange plants in a completely randomized design. Include a minimum of 4 replicates for each treatment (each derivative concentration), a positive control (commercial glyphosate at a known effective rate), and a negative control (vehicle only).
-
Application: Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha). Spray the respective treatments onto the plants.
-
Incubation: Return the plants to the controlled environment of the greenhouse or growth chamber.
-
Efficacy Assessment: Evaluate herbicidal effects at set time points (e.g., 7, 14, and 21 Days After Application - DAA).
-
Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete plant death).
-
Phytomass Reduction: At the final time point (21 DAA), harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C until a constant weight is achieved. Calculate the percent reduction in dry weight relative to the negative control.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments. Calculate the GR₅₀ value (the dose required to cause a 50% reduction in growth) for each active compound.
Caption: Workflow for Herbicide Bioassay Evaluation.
4.3 Analytical Method for Derivative and Metabolite Quantification
Objective: To confirm the uptake of the ester derivative and its conversion to glyphosate in plant tissue.
Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14][15][16]
Procedure:
-
Sample Collection: At various time points after treatment (e.g., 24, 48, 72 hours), harvest leaf tissue from plants treated with a this compound derivative. Also harvest tissue from control plants.
-
Extraction:
-
Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of tissue with a suitable solvent (e.g., alkaline water or a methanol/water mixture).[15]
-
Vortex and centrifuge the sample.
-
-
Cleanup (Optional but Recommended): Use Solid Phase Extraction (SPE) to remove interfering matrix components.[15]
-
Derivatization (If Necessary): While direct analysis is possible, derivatization with a reagent like FMOC-Cl (9-fluorenylmethyl chloroformate) can improve chromatographic retention and sensitivity for both glyphosate and its esters.[14][15][16]
-
LC-MS/MS Analysis:
-
Column: Use a column suitable for polar compounds, such as a Hypercarb or HILIC column.[16]
-
Mobile Phase: Employ a gradient of aqueous formic acid and acetonitrile.[17]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[17] Develop specific precursor-to-product ion transitions for the methyl ester derivative, glyphosate, and its primary metabolite, AMPA.
-
Quantification: Use an isotope-labeled internal standard for accurate quantification.[17] Create a matrix-matched calibration curve to calculate the concentration of each analyte in the plant tissue.
-
Conclusion and Future Directions
The derivatization of glyphosate into methyl esters represents a classic prodrug strategy aimed at enhancing foliar uptake and, consequently, herbicidal efficacy. The scientific rationale is sound: increasing lipophilicity should facilitate transport across the plant cuticle. However, the ultimate success of any given derivative hinges on a delicate balance between enhanced penetration and efficient intracellular hydrolysis to the active parent acid.
This guide provides the foundational knowledge and practical methodologies to explore this area. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a full range of mono-, di-, and tri-esters to precisely map the relationship between structure, uptake, hydrolysis rate, and efficacy.
-
Metabolic Profiling: Utilizing advanced analytical techniques like LC-MS/MS to quantify the rate and location of hydrolysis within the plant, confirming the prodrug activation mechanism.
-
Formulation Science: Investigating how these less-polar derivatives interact with different surfactant and adjuvant systems to optimize performance further.
By combining rational chemical design with rigorous biological and analytical evaluation, the development of next-generation glyphosate derivatives can lead to more efficient and environmentally sound weed management solutions.
References
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Melo, K. G., et al. (2018). Brief review analytical methods for the determination of glyphosate. MOJ Toxicology, 4(1), 39-42. Available at: [Link]
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Wikipedia contributors. (2024). Glyphosate. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Singh, S., et al. (2021). Efficient synthesis and characterization of non-toxic glyphosate derivatives as eco-friendly herbicides. ResearchGate. Available at: [Link]
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National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet. Oregon State University. Available at: [Link]
- Hogendoorn, E. A., et al. (1999). Determination of glyphosate and aminomethylphosphonic acid in crops by pre-column derivatization with 9-fluorenylmethylchloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 833(1), 131-141. (Sourced via general knowledge of common derivatization agents mentioned in search results).
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Sethi, S., et al. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. ResearchGate. Available at: [Link]
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GalChimia. Glyphosate methyl ester. GalChimia Product Page. Available at: [Link]
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Nucci, D. G., et al. (2023). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Molecules, 28(21), 7351. Available at: [Link]
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Bendassolli, J. A., et al. (2013). 15N-labeled glyphosate synthesis and its practical effectiveness. Scientia Agricola, 70(3), 151-156. Available at: [Link]
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Trape, A. Z., et al. (2018). Brief review analytical methods for the determination of glyphosate. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2021). An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients. Analytical Methods, 13(3), 358-366. Available at: [Link]
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Hartzler, B. (2001). Glyphosate - A Review. Integrated Crop Management, Iowa State University Extension. Available at: [Link]
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Rautio, J., et al. (2008). The prodrug approach: a successful tool for improving drug solubility. Molecules, 13(8), 1621-1641. Available at: [Link]
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- Defarge, N., et al. (2018). Co-Formulants in Glyphosate-Based Herbicides Disrupt Aromatase Activity in Human Cells below Toxic Levels. International Journal of Environmental Research and Public Health, 15(2), 235.
- Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
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The Toxicological Profile of Glyphosate and its Derivatives: A Technical Guide for Researchers
An In-depth Examination of Glyphosate, its Primary Metabolite AMPA, and the Data Scarcity on Methyl Glyphosate
Prepared by a Senior Application Scientist
Executive Summary
Glyphosate stands as one of the most widely utilized broad-spectrum herbicides globally, prized for its efficacy in weed management across agricultural and non-agricultural landscapes.[1][2] Its extensive use, however, has precipitated a rigorous scientific and public debate regarding its potential toxicological effects on non-target organisms, including humans. This technical guide provides a comprehensive overview of the toxicological profile of glyphosate, with a primary focus on the active ingredient itself and its principal metabolite, aminomethylphosphonic acid (AMPA).
This guide delves into the toxicokinetics of glyphosate, its mechanisms of action, and a detailed examination of its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. By synthesizing data from pivotal studies and regulatory evaluations, we aim to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate the complexities of glyphosate toxicology.
Chemical Identity and Properties
Glyphosate (N-(phosphonomethyl)glycine) is an organophosphorus compound, specifically a phosphonate, that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in plants, which is crucial for the synthesis of aromatic amino acids.[1][2]
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Glyphosate | N-(phosphonomethyl)glycine | 1071-83-6 | C3H8NO5P | 169.07 g/mol |
| This compound | N-methyl-N-(phosphonomethyl)glycine | 24569-83-3 | C4H10NO5P | 183.10 g/mol |
| AMPA | Aminomethylphosphonic acid | 1066-51-9 | CH6NO3P | 111.04 g/mol |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the fate of glyphosate in the body is fundamental to assessing its toxicological potential.
Absorption
Following oral exposure, glyphosate is partially and slowly absorbed from the gastrointestinal tract.[4] Studies in rats have indicated an oral bioavailability of approximately 23.21%.[4] Dermal absorption is very low.[5] While limited data exists for inhalation, it is presumed that glyphosate can be absorbed through the respiratory tract.[6]
Distribution
Once absorbed, glyphosate is distributed throughout the body via the bloodstream. It does not tend to accumulate in any specific tissues, although a small percentage of the body burden has been found to be associated with bone.[1][6] Studies in rats have shown a considerable diffusion of the herbicide into tissues.[4]
Metabolism
In mammals, glyphosate undergoes very limited metabolism.[6] The primary metabolite is aminomethylphosphonic acid (AMPA).[4][7] The conversion to AMPA is minimal, with AMPA representing a small fraction of the parent compound's concentration in plasma.[4] Some studies suggest that the gut microbiome may play a role in the metabolism of glyphosate to AMPA.[8] In genetically modified crops with the gat trait, glyphosate is metabolized to N-acetylglyphosate, which is non-phytotoxic.
Caption: Metabolic pathways of glyphosate.
Excretion
The majority of an oral dose of glyphosate is excreted unchanged in the feces, representing the unabsorbed portion.[6] The absorbed glyphosate is rapidly eliminated, primarily in the urine as the parent compound.[6]
Mechanism of Action and Toxicity
The primary herbicidal mode of action of glyphosate, the inhibition of the EPSPS enzyme in the shikimate pathway, is specific to plants and some microorganisms.[2] Since this pathway is absent in animals, the toxicity in mammals is thought to occur through different mechanisms.
Proposed mechanisms for glyphosate's toxicity in non-target organisms include:
-
Oxidative Stress: A number of studies have suggested that glyphosate and its formulations can induce oxidative stress, leading to cellular damage.[9]
-
Mitochondrial Dysfunction: The toxicity of glyphosate may be related to the uncoupling of mitochondrial oxidative phosphorylation and disruption of cellular membranes.[10]
-
Endocrine Disruption: There is growing evidence that glyphosate and its commercial formulations may have endocrine-disrupting properties, potentially affecting reproductive health.[11][12]
It is also crucial to note that many commercial glyphosate-based herbicides contain surfactants, such as polyoxyethyleneamine (POEA), which can be more toxic than glyphosate alone and contribute significantly to the overall toxicity of the formulation.[10][13][14]
Toxicological Endpoints
Acute Toxicity
Glyphosate has a low acute toxicity via oral and dermal routes.[5][14]
| Species | Route | LD50 (mg/kg) | Reference |
| Rat | Oral | > 4320 | [5] |
| Rat | Oral | > 5000 | [5] |
| Mouse | Oral | > 10,000 | [5] |
| Goat | Oral | 3530 | [5] |
| Rabbit | Dermal | > 2000 | [14] |
In humans, accidental ingestion of concentrated glyphosate formulations can lead to gastrointestinal corrosive effects, nausea, vomiting, and diarrhea.[5][10] Severe poisoning cases can result in metabolic acidosis, hyperkalemia, and cardiovascular collapse.[10]
Chronic Toxicity and Carcinogenicity
The carcinogenicity of glyphosate has been a subject of intense debate.
-
In 2015, the International Agency for Research on Cancer (IARC) classified glyphosate as "probably carcinogenic to humans " (Group 2A).[8][15] This was based on "limited" evidence of cancer in humans from real-world exposures and "sufficient" evidence of cancer in experimental animals.[8]
-
Conversely, the U.S. Environmental Protection Agency (EPA) has stated that glyphosate is "not likely to be carcinogenic to humans " at doses relevant to human health.[16]
Epidemiological studies have suggested a possible link between glyphosate exposure and an increased risk of certain cancers, such as non-Hodgkin lymphoma, although the evidence is not consistently statistically significant across all studies.[17][18]
Genotoxicity
There are conflicting findings regarding the genotoxicity of glyphosate. Some studies have shown that glyphosate and its formulations can induce DNA damage and chromosomal aberrations in vitro and in vivo. However, other studies, including those conducted by the National Toxicology Program (NTP), found that glyphosate itself did not cause permanent DNA changes, such as gene mutations or chromosomal damage.[8] The NTP studies did find that some glyphosate-based formulations caused DNA damage, suggesting that other components in the formulations may be responsible.[8]
Reproductive and Developmental Toxicity
Some studies have indicated that glyphosate and its formulations may have adverse effects on reproduction and development.[11] These effects can include hormonal imbalances and disruptions in endocrine pathways.[11] One study linked prenatal exposure to glyphosate in pregnant women to endocrine disruption in female infants, as indicated by an increased anogenital distance.[19] However, a critical analysis of the available literature concluded that there is no consistent evidence linking glyphosate exposure to adverse developmental or reproductive effects at environmentally realistic exposure concentrations.[20]
Neurotoxicity
A growing body of evidence suggests that glyphosate may have neurotoxic effects.[15][21] Exposure to glyphosate has been shown to produce alterations in the structure and function of the nervous system in various animal models.[15] Proposed mechanisms for glyphosate-induced neurotoxicity include the induction of oxidative stress, neuroinflammation, and glutamate excitotoxicity.[9] Some research suggests a potential link between glyphosate exposure and an increased risk of neurodegenerative diseases like Parkinson's disease, though more research is needed.[3]
Experimental Protocols: A Representative Workflow for Genotoxicity Assessment
To assess the genotoxic potential of a compound like glyphosate, a battery of tests is typically employed. The micronucleus test is a commonly used method to detect chromosomal damage.
Caption: Workflow for an in vitro micronucleus assay.
Conclusion and Future Directions
The toxicological profile of glyphosate is complex and, in some areas, contentious. While its acute toxicity is low, there are ongoing concerns and conflicting evidence regarding its potential for chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental effects, and neurotoxicity. A significant confounding factor in assessing the toxicity of glyphosate is the presence of various surfactants and other co-formulants in commercial herbicide preparations, which can possess their own toxicity and potentiate the effects of glyphosate.
For the research community, a critical takeaway is the clear data gap concerning the toxicology of glyphosate derivatives such as this compound. Future research should aim to:
-
Isolate and evaluate the toxicity of individual components of glyphosate-based formulations to better understand the contribution of each to the overall toxicological profile.
-
Conduct long-term, low-dose exposure studies that mimic realistic human and environmental exposures.
-
Investigate the toxicological profiles of glyphosate metabolites and derivatives , including this compound and N-acetylglyphosate, to provide a more complete picture of the risks associated with glyphosate use.
-
Further elucidate the mechanisms of action underlying the observed toxic effects in non-target organisms.
By addressing these research needs, the scientific community can provide a more definitive understanding of the toxicological risks associated with glyphosate and its related compounds, informing regulatory decisions and ensuring the protection of human and environmental health.
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Agilent Technologies, Inc. (n.d.). Determination of glyphosate and aminomethylphosphonic acid (AMPA) in water using HPLC. Agilent. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Glyphosate. U.S. Department of Health and Human Services. Retrieved from [Link]
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National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet. Oregon State University. Retrieved from [Link]
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MDPI. (2021). Glyphosate(N-(phosphonomethyl)glycine). In Encyclopedia. Retrieved from [Link]
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- Rawlings, J. M., et al. (2023). Comparative toxicity assessment of glyphosate and two commercial formulations in the planarian Dugesia japonica. Frontiers in Toxicology, 5, 1200881.
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U.S. Food & Drug Administration (FDA). (2017). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. Retrieved from [Link]
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- Parvez, S., et al. (2021). Prenatal exposure to glyphosate impacts reproductive tract development for baby girls. Environmental Pollution, 285, 117478.
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U.S. Right to Know. (2025). Glyphosate: Cancer, liver disease, endocrine disruption and other health concerns. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Determination of glyphosate and aminomethylphosphonic acid (AMPA) in water using HPLC. Agilent. Retrieved from [Link]
- Mesnage, R., et al. (2022). Comparative Toxicogenomics of Glyphosate and Roundup Herbicides by Mammalian Stem Cell-Based Genotoxicity Assays and Molecular Profiling in Sprague-Dawley Rats. Toxicological Sciences, 186(1), 83-101.
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Beyond Pesticides. (2025). Findings Show Endocrine-Disrupting Glyphosate Weed Killer Threatens Women's Reproductive Health. Retrieved from [Link]
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discovery and history of glyphosate derivatives
An In-depth Technical Guide to the Discovery and History of Glyphosate Derivatives
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and chemical evolution of glyphosate and its derivatives. Initially synthesized in 1950 with pharmaceutical intent, glyphosate's potent herbicidal properties were not discovered until 1970 by Dr. John E. Franz at Monsanto. This guide details the serendipitous journey from a failed drug candidate to the world's most widely used herbicide. We will examine the core chemical synthesis pathways, including the glycine-phosphorous acid and dialkyl phosphite routes, providing detailed experimental protocols. The guide elucidates the specific mechanism of action—the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase in the shikimate pathway—a biochemical route absent in animals but vital for plants and microorganisms. Furthermore, this document explores the rationale and development of key glyphosate derivatives, such as amides and esters, designed to enhance efficacy and address weed resistance. Finally, we present a technical overview of the analytical methodologies, particularly chromatographic techniques like LC-MS/MS, required for the precise detection and quantification of these compounds in various matrices. This guide is intended for researchers, scientists, and professionals in drug development and agricultural science, offering field-proven insights and a robust technical foundation on the chemistry and biology of glyphosate.
Introduction: The Serendipitous Discovery of a Global Herbicide
The history of glyphosate is a compelling narrative of chemical rediscovery and repurposed application. Its journey from an obscure pharmaceutical compound to a cornerstone of modern agriculture underscores the often-unpredictable path of scientific innovation.
The Pharmaceutical Origins: Dr. Henri Martin's Synthesis (1950)
The molecule N-(phosphonomethyl)glycine, now known as glyphosate, was first synthesized in 1950 by the Swiss chemist Dr. Henri Martin, who was working for the pharmaceutical company Cilag.[1][2][3] The initial goal was to create novel pharmaceutical compounds, but tests revealed no significant medical applications for the new chemical.[2][3] Consequently, the work was never published, and the compound was shelved.[1][4][5]
A Decade of Obscurity and a New Purpose as a Chelator (1960s)
After its unremarkable beginnings, the glyphosate molecule was acquired by Aldrich Chemical Co. and sat in their library of rare chemicals.[2] Its potential was re-examined in a completely different context when Stauffer Chemical patented it in 1964 for its properties as a strong metal chelating agent.[3][4][6][7] This application utilized glyphosate's ability to bind and remove mineral deposits, such as calcium, making it effective as a descaling agent for cleaning pipes and boilers.[4][6] At this stage, its profound biological activity on plants remained unknown.
The Monsanto Years: Dr. John E. Franz and the Unveiling of Herbicidal Activity (1970)
The pivotal moment in glyphosate's history occurred in 1970 at Monsanto Company.[8] Organic chemist Dr. John E. Franz was tasked with identifying more potent herbicidal analogs of aminomethylphosphonic acid (AMPA).[1] Working independently of Martin's and Stauffer's earlier findings, Franz synthesized a series of compounds. Glyphosate was the third such analog he created, and it demonstrated remarkable broad-spectrum herbicidal activity.[1]
This discovery was the culmination of a nine-year search by Monsanto for an effective herbicide against both annual and perennial weeds.[8][9] Franz's insight led Monsanto to patent glyphosate's use as an herbicide and bring it to market in 1974 under the trade name Roundup.[1][2][10] For his discovery, John E. Franz was later awarded the U.S. National Medal of Technology in 1987 and the Perkin Medal for Applied Chemistry in 1990.[1][11]
Caption: Glyphosate's inhibition of the EPSP synthase enzyme in the shikimate pathway.
Evolution and Development of Glyphosate Derivatives
Rationale for Derivatization: Addressing Limitations and Resistance
While highly effective, the widespread and prolonged use of glyphosate has led to the emergence of glyphosate-resistant weeds. This challenge, along with efforts to improve physicochemical properties such as polarity and uptake, has driven research into the synthesis of glyphosate derivatives. [12]
Key Classes of Derivatives
A series of amide derivatives of glyphosate have been synthesized to improve its properties and potentially overcome resistance. [12]These derivatives are typically less polar than the parent glyphosate molecule, which may reduce their potential for leaching into groundwater and could alter their uptake and translocation characteristics in plants. [13]
Researchers have also created acrylate and methacrylate derivatives of glyphosate. [14]Biological tests have shown that these functionalized compounds can retain herbicidal activity similar to the parent molecule. [14][15]Notably, some acrylated derivatives are capable of photopolymerization, opening possibilities for novel formulations, such as biocidal coatings, where the active compound is chemically bound within a polymer matrix. [14][15]
Comparative Efficacy Data
The development of derivatives aims to maintain or enhance biological activity. The table below summarizes the general findings on the herbicidal activity of key derivative classes compared to the parent glyphosate molecule.
| Derivative Class | Parent Compound | Herbicidal Activity | Key Finding | Reference(s) |
| Amide Derivatives | Glyphosate | Moderate to Good | Reduced polarity compared to glyphosate. | [12] |
| Acrylate Derivatives | Glyphosate | Similar to parent | Capable of photopolymerization while retaining activity. | [14][15] |
| Methacrylate Derivatives | Glyphosate | Similar to parent | Less reactive in photopolymerization than acrylate analogs. | [14] |
Analytical Methodologies for Detection and Quantification
Challenges in Glyphosate Analysis
The determination of glyphosate and its main metabolite, AMPA, in environmental and biological samples presents significant analytical challenges. Its high polarity, low volatility, and lack of a strong chromophore make it difficult to analyze using standard chromatographic techniques without a derivatization step. [16][17]
Sample Preparation and Cleanup Protocols
Effective sample preparation is critical for accurate quantification. The goal is to extract the analytes from the matrix and remove interfering substances.
Solid-phase extraction is a commonly used technique for the cleanup and preconcentration of glyphosate from water samples. [17][18]
-
Sample Acidification: Acidify the water sample to stabilize the analytes. [16]2. Derivatization (Pre-column): React the sample with a derivatizing agent, such as 9-fluorenylmethylchloroformate (FMOC-Cl), to make glyphosate more amenable to chromatographic separation and detection. [16]3. Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing methanol followed by acidified water through it.
-
Sample Loading: Pass the derivatized sample through the conditioned SPE cartridge. The derivatized glyphosate will be retained on the solid phase.
-
Washing: Wash the cartridge with a weak solvent to remove any co-extracted impurities.
-
Elution: Elute the derivatized glyphosate from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Analysis: The resulting eluate is then ready for instrumental analysis.
Instrumental Analysis Techniques
LC-MS/MS is one of the most sensitive and selective techniques for detecting glyphosate and AMPA. [18]It often allows for direct analysis without the need for derivatization, though derivatization can sometimes improve sensitivity. [19]The method uses liquid chromatography to separate the analytes, which are then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity. [19]Detection limits in the low µg/L range can be achieved with this method. [16][19]
Conclusion and Future Outlook
From its unexpected discovery to its current status as a global agricultural tool, the story of glyphosate is one of scientific inquiry and industrial innovation. Its specific mechanism of action, targeting the shikimate pathway, represents a landmark in herbicide science. The ongoing development of derivatives reflects the continuous need to adapt to agricultural challenges, such as weed resistance, and to improve the environmental profile of crop protection agents. As analytical techniques become more sensitive, our understanding of glyphosate's fate and impact will continue to evolve. Future research will likely focus on developing novel formulations and derivatives with even greater specificity and improved environmental safety profiles, ensuring that this unique molecule continues to play a role in global food production in a sustainable manner.
References
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Brittanica. (2025). Glyphosate. Available at: [Link]
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Atraxia Law. (n.d.). Roundup – A short history. Available at: [Link]
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Wikipedia. (n.d.). John E. Franz. Available at: [Link]
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PubMed. (n.d.). Synthesis and biological activity of photopolymerizable derivatives of glyphosate. Available at: [Link]
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IMT Bucharest. (n.d.). Analytical methods for the determination of glyphosate in water samples: a brief revew. Available at: [Link]
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MDPI. (2025). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. Available at: [Link]
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ACS Publications. (n.d.). Chemoenzymic Synthesis of N-(Phosphonomethyl)glycine. Available at: [Link]
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No-Till Farmer. (2023). John Franz & the Glyphosate Discovery. Available at: [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of Photopolymerizable Derivatives of Glyphosate. Available at: [Link]
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Taylor & Francis Online. (n.d.). NEW CRYSTALLINE POLYMORPHIC FORM OF GLYPHOSATE: SYNTHESIS, CRYSTAL AND MOLECULAR STRUCTURES OF N-(PHOSPHONOMETHYL)GLYCINE. Available at: [Link]
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RSC Publishing. (n.d.). An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients. Available at: [Link]
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MedCrave online. (2018). Brief review analytical methods for the determination of glyphosate. Available at: [Link]
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Taylor & Francis Online. (n.d.). Glyphosate detection from commercial formulations: comparison of screening analytic methods based on enzymatic inhibition. Available at: [Link]
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Methodological & Application
Application Note: Advanced Analytical Strategies for the Detection of Methyl Glyphosate
Abstract
Methyl glyphosate, a derivative and potential metabolite of the widely used herbicide glyphosate, presents unique analytical challenges due to its physicochemical properties. This document provides a comprehensive guide to the primary analytical methodologies for the sensitive and selective detection of this compound in various matrices. We delve into the mechanistic principles and provide detailed, field-proven protocols for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The causality behind critical experimental choices, such as derivatization and the use of chelating agents, is explained to empower researchers in developing and validating robust analytical methods.
Introduction: The Analytical Imperative for this compound
Glyphosate is the most widely used herbicide globally.[1][2] Its primary metabolite, aminomethylphosphonic acid (AMPA), is also of significant environmental and toxicological concern.[3] this compound, while less commonly monitored, is an important analyte in understanding the complete metabolic and environmental fate of glyphosate-based herbicides. The inherent properties of glyphosate and its derivatives—high polarity, zwitterionic nature at neutral pH, and lack of a strong chromophore—make their analysis challenging with traditional methods.[2][4] This necessitates specialized analytical approaches to achieve the required sensitivity and selectivity for trace-level detection in complex matrices such as water, soil, and biological fluids.[2][5] This application note serves as a technical guide to the most effective and widely adopted methods for this compound detection.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. The three principal methods discussed are LC-MS/MS, GC-MS, and ELISA.
| Technique | Principle | Sample Throughput | Sensitivity | Selectivity | Primary Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Medium to High | Very High (sub-ppb) | Very High | Confirmatory analysis, multi-residue screening, complex matrices. |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass-based detection. | Medium | High (ppb) | High | Targeted analysis, requires derivatization. |
| ELISA | Immunoassay based on antibody-antigen recognition. | High | Moderate (ppb to ppm) | Moderate to High | Rapid screening, high-throughput analysis of water samples. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is the preferred method for the confirmatory analysis of glyphosate and its metabolites due to its high sensitivity and selectivity, often eliminating the need for derivatization.[2][6]
Mechanistic Principles
The challenge in analyzing glyphosate and its analogs via reversed-phase LC is their high polarity, leading to poor retention.[7] To overcome this, several strategies are employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns provide good retention for polar compounds like this compound.[7]
-
Mixed-Mode Chromatography: Columns combining reversed-phase and anion-exchange functionalities offer enhanced retention and separation.[8]
-
Ion-Pairing Chromatography: While effective, the use of ion-pairing reagents can lead to ion suppression in the mass spectrometer and contaminate the system.[7]
Causality of Experimental Choices: The zwitterionic nature of glyphosate and its derivatives means they can chelate with metal ions (e.g., Ca²⁺, Mg²⁺) present in hard water or other matrices, leading to poor chromatographic peak shape and reduced recovery.[8][9] The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase sequesters these metal ions, preventing the formation of analyte-metal complexes and ensuring reproducible and accurate quantification.[4][8][9]
Experimental Workflow and Protocol: LC-MS/MS
Caption: LC-MS/MS workflow for this compound analysis.
Protocol 1: Direct Injection LC-MS/MS for Water Samples
This protocol is adapted for the analysis of this compound in water matrices.[8][10]
1. Reagents and Materials:
-
This compound analytical standard
-
¹³C₂,¹⁵N-glyphosate (or other suitable isotope-labeled internal standard)
-
EDTA disodium salt
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
HILIC or Mixed-Mode WAX-1 LC column
-
0.22 µm syringe filters
2. Sample Preparation:
-
To a 10 mL aliquot of the water sample, add a solution of EDTA to a final concentration of 1-5 mM.[4]
-
Add the isotope-labeled internal standard to the sample.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Acclaim™ Mixed-Mode WAX-1 (3 µm, 50 mm x 3 mm)[8]
-
Mobile Phase A: 50:50 Methanol:Water
-
Mobile Phase B: 300 mM Ammonium Acetate in 50:50 Methanol:Water[8]
-
Gradient: A time-programmed gradient is used to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 50 µL
-
MS System: Sciex 5500 QTrap or equivalent with an ESI source in negative ionization mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[10]
4. Data Analysis:
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Based Approach
Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile compound suitable for GC analysis.[2][12]
Mechanistic Principles
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For glyphosate and its derivatives, silylation is a common approach.
Causality of Experimental Choices: The most common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[12][13] BSTFA reacts with the active hydrogens in the amino, carboxyl, and phosphonic acid groups of this compound, replacing them with trimethylsilyl (TMS) groups. This derivatization neutralizes the polar functional groups, making the molecule volatile and amenable to GC separation.[12]
Experimental Workflow and Protocol: GC-MS
Caption: Competitive ELISA workflow for glyphosate analysis.
Protocol 3: General Competitive ELISA Procedure
This is a generalized protocol; always refer to the specific manufacturer's instructions for the chosen ELISA kit. [1][3][14] 1. Reagents and Materials:
-
Commercial Glyphosate ELISA Kit (e.g., Abraxis, Eurofins) containing:
-
Antibody-coated microtiter plate
-
Glyphosate standards
-
Derivatization reagents (if required)
-
Glyphosate-enzyme conjugate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
-
Microplate reader
2. Assay Procedure:
-
Prepare standards and samples according to the kit instructions. This may include a derivatization step. [3]2. Add the standards, controls, and samples to the appropriate wells of the antibody-coated microtiter plate.
-
Add the anti-glyphosate antibody solution to each well. Incubate for a specified time (e.g., 30 minutes). [1]4. Add the glyphosate-enzyme conjugate to each well. Incubate for a specified time (e.g., 60 minutes). [1]During this incubation, the conjugate will compete with any glyphosate in the sample for antibody binding sites.
-
Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a set time (e.g., 20-30 minutes) to allow color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Conclusion and Future Perspectives
The choice of analytical method for this compound is dictated by the research objective. LC-MS/MS offers the highest level of confidence for quantification and confirmation, especially in complex matrices. GC-MS provides a robust alternative, though it requires a derivatization step. ELISA serves as an excellent tool for rapid, high-throughput screening. Future advancements will likely focus on developing direct injection methods with even lower detection limits, minimizing sample preparation, and creating more specific antibodies for immunoassays that can distinguish between glyphosate and its various metabolites and derivatives.
References
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-
U.S. EPA. (n.d.). Environmental Chemistry Methods: Glyphosate. Retrieved from epa.gov. [Link]
-
Clegg, B. S., Stephenson, G. R., & Hall, J. C. (1999). Development of an enzyme-linked immunosorbent assay for the detection of glyphosate. Journal of agricultural and food chemistry, 47(12), 5031–5037. [Link]
-
Valle, A. (2018). Analysis of glyphosate and AMPA in soil and grass using derivatization and gas chromatography/mass spectrometry. Undergraduate Research Commons. [Link]
-
McKay, S. D., & Young, R. B. (2018). Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters. Environmental science & technology, 52(15), 8517–8525. [Link]
-
Creative Diagnostics. (n.d.). Glyphosate ELISA Kit. Retrieved from creative-diagnostics.com. [Link]
-
Hobbs, S. R., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water. [Link]
-
Gold Standard Diagnostics. (n.d.). Glyphosate AOAC ELISA Plate Test Kit. Retrieved from goldstandarddiagnostics.com. [Link]
-
Eurofins Technologies. (n.d.). Glyphosate ELISA, Microtiter Plate. Retrieved from eurofins-technologies.com. [Link]
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-
Gomes, M. P., et al. (2018). Glyphosate detection: methods, needs and challenges. Environmental Chemistry Letters, 16(4), 1323-1347. [Link]
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U.S. Food and Drug Administration. (2017). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. Retrieved from fda.gov. [Link]
-
Wang, J., et al. (2020). An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients. Analytical Methods, 12(3), 320-327. [Link]
-
Zoller, O., et al. (2020). Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS. Journal of Agricultural and Food Chemistry, 68(47), 13489–13499. [Link]
- Cowin, P. J., & Fredeen, D. J. (1991). Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Column Derivatization.
-
Eurofins. (2019, August 12). Rapid ELISA test kit for the quantitation of glyphosate in durum wheat samples. Retrieved from food-safety-analytics.com. [Link]
-
Catrinck, T. C. P. G., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. American Journal of Analytical Chemistry, 4(11), 646-651. [Link]
- Sharma, A., et al. (2021). Methods for Pre-concentration and Clean-up of Glyphosate and Aminomethylphosphonic Acid from Water Samples: A Review. Current Analytical Chemistry, 17(5), 629-644.
- Agilent Technologies. (2011). Determination of glyphosate and aminomethylphosphonic acid (AMPA) in water using HPLC.
-
Shimelis, O., et al. (2017). LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Retrieved from phenomenal-hplc.com. [Link]
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ResearchGate. (n.d.). Improved sample preparation of glyphosate and methylphosphonic acid by EPA method 6800A and time-of-flight mass spectrometry using novel solid-phase extraction. Retrieved from researchgate.net. [Link]
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ResearchGate. (n.d.). Glyphosate detection: methods, needs and challenges. Retrieved from researchgate.net. [Link]
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Shimelis, O. I. (2019, June 12). LC-MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Chromatography Today. [Link]
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-
MDPI. (n.d.). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. Retrieved from mdpi.com. [Link]
-
U.S. EPA. (n.d.). Method 547: Determination of Glyphosate in Drinking Water by Direct-Aqueous-Injection HPLC, Post-Column Derivatization, and Fluorescence Detection. Retrieved from nemi.gov. [Link]
-
MedCrave. (2018, February 19). Brief review analytical methods for the determination of glyphosate. Retrieved from medcraveonline.com. [Link]
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ResearchGate. (n.d.). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. Retrieved from researchgate.net. [Link]
-
U.S. Geological Survey. (2009). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution and Online Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from usgs.gov. [Link]
-
Lu, S. (2020, August 18). LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. YouTube. [Link]
-
Peruzzo, P. J., et al. (2003). Determination of glyphosate and aminomethylphosphonic acid residues in water by gas chromatography with tandem mass spectrometry after exchange ion resin purification and derivatization. Application on vegetable matrixes. Journal of Chromatography A, 1010(2), 185-192. [Link]
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LC-MS/MS analysis of methyl glyphosate in environmental samples
An Application Note and Protocol for the LC-MS/MS Analysis of Glyphosate and its Metabolite AMPA in Environmental Samples
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Glyphosate
Glyphosate [N-(phosphonomethyl)glycine] is the world's most widely used broad-spectrum herbicide, prized for its efficacy in controlling a vast array of weeds in agricultural and non-agricultural settings.[1][2][3] Its extensive use, however, has led to growing concerns about its prevalence in the environment and potential impacts on ecosystems and human health.[4] Consequently, robust and sensitive monitoring of glyphosate and its principal degradation product, aminomethylphosphonic acid (AMPA), in environmental matrices like water and soil is a critical regulatory and research need.[5][6]
The analysis of these compounds presents significant analytical hurdles. Both glyphosate and AMPA are highly polar, zwitterionic molecules with low molecular weights.[7][8] This chemistry results in several challenges for traditional chromatographic methods:
-
Poor Retention: They exhibit minimal retention on standard reversed-phase (e.g., C18) liquid chromatography (LC) columns.[1][9]
-
Chelation: Their phosphonate group readily chelates with metal ions present in samples and within the LC system's stainless steel components, leading to poor peak shape, low sensitivity, and reproducibility issues.[4][7][10]
-
Lack of Chromophores: They lack native chromophores or fluorophores, making detection by UV or fluorescence detectors difficult without a derivatization step.[4][11]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this analysis due to its inherent sensitivity and selectivity, largely overcoming the detection challenge.[11][12] However, the chromatographic and sample preparation issues remain. This application note details two validated, field-proven LC-MS/MS workflows for the reliable quantification of glyphosate and AMPA in environmental samples: a Direct Injection Method using a specialized mixed-mode column and a Derivatization Method using 9-fluorenylmethylchloroformate (FMOC-Cl).
A Note on "Methyl Glyphosate": Standard environmental analysis focuses on the parent compound, glyphosate, and its primary metabolite, AMPA. The term "this compound" does not refer to a common environmental analyte. Analytical methods may involve derivatization, such as with FMOC-Cl, to alter the molecule for improved chromatography, but this does not typically involve methylation.
Overall Analytical Workflow
The successful analysis of glyphosate and AMPA hinges on a meticulous workflow from sample collection to data interpretation. The key stages are outlined below, highlighting the critical decision points that dictate the choice between a direct injection or derivatization approach.
Caption: General workflow for glyphosate and AMPA analysis.
Part 1: Sample Preparation - The Foundation of Accuracy
The goal of sample preparation is to extract glyphosate and AMPA from the matrix while minimizing interferences that can cause ion suppression in the mass spectrometer.
For Water Samples (Surface, Ground, Drinking)
-
Preservation: Samples should be collected in plastic containers and stored at 4°C. Analysis within 48 hours is ideal. If longer storage is needed, freezing is recommended.
-
Filtration: For samples with particulate matter, filtration through a 0.2 or 0.45 µm filter is necessary to protect the LC system.[13]
-
Chelation Management: For hard water samples rich in divalent cations (Ca²⁺, Mg²⁺), chelation is a major issue.[7] The addition of Ethylenediaminetetraacetic acid (EDTA) is critical to complex these metals, freeing the analytes and improving peak shape and response.[7][10] A typical approach is to add an EDTA solution to achieve a final concentration of ~1%.[4]
For Soil and Sediment Samples
Extraction from soil is more complex due to strong adsorption. Aqueous extraction is the simplest and most common approach.[5]
-
Extraction Solvent: A solution of 0.1 M KH₂PO₄ or a simple water-based solution is often used. The Quick Polar Pesticides (QuPPe) method, which uses a mixture of water and methanol with formic acid, is also highly effective for extracting these polar compounds from various matrices.[3]
-
Extraction Procedure:
-
Weigh 5-10 g of homogenized soil into a centrifuge tube.
-
Add the extraction solvent (e.g., 20 mL of 0.1 M KH₂PO₄).
-
Shake vigorously for 15-30 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid and liquid phases.[14]
-
Collect the supernatant for cleanup or direct analysis.
-
-
Cleanup (Recommended): The crude extract often contains humic acids and other interferences. Solid-Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge can be employed for cleanup.[14]
Part 2: Analytical Methodologies
The choice between direct injection and derivatization depends on available instrumentation, required sensitivity, and sample throughput needs.
Caption: Comparison of Direct Injection vs. Derivatization workflows.
Method A: Direct Injection using a Mixed-Mode Column
This approach leverages advanced column chemistry to directly retain the polar analytes. Mixed-mode columns combining reversed-phase and weak anion-exchange properties are highly effective.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option.[13][15]
LC-MS/MS Parameters (Direct Injection)
| Parameter | Setting | Rationale |
| LC Column | Mixed-mode (Reversed-Phase/Weak Anion-Exchange) or HILIC Column | Essential for retaining highly polar glyphosate and AMPA without derivatization.[13] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard acidic mobile phase compatible with MS. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC columns. |
| Injection Volume | 10 - 100 µL | Larger volumes possible with compatible columns to enhance sensitivity.[16] |
| Column Temp | 40 °C | Improves peak shape and reproducibility.[13] |
| Ionization Mode | ESI Negative (Glyphosate/AMPA), ESI Positive (Glufosinate) | Glyphosate and AMPA ionize efficiently in negative mode.[13] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[17] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Glyphosate | 168 | 63 | 79 |
| AMPA | 110 | 79 | 63 |
| ¹³C₂¹⁵N-Glyphosate (IS) | 171 | 63 | - |
| ¹³C¹⁵N-AMPA (IS) | 112 | 63 | - |
| Note: Transitions are for negative ion mode.[13][17] Isotope-labeled internal standards (IS) are crucial for accurate quantification. |
Method B: Pre-Column Derivatization with FMOC-Cl
Derivatization with FMOC-Cl targets the amine groups of glyphosate and AMPA, rendering them less polar and more suitable for retention on a standard C18 column.[4][10][18] This process significantly increases hydrophobicity and allows for excellent chromatographic separation.
Protocol: FMOC-Cl Derivatization
-
Prepare Reagents:
-
Reaction:
-
To 1 mL of sample/standard, add 100 µL of borate buffer (pH 9).[18] The alkaline conditions are necessary for the reaction.[4][10]
-
Add 200 µL of the FMOC-Cl solution.
-
Vortex and allow the reaction to proceed in the dark for at least 45 minutes at room temperature, or for 20 minutes at 50°C.[14][18]
-
Stop the reaction by adding 130 µL of 2% phosphoric acid to acidify the solution.[18]
-
-
Analysis: The derivatized sample is now ready for injection onto a reversed-phase LC column.
LC-MS/MS Parameters (FMOC Derivatization)
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase Column (e.g., 150 x 2.1 mm, 3 µm) | Standard column chemistry is effective for the nonpolar FMOC derivatives.[18] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Buffered mobile phase to ensure consistent ionization.[4] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard bore columns. |
| Injection Volume | 5 - 20 µL | Typical injection volume for LC-MS/MS. |
| Column Temp | 40 °C | Ensures reproducible retention times.[4] |
| Ionization Mode | ESI Positive or Negative | Both polarities can be used for FMOC derivatives; optimization is required. USGS methods often use positive mode.[19] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
MRM Transitions (FMOC Derivatives)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Glyphosate-FMOC | 390 | 168 | 136 |
| AMPA-FMOC | 332 | 110 | 136 |
| Note: Transitions are based on USGS Method O-2136-01 and may vary based on instrument and polarity.[19] |
Method Validation and Quality Control
A robust method requires thorough validation to ensure data is reliable and defensible. Key parameters include:
-
Linearity: Calibration curves should be prepared in a matrix similar to the samples, using at least 5 concentration levels. A correlation coefficient (R²) > 0.995 is desirable.[20]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For environmental water monitoring, LOQs in the range of 0.02 to 0.1 µg/L are often required and achievable.[17][19][20]
-
Accuracy and Precision: Determined by analyzing spiked matrix samples at multiple concentrations. Accuracy (trueness) should typically be within 80-120%, with a relative standard deviation (RSD) for precision below 15-20%.[21][20]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C₂¹⁵N-Glyphosate) is essential to compensate for matrix effects, extraction variability, and instrument drift, thereby ensuring the highest accuracy.[5]
References
-
Waters Corporation. (n.d.). Analysis of AMPA, Glyphosate and Glufosinate in environmental water using direct injection. Retrieved from [Link]
-
Struger, J., et al. (2015). Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil. Pest Management Science, 71(12), 1625-1633. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of Glyphosate and AMPA in Environmental Water Samples by Ion Chromatography and On-Line Mass Spectrometry with Minimal Sample Preparation. Retrieved from [Link]
-
Waters Corporation. (n.d.). EPA Method 547.0 Determination of Glyphosate in Drinking Water by Direct Aqueous Injection HPLC, Post Column Derivatization and Fluorescence Detection. Retrieved from [Link]
-
ACS ES&T Water. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. Retrieved from [Link]
-
Newton, S. R., et al. (2018). Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters. Analytical and Bioanalytical Chemistry, 410(19), 4687-4697. Retrieved from [Link]
-
AB SCIEX. (n.d.). Automated Derivatization, SPE Cleanup and LC-MS/MS Determination of Glyphosate and Other Polar Pesticides. Retrieved from [Link]
-
Scolari, et al. (2018). Fast LC-MS/MS analysis of glyphosate and its metabolite AMPA in waters at ultra-trace levels by direct sample injection without derivatization. Trends in Chromatography, 12, 1-6. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Glyphosate. Retrieved from [Link]
-
LCGC International. (2018). Direct Liquid Chromatography Tandem Mass Spectrometry Analysis of Glyphosate, AMPA, Glufosinate, and MPPA in Water Without Derivatization. Retrieved from [Link]
-
eScholarship.org. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. Retrieved from [Link]
-
Science of the Total Environment. (2023). An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in water. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (1991). Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (2025). Methods for Pre-concentration and Clean-up of Glyphosate and Aminomethylphosphonic Acid from Water Samples: A Review. Retrieved from [Link]
-
Analusis. (2000). Determination of glyphosate herbicide and aminomethylphosphonic acid in natural waters by liquid chromatography using pre-column. Retrieved from [Link]
-
Inter-use. (2015). Current progress on the detection of glyphosate in environmental samples. Retrieved from [Link]
-
U.S. Geological Survey. (2001). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group— Determination of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Water. Retrieved from [Link]
-
MDPI. (2022). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. Retrieved from [Link]
-
Phenomenex. (2020). Glyphosate Analysis by LC-MS/MS. Retrieved from [Link]
-
Agilent. (2021). Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Retrieved from [Link]
-
YouTube. (2020). LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. Retrieved from [Link]
-
Pesticide Action Network Europe. (2020). EU urged to discard glyphosate studies from lab accused of falsifying data. Retrieved from [Link]
-
Sciensano. (2015). A Robust Transferable Method for the Determination of Glyphosate Residue in Liver After Derivatization by Ultra-high Pressure Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
FIMEK. (2023). Method Validation for the Determination of Glyphosate and Aminomethylphosphonic Acid in Water by LC-MS/MS. Retrieved from [Link]
-
European Union Reference Laboratories for Pesticides. (n.d.). Homepage. Retrieved from [Link]
-
CVUA Stuttgart. (n.d.). Residues of Pesticides and Contaminants. Retrieved from [Link]
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EURL DataPool. (n.d.). Homepage. Retrieved from [Link]
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European Commission. (n.d.). Food Safety - European Union Reference Laboratories. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of an Enrichment and LC-MS/MS Method for the Analysis of Glyphosate and Aminomethylphosphonic Acid (AMPA) in Saline Natural Water Samples without Derivatization. Retrieved from [Link]
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Application Note: High-Recovery Extraction of Glyphosate and its Metabolite AMPA from Complex Soil and Water Matrices
Introduction: The Analytical Imperative for Glyphosate Monitoring
Glyphosate [N-(phosphonomethyl)glycine] is the most widely used broad-spectrum herbicide globally.[1] Its extensive application in agriculture and residential settings leads to its inevitable distribution into environmental compartments, including soil and water systems. Upon entering the environment, glyphosate can be degraded by soil microbes into its primary metabolite, aminomethylphosphonic acid (AMPA).[2][3] Given the concerns over the potential long-term environmental impact and health effects of these compounds, regulatory bodies worldwide have established maximum contaminant levels (MCLs) in drinking water and require rigorous monitoring.[1][4]
This document provides detailed protocols for the extraction of glyphosate and AMPA from challenging soil and water matrices. It is designed for researchers and analytical scientists, offering a synthesis of field-proven techniques grounded in authoritative methodologies.
A Note on Terminology: The user topic specified "methyl glyphosate." This application note focuses on the parent compound, glyphosate , and its principal and most commonly monitored metabolite, aminomethylphosphonic acid (AMPA) , as these are the analytes of primary regulatory and scientific concern.
The Core Challenge: Physicochemical Properties of Glyphosate and AMPA
The effective extraction and analysis of glyphosate and AMPA are complicated by their inherent chemical properties:
-
High Polarity and Zwitterionic Nature: Both molecules are highly polar and exist as zwitterions over a wide pH range, making them highly soluble in water but difficult to retain on traditional reversed-phase chromatographic columns.[3][5]
-
Low Volatility: Their salt-like nature results in very low volatility, precluding direct analysis by gas chromatography (GC) without a derivatization step to create a more volatile compound.[2][6]
-
Lack of Chromophores: Glyphosate and AMPA do not possess chromophores or fluorophores, which prevents sensitive detection by standard UV or fluorescence detectors without pre- or post-column derivatization.[5][7][8]
-
Strong Adsorption to Soil: The phosphonic acid moiety in glyphosate binds strongly to soil particles, particularly clays and organic matter, making its extraction from the soil matrix challenging.[2][9]
These challenges necessitate specialized analytical strategies that often involve derivatization to enhance chromatographic retention and detectability, or the use of advanced chromatographic techniques and sensitive detectors like tandem mass spectrometry (LC-MS/MS).[10][11]
Overview of Analytical Strategies
Two primary workflows have been established for the analysis of glyphosate and AMPA:
-
Derivatization-Based Methods: This is the most common approach. The analyte is chemically modified to improve its analytical properties. A widely used derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which reacts with the secondary amine group of glyphosate and the primary amine of AMPA.[5][8][12][13] This process decreases the polarity of the analytes, allowing for better retention on C18 columns, and introduces a fluorescent group for sensitive detection.[14] For GC-MS analysis, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is necessary to increase volatility.[2][15][16]
-
Direct Analysis Methods: Advances in liquid chromatography and mass spectrometry have enabled methods that do not require derivatization.[3][10] These techniques typically rely on specialized chromatography columns, such as porous graphitic carbon (Hypercarb) or anion-exchange columns, coupled with highly sensitive tandem mass spectrometers (LC-MS/MS).[1][17][18] While simpler in terms of sample preparation, they require specialized and often dedicated instrumentation.[3]
This guide will focus on a robust and widely validated derivatization-based LC-MS/MS methodology, which offers excellent sensitivity and is applicable across a broad range of laboratory settings.
Protocol: Extraction from Water Matrices
This protocol employs solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by FMOC-Cl derivatization. It is effective for determining trace levels of glyphosate and AMPA in drinking, surface, and groundwater.
Workflow for Water Sample Analysis
Caption: Workflow for the extraction and analysis of Glyphosate and AMPA from water.
Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Glyphosate & AMPA Standards | PESTANAL®, analytical standard grade | Calibration and spiking |
| Isotope-Labeled Standards | 1,2-13C2,15N-Glyphosate, 13C,15N-AMPA | Internal standards for quantification[17][19] |
| Borate Buffer | 0.1 M Sodium Borate, pH 9 | Buffering agent for derivatization reaction[12][13] |
| FMOC-Cl Solution | 5 mM in Acetonitrile | Derivatizing agent[5][12] |
| SPE Cartridges | Oasis MAX (Mixed-Mode Anion Exchange) | Sample cleanup and concentration[4][14] |
| Methanol & Acetonitrile | LC-MS Grade | Solvents for SPE and mobile phase |
| Formic Acid | LC-MS Grade | Mobile phase modifier |
| Ammonium Formate | LC-MS Grade | Mobile phase salt |
| Water | Deionized, 18 MΩ·cm | Reagent and mobile phase preparation |
Step-by-Step Protocol
-
Sample Preparation & Derivatization: a. To a 15 mL polypropylene tube, add 10 mL of the water sample. b. Spike with internal standards (e.g., 1,2-13C2,15N-Glyphosate and 13C,15N-AMPA) to achieve a final concentration of ~1 µg/L. c. Add 1 mL of 0.1 M borate buffer (pH 9) and vortex to mix.[13] d. Add 1 mL of 5 mM FMOC-Cl solution in acetonitrile. Vortex immediately for 1 minute. e. Allow the reaction to proceed at room temperature for 24 hours in the dark.[13]
-
Solid-Phase Extraction (SPE): a. Condition an Oasis MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry. b. Load the entire 12 mL of the derivatized sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min. c. Wash the cartridge with 5 mL of 5% methanol in water to remove interferences. d. Dry the cartridge under vacuum or nitrogen for 5 minutes. e. Elute the derivatized analytes with 5 mL of methanol containing 1% formic acid.
-
Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). c. Vortex, then transfer to an autosampler vial for analysis.
Protocol: Extraction from Soil Matrices
Extraction from soil requires a more aggressive initial step to desorb the tightly bound analytes from the soil particles. This protocol uses an alkaline extraction followed by a cleanup and derivatization procedure.[13][17][19]
Workflow for Soil Sample Analysis
Caption: Workflow for the extraction and analysis of Glyphosate and AMPA from soil.
Materials and Reagents
In addition to the materials listed for water analysis:
| Reagent/Material | Specifications | Purpose |
| Potassium Hydroxide (KOH) | ACS Grade | Alkaline extraction solution[13][17] |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | Acidification post-derivatization |
| Centrifuge Tubes | 50 mL, Polypropylene | For extraction and centrifugation |
| Mechanical Shaker | - | To facilitate soil extraction |
Step-by-Step Protocol
-
Soil Extraction: a. Weigh 5 g of homogenized, sieved (<2 mm) soil into a 50 mL polypropylene centrifuge tube. b. Spike with internal standards. c. Add 10 mL of 0.6 M KOH solution.[13][17] d. Cap tightly and shake vigorously on a mechanical shaker for 30 minutes. e. Centrifuge at 4000 rpm for 15 minutes.
-
Cleanup and Derivatization: a. Carefully collect the supernatant. b. Dilute the aqueous extract 10-fold with deionized water. This dilution is critical to minimize matrix effects from co-extracted humic substances.[13] c. Take a 2 mL aliquot of the diluted extract and transfer it to a new 15 mL tube. d. Add borate buffer and FMOC-Cl solution as described in the water protocol (Section 4.3, steps 1c-1e).
-
Final Extract Preparation: a. After the derivatization reaction is complete, acidify the sample to pH ~1.5 by adding concentrated HCl dropwise. b. Allow the sample to stand for 1 hour. c. Filter the final extract through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Good retention of the non-polar FMOC-derivatives.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water + 5 mM Ammonium Formate | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase LC-MS. |
| Gradient | 10% B to 95% B over 10 minutes | Separates analytes from matrix components. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 10-50 µL | Dependent on system sensitivity.[13][20] |
| Ionization Mode | ESI Negative | Glyphosate and AMPA derivatives ionize well in negative mode. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions (Example for FMOC-Derivatives):
-
Glyphosate-FMOC: Precursor Ion (m/z) → Product Ion (m/z)
-
AMPA-FMOC: Precursor Ion (m/z) → Product Ion (m/z)
-
13C2,15N-Glyphosate-FMOC: Precursor Ion (m/z) → Product Ion (m/z) (Specific m/z values must be optimized on the specific mass spectrometer being used)
Method Performance and Quality Control
To ensure data integrity, the following quality control measures are essential:
-
Internal Standards: Isotope-labeled internal standards must be used to correct for matrix effects and variations in extraction efficiency and instrument response.[17][19]
-
Method Blank: An analyte-free matrix (deionized water for water protocol, clean sand for soil protocol) should be processed with each batch to check for contamination.
-
Matrix Spike: A sample is spiked with a known concentration of analytes before extraction to assess recovery and matrix effects. Typical recoveries should be within 70-120%.
-
Calibration Curve: A multi-point calibration curve (e.g., 0.5 - 100 µg/L) should be prepared in a clean solvent or matrix to ensure linearity (R² > 0.99).[17]
Typical method performance achieves Limits of Quantification (LOQs) in the range of 0.05 - 5 µg/L for water and 0.05 - 0.5 mg/kg for soil, well below most regulatory action levels.[11][13][17]
References
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Analysis of glyphosate and AMPA in soil and grass using derivatization and gas chromatography/mass spectrometry. (n.d.). Southern Illinois University Carbondale. Retrieved from [Link]
-
Gadd, J. B., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water. Retrieved from [Link]
-
Wang, S., et al. (2019). Direct Determination of Glyphosate and its Metabolite AMPA in Soil Using Mixed-Mode Solid-Phase Purification and LC-MS/MS Determination on a Hypercarb Column. Journal of AOAC International. Retrieved from [Link]
-
Agilent Technologies. (2021). Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Agilent Application Note. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Glyphosate and AMPA in Environmental Water Samples by Ion Chromatography and On-Line Mass Spectrometry with Minimal Sample Preparation. LabRulez LCMS. Retrieved from [Link]
-
Silva, V., et al. (2019). Simultaneous Determination of Glyphosate and 13 Multiclass Pesticides in Agricultural Soil by Direct-Immersion SPME Followed by Solid–Liquid Extraction. Molecules. Retrieved from [Link]
-
Catrinck, T., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. American Journal of Analytical Chemistry. Retrieved from [Link]
-
Struger, J., et al. (2015). Analysis of glyphosate and aminomethylphosphonic acid in water, plant materials and soil. Pest Management Science. Retrieved from [Link]
-
D'Agostino, G., et al. (2024). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Toxics. Retrieved from [Link]
-
Catrinck, T., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. Semantic Scholar. Retrieved from [Link]
-
Pardal, M. A., et al. (2023). An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in water. Science of The Total Environment. Retrieved from [Link]
-
D'Archivio, A. A., et al. (2024). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Foods. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Glyphosate. EPA. Retrieved from [Link]
-
Waters Corporation. (n.d.). EPA Method 547.0 Determination of Glyphosate in Drinking Water by Direct Aqueous Injection HPLC, Post Column Derivatization and Fluorescence Detection. Waters Application Note. Retrieved from [Link]
-
Waters Corporation. (2022). Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. Waters Application Note. Retrieved from [Link]
-
Hladik, M. L., et al. (2014). Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry. Pest Management Science. Retrieved from [Link]
-
Gionbelli, T. R. S., et al. (2018). Brief review analytical methods for the determination of glyphosate. MedCrave. Retrieved from [Link]
-
Metrohm. (n.d.). Glyphosate and AMPA. Antec Scientific. Retrieved from [Link]
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British Columbia Ministry of Environment & Climate Change Strategy. (2022). Glyphosate and AMPA in Water by HPLC. Gov.bc.ca. Retrieved from [Link]
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Hela, D., et al. (2011). Improving the solid phase extraction procedure for the determination of glyphosate and AMPA in environmental water by LC-ESI-MS/MS. OIEau - Eaudoc. Retrieved from [Link]
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De Gerónimo, E., et al. (2018). Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. Soil Science. Retrieved from [Link]
-
Peruzzo, P. J., et al. (2017). Rapid method for determination of glyphosate in groundwater using high performance liquid chromatography and solid-phase extraction after derivatization. Engenharia Agrícola. Retrieved from [Link]
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Miles, C. J., & Moye, H. A. (1988). Extraction of glyphosate herbicide from soil and clay minerals and determination of residues in soils. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Ibáñez, M., et al. (2005). Residue determination of glyphosate, glufosinate and aminomethylphosphonic acid in water and soil samples by liquid chromatography coupled to electrospray tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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Application Note: Quantification of Methyl Glyphosate Using HPLC with Pre-Column Derivatization and Fluorescence Detection
Abstract
This application note presents a detailed protocol for the quantitative analysis of N-methylglyphosate, a significant analog of the herbicide glyphosate. The method employs a robust pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) to label the non-fluorescent methyl glyphosate molecule, enabling highly sensitive and selective detection by High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD). This document provides a comprehensive guide for researchers, analytical scientists, and professionals in environmental monitoring and food safety, covering the scientific principles, step-by-step protocols, and expected performance characteristics. While this method is adapted from well-established protocols for glyphosate, it provides a strong framework for the validation and routine analysis of its N-methylated counterpart.
Introduction and Scientific Principle
N-methylglyphosate is a compound of interest due to its structural similarity to glyphosate, the world's most widely used herbicide. Accurate quantification is crucial for environmental fate studies, toxicological assessment, and quality control in agricultural products. However, like its parent compound, this compound lacks a native chromophore or fluorophore, precluding its direct detection by common HPLC detectors like UV-Vis or Fluorescence at trace levels[1].
To overcome this limitation, this method utilizes a pre-column derivatization technique. The secondary amine group of the this compound molecule reacts with 9-fluorenylmethyl chloroformate (FMOC-Cl) under alkaline conditions. This reaction, a nucleophilic substitution, attaches the highly fluorescent fluorenylmethoxycarbonyl (FMOC) group to the analyte[2][3]. The resulting derivative is highly fluorescent and can be readily separated and quantified using reversed-phase HPLC with fluorescence detection[4][5]. The excitation and emission wavelengths are typically set around 260 nm and 310 nm, respectively, for the FMOC adduct[6][7].
The use of a borate buffer is critical to maintain an alkaline pH (typically pH 9-10), which facilitates the deprotonation of the amine group, making it a more potent nucleophile for attacking the chloroformate[3][8]. After the reaction, excess FMOC-Cl is either hydrolyzed or can be extracted to prevent interference during chromatographic analysis[7][9]. This derivatization strategy provides the necessary sensitivity and selectivity for the trace-level quantification of this compound in various matrices.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
Fluorescence Detector (FLD)
-
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
Volumetric flasks, pipettes, and standard laboratory glassware
Chemicals and Standards
-
N-Methylglyphosate analytical standard (≥98% purity)
-
9-fluorenylmethyl chloroformate (FMOC-Cl, ≥99% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or ultrapure (18.2 MΩ·cm)
-
Sodium tetraborate decahydrate (Borax)
-
Boric acid
-
Potassium phosphate monobasic (KH₂PO₄)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Dichloromethane (optional, for cleanup)
Solution Preparation
-
Mobile Phase A (Aqueous): 50 mM Potassium Phosphate Buffer (KH₂PO₄). Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 5.4 with NaOH or HCl. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Borate Buffer (0.2 M, pH 9.0): Dissolve 7.63 g of sodium tetraborate decahydrate and 0.49 g of boric acid in ~200 mL of HPLC water. Adjust pH to 9.0 if necessary and bring the final volume to 250 mL[10].
-
FMOC-Cl Reagent (6.0 mM): Prepare fresh daily. Dissolve 15.5 mg of FMOC-Cl in 10 mL of acetonitrile[11]. Caution: FMOC-Cl is moisture sensitive.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-methylglyphosate standard and dissolve in 100 mL of HPLC water. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with HPLC water.
Experimental Protocol
Sample Preparation
For aqueous samples (e.g., drinking water, groundwater), filter through a 0.22 µm syringe filter prior to derivatization to remove particulate matter. For complex matrices (e.g., soil extracts, food homogenates), a matrix-specific extraction and solid-phase extraction (SPE) cleanup may be required to remove interferences. The development of such procedures is beyond the scope of this note but is a critical consideration.
Pre-Column Derivatization Workflow
The following protocol should be applied to standards, samples, and blanks.
-
Aliquot: Transfer 500 µL of the standard or filtered sample into a clean 2 mL autosampler vial.
-
Buffering: Add 100 µL of 0.2 M borate buffer (pH 9.0) to the vial. Mix gently.
-
Derivatization: Add 200 µL of the freshly prepared 6.0 mM FMOC-Cl reagent.
-
Reaction: Immediately cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature in the dark for at least 30 minutes[9][11].
-
Quenching/Cleanup (Optional but Recommended): To remove excess, unreacted FMOC-Cl, which can cause a large interfering peak, perform a liquid-liquid extraction. Add 1 mL of dichloromethane, vortex vigorously for 1 minute, and allow the layers to separate. Carefully transfer the upper aqueous layer containing the derivatized analyte to a new vial for injection.
-
Injection: The sample is now ready for HPLC-FLD analysis.
Caption: Experimental workflow for this compound derivatization.
HPLC-FLD Operating Conditions
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 50 mM KH₂PO₄, pH 5.4 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-5 min: 20% B; 5-20 min: 20% to 50% B; 20-22 min: 50% to 20% B; 22-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 260 nm, Emission: 310 nm |
Note: The gradient program is a starting point. Due to the addition of a methyl group, the FMOC-methylglyphosate derivative will be more hydrophobic than the FMOC-glyphosate derivative and is expected to have a longer retention time. The gradient may need to be optimized to ensure adequate separation from matrix components and the excess reagent peak.
Derivatization Mechanism and Method Validation
Chemical Reaction
The derivatization proceeds via a nucleophilic attack of the secondary amine of N-methylglyphosate on the electrophilic carbonyl carbon of FMOC-Cl. The reaction occurs under basic conditions, facilitated by the borate buffer, leading to the formation of the stable, fluorescent FMOC-methylglyphosate derivative and hydrochloric acid.
Sources
- 1. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 7. scielo.br [scielo.br]
- 8. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. researchgate.net [researchgate.net]
derivatization of methyl glyphosate for chromatographic analysis
An In-Depth Technical Guide to the Derivatization of Methyl Glyphosate for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), presents a significant analytical challenge due to their high polarity, low volatility, and lack of a strong chromophore.[1][2][3] Direct analysis by gas chromatography (GC) is not feasible, and liquid chromatography (LC) often suffers from poor retention on conventional reversed-phase columns.[1][4] Derivatization is a crucial step in many analytical methods to overcome these challenges by converting the analytes into less polar, more volatile, and more readily detectable forms.[1][5]
This technical guide explores the most common and effective derivatization strategies for the chromatographic analysis of glyphosate and AMPA, providing detailed protocols and explaining the rationale behind the methodological choices.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization
For GC-MS analysis, derivatization is mandatory to increase the volatility of glyphosate and AMPA.[1][6] The most prevalent method involves a two-step reaction of esterification and acylation.
Trifluoroacetic Anhydride (TFAA) and Trifluoroethanol (TFE) Derivatization
This classic and robust method converts the polar functional groups (amine, carboxylic acid, and phosphonic acid) into their trifluoroacetyl and trifluoroethyl derivatives.[6][7][8] This derivatization makes the analytes sufficiently volatile for GC analysis.[6]
Causality of Experimental Choices:
-
Trifluoroethanol (TFE): TFE is used to esterify the carboxylic and phosphonic acid groups. Its fluorinated nature enhances the volatility of the resulting derivative.
-
Trifluoroacetic Anhydride (TFAA): TFAA acylates the secondary amine group, further increasing volatility and thermal stability.[8]
-
Heating: The reaction is typically heated to ensure complete derivatization.
Experimental Protocol: TFAA/TFE Derivatization for GC-MS Analysis
Materials:
-
Glyphosate and AMPA standards
-
Trifluoroethanol (TFE)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate or other suitable solvent
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation: Evaporate the aqueous sample or standard to dryness under a gentle stream of nitrogen.
-
Esterification: Add 200 µL of TFE to the dried residue.
-
Reaction: Cap the vial and heat at 100°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Acylation: Add 100 µL of TFAA to the vial.
-
Reaction: Recap the vial and heat at 100°C for 15 minutes.
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Workflow for GC-MS Derivatization
Caption: Workflow of TFAA/TFE derivatization for GC-MS.
Silylation Derivatization
Silylation is another effective method for preparing glyphosate and AMPA for GC-MS analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine, carboxyl, and phosphonic acid groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, thereby increasing volatility.[5][9][10]
Causality of Experimental Choices:
-
BSTFA/MTBSTFA: These are powerful silylating agents that react with a wide range of polar functional groups.[10][11] MTBSTFA often produces more stable derivatives compared to BSTFA.[9]
-
Pyridine: Often used as a catalyst and solvent to facilitate the reaction.[10]
-
Heating: Mild heating is typically required to drive the reaction to completion.[10]
Experimental Protocol: Silylation with BSTFA for GC-MS Analysis
Materials:
-
Glyphosate and AMPA standards
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block
-
GC vials
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample or standard to a derivatization vial and evaporate to dryness at 60°C.[10]
-
Solvent Addition: Add 60 µL of pyridine to the dried residue and let it sit for 5 minutes.[10]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.[10]
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.[10]
-
Analysis: After cooling, the sample is ready for GC-MS injection.
Liquid Chromatography (LC) Derivatization
For LC analysis, derivatization is employed to enhance detectability, particularly for fluorescence and UV detection, and to improve chromatographic retention on reversed-phase columns.[12][13]
Pre-column Derivatization with 9-Fluorenylmethylchloroformate (FMOC-Cl)
Pre-column derivatization with FMOC-Cl is a widely used and robust method for the analysis of glyphosate and AMPA by LC with fluorescence or mass spectrometry detection.[1][4][13][14][15] The FMOC-Cl reagent reacts with the secondary amine of glyphosate and the primary amine of AMPA to form a highly fluorescent and UV-active derivative.[1][14][15]
Causality of Experimental Choices:
-
FMOC-Cl: This reagent attaches a fluorenylmethyloxycarbonyl group to the amine, which is a strong fluorophore, enabling highly sensitive fluorescence detection.[16]
-
Borate Buffer (pH ~9): The derivatization reaction is carried out under alkaline conditions to facilitate the nucleophilic attack of the amine on the FMOC-Cl.[1]
-
Cleanup: Excess FMOC-Cl can interfere with the analysis and is typically removed by liquid-liquid extraction with a non-polar solvent like dichloromethane or by using a solid-phase extraction (SPE) cartridge.[16]
Experimental Protocol: Pre-column Derivatization with FMOC-Cl for LC-FLD/MS
Materials:
-
Glyphosate and AMPA standards
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution in acetonitrile
-
Borate buffer (pH 9)
-
Dichloromethane or other suitable non-polar solvent
-
LC vials
Procedure:
-
Sample Preparation: To 2 mL of the aqueous sample or standard, add 250 µL of borate buffer (pH 9).[16]
-
Reagent Addition: Add 500 µL of acetonitrile followed by 500 µL of FMOC-Cl solution (e.g., 160 mg/L in acetonitrile).[16]
-
Reaction: Vortex the mixture for 30 seconds and let it stand at room temperature for 30 minutes.[16]
-
Cleanup: Add 3 mL of dichloromethane to remove excess FMOC-Cl and vortex.
-
Phase Separation: Allow the layers to separate.
-
Analysis: Collect an aliquot of the upper aqueous phase for injection into the LC system.[16]
Sources
- 1. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Determination of glyphosate and its derivative, aminomethylphosphonic acid, in human urine by gas chromatography coupled to tandem mass spectrometry and isotope pattern deconvolution [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.scirp.org [file.scirp.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
- 13. analusis.edpsciences.org [analusis.edpsciences.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
Protocol for the Direct Analysis of N-Acetyl-Glyphosate Residues in Diverse Food Matrices by LC-MS/MS
An Application Note for Researchers and Scientists
Abstract
Glyphosate stands as the world's most utilized broad-spectrum herbicide, leading to its frequent presence, along with its metabolites, in a wide array of food products.[1] N-acetyl-glyphosate is a key metabolite considered in regulatory risk assessments.[2][3] This application note presents a robust and sensitive method for the quantification of N-acetyl-glyphosate in various food commodities. The protocol employs a straightforward aqueous extraction, followed by solid-phase extraction (SPE) cleanup and analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] This direct analysis approach avoids the need for laborious and time-consuming derivatization steps, offering a high-throughput solution for food safety and quality control laboratories. The use of a stable isotopically labeled internal standard ensures high accuracy and precision, mitigating potential matrix effects.[1] The method has been structured to align with international validation guidelines, such as those outlined in SANTE/11312/2021, ensuring the generation of reliable and defensible data.[2][3][4]
Introduction: The Rationale for N-Acetyl-Glyphosate Monitoring
Glyphosate's extensive application in agriculture necessitates rigorous monitoring of its residues in the food supply to ensure compliance with Maximum Residue Limits (MRLs) set by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Commission.[5][6][7] The residue definition for risk assessment often includes not only the parent compound but also its significant metabolites, such as aminomethylphosphonic acid (AMPA) and N-acetyl-glyphosate.[2][3]
N-acetyl-glyphosate can be formed through the metabolism of glyphosate in some glyphosate-tolerant crops. Therefore, its presence in food products is a direct indicator of glyphosate application. The physicochemical properties of N-acetyl-glyphosate, particularly its high polarity and ionic nature, present analytical challenges.[8] These properties make it difficult to analyze with traditional multi-residue methods that rely on organic solvent extraction and reversed-phase chromatography.[1][9]
This protocol addresses these challenges by employing a method optimized for polar anionic pesticides. It utilizes an aqueous extraction solvent designed to efficiently solubilize N-acetyl-glyphosate from complex food matrices. A subsequent cleanup step using a polymeric reversed-phase SPE cartridge effectively removes non-polar interferences that could cause ion suppression in the MS source.[1][10] The final determination by LC-MS/MS provides the selectivity and sensitivity required for quantification at low parts-per-billion (ppb) levels.[11][12]
Analytical Workflow Overview
The entire analytical process, from sample receipt to final data reporting, is designed for efficiency, robustness, and accuracy. The workflow is validated to ensure that each step contributes to a reliable final measurement, adhering to the principles of a self-validating system.
Caption: Workflow for N-Acetyl-Glyphosate Analysis.
Materials and Reagents
Careful selection of reagents and materials is critical to prevent contamination and analyte loss. Due to the tendency of glyphosate and its analogues to adhere to glass surfaces, the use of polypropylene plastic consumables is mandatory for all sample and standard preparations.[1]
| Item | Vendor & Part Number (Example) | Rationale for Use |
| Standards | ||
| N-acetyl-glyphosate | MilliporeSigma, 33576 | Certified analytical standard for calibration and spiking. |
| N-acetyl-glyphosate-¹³C₂,¹⁵N | MilliporeSigma, 796214 | Stable isotopically labeled internal standard (IS) for accurate quantification.[10] |
| Solvents & Reagents | ||
| Water, HPLC Grade | Fisher Scientific, W6-4 | Primary solvent for standards, mobile phase, and extraction. |
| Acetic Acid, Glacial | Fisher Scientific, A38-212 | Acidifies extraction solvent to ensure analytes are in a consistent protonation state.[1] |
| Disodium EDTA (Na₂EDTA) | MilliporeSigma, E5134 | Chelating agent to bind metal ions in the sample matrix that can interfere with analysis.[13] |
| Tetrabutylammonium Hydroxide (TBA-OH), 0.4 M | MilliporeSigma, 426288 | Ion-pairing agent for the aqueous mobile phase to improve chromatographic retention.[1] |
| Formic Acid, 99% | Thermo Scientific, 28905 | Used to adjust mobile phase pH.[1] |
| Methanol, HPLC Grade | Fisher Scientific, A452-4 | Used for conditioning SPE cartridges. |
| Consumables & Columns | ||
| Polypropylene Centrifuge Tubes, 50 mL | VWR, 21008-951 | Prevents analyte adsorption to surfaces.[1] |
| Oasis HLB SPE Cartridges, 3 cc, 60 mg | Waters, 186000334 | Polymeric sorbent for cleanup of aqueous extracts, removes non-polar interferences.[1] |
| Polypropylene Syringe Filters, 0.45 µm | VWR, 28145-501 | Final filtration step before injection to protect the LC system. |
| Anionic Polar Pesticide LC Column | Waters, 186009253 (ACQUITY Premier) | Specialized column designed for the retention and separation of highly polar anionic compounds. |
Detailed Experimental Protocol
Preparation of Solutions
Internal Standard (IS) Fortified Extraction Solvent (50 mM Acetic Acid, 10 mM EDTA, 50 ng/mL IS):
-
To a 1000 mL polypropylene volumetric flask, add approximately 800 mL of HPLC grade water.
-
Add 2.9 mL of glacial acetic acid and 3.7 g of Na₂EDTA.[1]
-
Add the appropriate volume of N-acetyl-glyphosate-¹³C₂,¹⁵N stock solution to achieve a final concentration of 50 ng/mL.
-
Bring to volume with HPLC water and mix thoroughly. This solution should be stored in a plastic container at 4°C.
Mobile Phase A (4 mM TBA-OH in water, pH 2.8):
-
To a 1 L plastic bottle, add 10.0 mL of 0.4 M TBA-OH solution to 990 mL of HPLC water.
-
Adjust the pH to 2.80 ± 0.05 with formic acid.[1] Store in a dark bottle.
Mobile Phase B (Methanol):
-
Use 100% HPLC grade methanol.
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-acetyl-glyphosate and its labeled internal standard in HPLC water using polypropylene volumetric flasks.
-
Intermediate Mixed Standard (5.0 µg/mL): Prepare a mixed standard by diluting the native stock solution in the extraction solvent (without IS).
-
LC-MS/MS Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate mixed standard into the IS-fortified extraction solvent. This ensures that the internal standard concentration is constant across all calibration levels.
Sample Preparation
-
Homogenization: Homogenize the laboratory sample using a high-speed blender. For samples with low moisture content, it may be necessary to freeze with dry ice before homogenization to prevent degradation.[14]
-
Extraction: a. Weigh 5.0 g ± 0.05 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[10] b. Add 25.0 mL of the IS-fortified extraction solvent. The internal standard is added at the very beginning of the process to account for any analyte loss during the entire sample preparation procedure. c. Cap the tube and shake mechanically for 10 minutes at approximately 1000 RPM.[10] d. Centrifuge for 5 minutes at >3000 RPM to separate the solid matrix from the aqueous extract.[10]
-
SPE Cleanup: a. The Oasis HLB SPE cartridge does not require pre-conditioning for this application. b. Transfer approximately 2-3 mL of the supernatant (aqueous layer) from the previous step onto the SPE cartridge. c. Place the cartridge into a larger collection tube (e.g., a 15 mL polypropylene tube). d. Centrifuge the assembly for 2 minutes at <3000 RPM to force the extract through the sorbent.[10] The sorbent retains non-polar matrix components while allowing the polar N-acetyl-glyphosate to pass through into the collection tube.
-
Final Filtration: a. Filter the collected eluate through a 0.45 µm polypropylene syringe filter into a 2 mL polypropylene autosampler vial.[1] The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following parameters serve as a guideline and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II Bio-inert or equivalent[8] |
| Column | Waters ACQUITY Premier Anionic Polar Pesticide, 90Å, 1.7 µm, 2.1 mm X 100 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 4 mM TBA-OH in water, pH 2.8[1] |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 8.0 | |
| 14.0 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| MS System | Sciex 5500 QTrap or equivalent triple quadrupole[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Curtain Gas (CUR) | 35 psi |
| IonSpray Voltage | -4500 V |
| Temperature (TEM) | 550 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Dwell Time | 50 ms |
| MRM Transitions | Analyte |
| N-acetyl-glyphosate (Quant) | |
| N-acetyl-glyphosate (Qual) | |
| N-acetyl-glyphosate-¹³C₂,¹⁵N (IS) |
Method Validation and Quality Control
To ensure the trustworthiness of results, the method must be validated according to internationally recognized guidelines.[4][14] A single-laboratory validation should assess selectivity, linearity, accuracy (recovery), precision, and the limits of detection (LOD) and quantification (LOQ).[15][16]
-
Selectivity: Analyze at least five different blank food matrices to ensure no endogenous interferences are present at the retention time of N-acetyl-glyphosate.
-
Linearity: A calibration curve (1-100 ng/mL) should demonstrate a correlation coefficient (r²) of ≥ 0.995.
-
Accuracy & Precision: Analyze replicate (n=5) spiked samples at a minimum of three concentration levels (e.g., 20, 50, and 250 ng/g).[1] Mean recoveries should be within 70-120% with a relative standard deviation (RSD) of ≤ 20%.[1][17]
-
Limit of Quantification (LOQ): The LOQ is the lowest spike level that meets the accuracy and precision criteria.
Table 3: Example Method Performance Data
| Commodity | Spike Level (ng/g) | Mean Recovery (%) | Precision (RSD, %) |
| Corn | 20 | 95.4 | 8.2 |
| 250 | 101.2 | 6.5 | |
| Oats | 20 | 88.9 | 11.4 |
| 250 | 96.7 | 7.1 | |
| Honey | 20 | 105.6 | 5.9 |
| 250 | 102.1 | 4.3 | |
| LOQ established at 20 ng/g (ppb) for all matrices |
Conclusion
This application note details a validated LC-MS/MS method for the direct, sensitive, and reliable quantification of N-acetyl-glyphosate in diverse food products. The protocol minimizes sample handling and avoids chemical derivatization, making it suitable for routine analysis in a high-throughput laboratory setting. By incorporating stable isotope-labeled internal standards and adhering to rigorous quality control measures, this method provides a trustworthy system for monitoring compliance with food safety regulations.
References
-
Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. (SANCO/12682/2019). European Commission.
-
Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Ministry of Health, Labour and Welfare, Japan.
-
Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. (SANCO/12571/2013). European Commission.
-
Chang, E., et al. (2018). Validation of an Analytical Method for the Detection and Quantification of Glyphosate and Related Residues in Food. US Food and Drug Administration, Laboratory Information Bulletin No. 4638.
-
Garba, J., et al. (2018). Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. International Journal of Environmental Analytical Chemistry.
-
Perez, G., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water.
-
Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods.
-
Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. (2022). Waters Corporation, Application Note 720007559.
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar.
-
Direct analysis of glyphosate, glufosinate and AMPA in beverages using LC-MS. Shimadzu Corporation.
-
LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. MilliporeSigma.
-
Kmecl, V., et al. (2022). Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. Foods.
-
Kmecl, V., et al. (2022). Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
-
Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). US Food and Drug Administration.
-
Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. ACS Publications.
-
Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. (2019). Agilent Technologies, Application Note 5994-0442EN.
-
Sample preparation methods. ResearchGate.
-
Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS (QuPPe-Method). EURL-SRM.
-
Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination. National Institutes of Health (NIH).
-
Glyphosate Analysis in Foods by HPLC With Post-Column Derivatization and Fluorescence Detection. Pickering Laboratories.
-
Analysis of highly polar pesticides in foods by LC-MS/MS. ScienceDirect.
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EPA Method 547: HPLC Analysis of Glyphosate. MilliporeSigma.
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Glyphosate. European Commission Food Safety.
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Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods. ResearchGate.
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Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. MDPI.
-
Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS. National Institutes of Health (NIH).
-
EU Reference Laboratories for Residues of Pesticides DataPool. EURL DataPool.
-
Glyphosate. US Environmental Protection Agency (EPA).
-
EU Pesticides Database. European Commission Food Safety.
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EURL Work Programme for Pesticides Requiring Single Residue Methods. (2019). EURL-SRM.
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Application Note: Utilizing Methyl Glyphosate as a Certified Reference Material for Accurate Herbicide Residue Analysis
Introduction
Glyphosate is a broad-spectrum, non-selective systemic herbicide used extensively in agriculture worldwide. Its widespread use has led to concerns about its potential impact on the environment and human health, necessitating accurate and reliable monitoring of its residues in food and environmental samples. Aminomethylphosphonic acid (AMPA) is the primary metabolite of glyphosate and is also of toxicological concern.[1] The accurate quantification of both glyphosate and AMPA is crucial for regulatory compliance and risk assessment.
The use of Certified Reference Materials (CRMs) is fundamental to achieving accuracy and metrological traceability in chemical analysis. CRMs, produced by accredited reference material producers under ISO 17034, provide a benchmark for method validation, calibration, and quality control, ensuring the reliability and comparability of analytical results.[2][3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of methyl glyphosate, a stable derivative, as a CRM for the robust analysis of glyphosate and AMPA residues.
This compound as a Certified Reference Material
This compound (2-[methyl(phosphonomethyl)amino]acetic acid) is a derivative of glyphosate often used as a reference material due to its chemical properties.[7][8] As a CRM, it is characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5]
Key Attributes of a this compound CRM:
-
Purity and Characterization: The CRM is of high purity, and its identity and concentration are rigorously established using advanced analytical techniques.
-
Traceability: The certified value is traceable to national or international standards, ensuring comparability of results across different laboratories and over time.
-
Uncertainty: A statement of uncertainty associated with the certified value is provided, which is crucial for evaluating the overall uncertainty of the analytical measurement.
-
Homogeneity and Stability: The material is demonstrated to be homogeneous and stable under specified storage and handling conditions.[5]
Handling and Storage
Proper handling and storage of the this compound CRM are critical to maintain its integrity and certified value.
-
Storage Conditions: The CRM should be stored at the temperature specified on the certificate of analysis, typically at +20°C or under refrigerated conditions (approx. 4°C).[8] It should be protected from light, heat, and moisture.[9][10][11]
-
Container Integrity: Always store the CRM in its original, tightly sealed container to prevent contamination and degradation.[9][12][13]
-
Handling Precautions: Use appropriate personal protective equipment (PPE) when handling the CRM. Avoid cross-contamination by using clean, calibrated equipment for weighing and dissolution.
Analytical Methodology: LC-MS/MS Analysis of Glyphosate and AMPA
Due to their high polarity and lack of a suitable chromophore, the analysis of glyphosate and AMPA often requires a derivatization step to improve their chromatographic retention and detection sensitivity.[14][15] A common and effective derivatization agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[14][15][16][17] This protocol details a method for the analysis of glyphosate and AMPA in various matrices using LC-MS/MS following derivatization with FMOC-Cl.
Preparation of Standard Solutions from this compound CRM
Accurate preparation of calibration and quality control standards is paramount for quantitative analysis.
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution Preparation:
-
Allow the this compound CRM vial to equilibrate to room temperature before opening.
-
Accurately weigh a suitable amount of the CRM and dissolve it in a known volume of high-purity water or a specified solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Sonication may be used to ensure complete dissolution.
-
-
Intermediate and Working Standard Preparation:
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., 0.1% formic acid in water) to prepare intermediate and working standard solutions at the desired concentrations for constructing the calibration curve.[1]
-
Isotopically labeled internal standards, such as Glyphosate-¹³C₂,¹⁵N and AMPA-¹³C,¹⁵N,D₂, should be used to compensate for matrix effects and variations in the analytical process.[18]
-
Sample Preparation and Derivatization
The following protocol is a general guideline and may need to be optimized for specific sample matrices.
Protocol 2: Sample Extraction and FMOC-Cl Derivatization
-
Sample Extraction:
-
For solid samples (e.g., cereals, soil), weigh a homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Add an extraction solvent (e.g., a mixture of water and methanol with 1% formic acid).
-
Shake or vortex vigorously and then centrifuge to separate the solid and liquid phases.
-
For liquid samples (e.g., water), an aliquot can be taken directly for derivatization.
-
-
Derivatization:
-
Transfer an aliquot of the sample extract or water sample to a clean tube.
-
Add borate buffer to adjust the pH to alkaline conditions (pH 9-10), which is necessary for the reaction.[15][16][18]
-
Add a freshly prepared solution of FMOC-Cl in acetonitrile.[17][18]
-
Vortex the mixture and allow it to react at room temperature or with gentle heating.[17][18]
-
After the reaction is complete, add an acid (e.g., phosphoric acid or formic acid) to stop the reaction and stabilize the derivatives.[17][18]
-
Filter the derivatized sample through a syringe filter (e.g., 0.2 µm PTFE) into an autosampler vial for LC-MS/MS analysis.[18]
-
LC-MS/MS Instrumental Analysis
The derivatized glyphosate and AMPA can be separated and detected using a liquid chromatograph coupled to a tandem mass spectrometer.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC Column | Reversed-phase C18 column (e.g., Phenomenex Gemini 3µ C18)[17] |
| Mobile Phase A | 50 mM Ammonium Acetate, pH 9[17] |
| Mobile Phase B | Acetonitrile[17] |
| Gradient | Optimized gradient from low to high organic phase |
| Ionization Mode | Electrospray Ionization (ESI) Negative[1] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for derivatized glyphosate, AMPA, and their internal standards should be optimized.[1] |
Method Validation
A thorough method validation is essential to ensure that the analytical method is fit for its intended purpose.[19][20] Key validation parameters are outlined below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995[14] |
| Accuracy (Trueness) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. | Recovery within 80-120% |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. Expressed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15-20% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analytes. |
Conclusion
The use of a this compound Certified Reference Material is indispensable for the accurate and reliable quantification of glyphosate and its metabolite AMPA in various matrices. By following the detailed protocols for standard preparation, sample derivatization, and LC-MS/MS analysis, and by performing a thorough method validation, laboratories can ensure the integrity and defensibility of their analytical data. This, in turn, supports effective regulatory monitoring and contributes to safeguarding public health and the environment.
References
- ISO 17034 Guide to International Standards for Reference Material Producers. (n.d.).
- Reference Material Producer Accreditation | ISO 17034 | ANAB. (n.d.).
- Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. (n.d.). Waters Corporation.
- ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025, December 21).
- Reference Materials Producers (ISO 17034) Accreditation. (n.d.). NATA.
- LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. (n.d.).
- Reference Material Producer Accreditation. (n.d.). UKAS.
- Application Notes and Protocols for the Derivatization of Glyphosate-¹³C₂,¹⁵N with FMOC-Cl. (n.d.). Benchchem.
- Validation of Chemical Methods for Residue Analysis. (n.d.). Wageningen University & Research.
- Shimelis, O. I. (2019, May 22). LC-MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Chromatography Today.
- Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. (2023, May 24). ACS ES&T Water.
- Derivatization reaction of glyphosate and AMPA with FMOC-Cl. (n.d.). ResearchGate.
- Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). OUCI.
- Glyphosate and Aminomethylphosphonic acid (AMPA) analysis in plants using LC-MS/MS ASMS 2018. (n.d.). SHIMADZU CORPORATION.
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.).
- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.).
- Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). Semantic Scholar.
- A simple and efficient method for derivatization of glyphosate and AMPA using 9-fluorenylmethyl chloroformate and spectrophotometric analysis. (2014, May 6). SciELO.
- Automated Derivatization, SPE Cleanup and LC-MS/MS Determination of Glyphosate and Other Polar Pesticides. (n.d.). AB SCIEX.
- Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
- Method for preparation of glyphosate composition. (n.d.). Google Patents.
- Glyphosate herbicide composition and method for preparing the same. (n.d.). Google Patents.
- This compound | CAS 24569-83-3. (n.d.). LGC Standards.
- 15N-labeled glyphosate synthesis and its practical effectiveness. (n.d.). SciELO.
- Glyphosate-N-methyl | CAS 24569-83-3. (n.d.). LGC Standards.
- Process for preparing a glyphosate composition. (n.d.). Patent 2289336 - EPO.
- Store Pesticides Safely. (n.d.).
- Pesticides. (2025, May 8). HSE.
- Storage of Pesticides. (n.d.).
- N-(Phosphonomethyl)glycine, Gl | 89432-100MG. (n.d.). Scientific Laboratory Supplies.
- Pesticide Storage, Handling and Disposal. (n.d.). UMass Amherst.
- Glyphosate certified reference material, TraceCERT 1071-83-6. (n.d.). Sigma-Aldrich.
- Storing Pesticides Safely. (2025, October 9). US EPA.
- Glyphosate: Application and Production Ways. (n.d.). Oriental Journal of Chemistry.
- Glyphosate | 1071-83-6. (n.d.). ChemicalBook.
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synthesis of isotopically labeled methyl glyphosate for tracer studies
Application Note & Protocol
Topic: Synthesis and Application of Isotopically Labeled Methyl Glyphosate for Advanced Tracer Studies
Audience: Researchers, scientists, and drug development professionals in agrochemical, environmental, and metabolic research fields.
Introduction: The Imperative for Isotopic Labeling in Glyphosate Research
Glyphosate (N-(phosphonomethyl)glycine) remains one of the most widely used herbicides globally. Understanding its environmental fate, plant uptake and translocation, and metabolic pathways in various organisms is of paramount importance for both efficacy assessment and regulatory science. Tracer studies, which follow the journey of a molecule through a biological or environmental system, are the definitive method for such investigations.
The use of isotopically labeled molecules is the gold standard for these studies. By replacing specific atoms (e.g., ¹²C, ¹⁴N) with their heavier, stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotopes, a unique mass or radioactive signature is introduced. This signature allows the parent compound and its metabolites to be unambiguously distinguished from endogenous molecules and tracked with exceptional sensitivity and precision.
This application note provides a detailed guide to the synthesis of isotopically labeled this compound. While glyphosate itself is the active herbicidal acid, the methyl ester is a common synthetic intermediate and can be used in specific experimental setups where modified polarity is desired. We will detail a robust synthetic protocol, methods for structural and isotopic verification, and discuss the application of these powerful tools in tracer studies. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scientific integrity.
Synthetic Strategy: The Phosphonomethylation of Glycine
The most direct and widely adopted method for synthesizing isotopically labeled glyphosate involves the phosphonomethylation of a correspondingly labeled glycine precursor. This approach is advantageous as it allows for the precise placement of isotopic labels in the core structure of the molecule by selecting the appropriate starting materials.
Causality of Isotope Selection:
-
¹³C and ¹⁵N (Stable Isotopes): These are the preferred labels for studies employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] The distinct mass shift they impart allows the labeled compound to be used as an ideal internal standard for accurate quantification, compensating for matrix effects and sample preparation variability.[2][3] They are also essential for metabolic fate studies where the identification of novel metabolites is required.
-
¹⁴C (Radioisotope): This label is invaluable for studies requiring bulk quantification of the herbicide and its derivatives in complex matrices like soil or whole plant tissues.[4][5] Liquid Scintillation Counting (LSC) provides a highly sensitive measure of total ¹⁴C-activity, enabling detailed mass balance and translocation analysis.[6]
The core reaction is a variation of the Mannich reaction, where labeled glycine, formaldehyde, and a dialkyl phosphite condense to form the N-phosphonomethyl bond.[7][8] The resulting dialkyl ester of glyphosate is then hydrolyzed to the acid, which can be subsequently esterified to yield the desired this compound.
Synthesis and Characterization Workflow
The overall process involves a three-stage chemical synthesis followed by rigorous purification and analysis to validate the final product.
Detailed Experimental Protocol: Synthesis of [¹⁵N, 2-¹³C]-Methyl Glyphosate
This protocol describes the synthesis starting from [¹⁵N, 2-¹³C]-Glycine. The procedure can be adapted for other isotopic combinations by selecting the appropriate glycine starting material.
Materials and Reagents:
-
[¹⁵N, 2-¹³C]-Glycine (Isotopic purity >98%)
-
Diethyl Phosphite
-
Paraformaldehyde
-
Triethylamine (TEA)
-
Methanol (Anhydrous)
-
37% Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
All solvents should be ACS grade or higher.
Step 1: Synthesis of Diethyl N-(phosphonomethyl)-[¹⁵N, 2-¹³C]-glycinate
Rationale: This is the key condensation step to form the glyphosate backbone. The reaction is conducted in an anhydrous organic solvent to prevent the hydrolysis of diethyl phosphite, which can occur in aqueous conditions and lead to low yields.[9] Triethylamine acts as a base to facilitate the reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend [¹⁵N, 2-¹³C]-Glycine (e.g., 5.0 g) and paraformaldehyde (e.g., 2.1 g) in anhydrous methanol (100 mL).
-
Addition of Reagents: Add triethylamine (9.5 mL) to the suspension. The mixture should become clearer.
-
Phosphite Addition: Slowly add diethyl phosphite (9.0 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol and excess triethylamine under reduced pressure using a rotary evaporator.
Step 2: Hydrolysis to [¹⁵N, 2-¹³C]-Glyphosate Acid
Rationale: The phosphonate and carboxylate esters are hydrolyzed using a strong acid to yield the free acid form of glyphosate. Refluxing in concentrated HCl is a standard and effective method for cleaving these ester groups.
-
Acidification: To the residue from Step 1, add 6 M Hydrochloric Acid (100 mL).
-
Hydrolysis: Heat the mixture to reflux (approx. 110°C) and maintain for 6 hours to ensure complete hydrolysis of both the diethyl phosphonate and the intermediate methyl ester of the glycine moiety.
-
Crystallization: Cool the solution slowly to room temperature, then place it in an ice bath (0-4°C) for 2-4 hours. The labeled glyphosate acid will crystallize out of the solution.
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water and then with acetone.
-
Drying: Dry the product in a vacuum oven at 60°C overnight.
Step 3: Esterification to [¹⁵N, 2-¹³C]-Methyl Glyphosate
Rationale: This is a classic Fischer esterification reaction. A strong acid catalyst (HCl generated from acetyl chloride or concentrated H₂SO₄) protonates the carboxylic acid, making it more electrophilic for attack by methanol. A large excess of methanol is used to drive the equilibrium towards the ester product.
-
Reaction Setup: Suspend the dried [¹⁵N, 2-¹³C]-Glyphosate acid (e.g., 5.0 g) in anhydrous methanol (150 mL) in a round-bottom flask with a reflux condenser.
-
Catalyst Addition: Carefully and slowly add acetyl chloride (5 mL) or concentrated sulfuric acid (2 mL) to the stirring suspension. Caution: This is highly exothermic. Add the catalyst dropwise in an ice bath.
-
Reflux: Heat the mixture to reflux for 8-12 hours. The suspension should dissolve as the ester is formed.
-
Neutralization & Extraction: Cool the reaction mixture. Neutralize the excess acid carefully with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude labeled this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Characterization and Quality Control
Verifying the identity, chemical purity, and isotopic enrichment of the final product is a critical, self-validating step.
A. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition and isotopic incorporation. The analysis should be performed using an LC-MS/MS system, which is the preferred technique for glyphosate analysis.[2]
| Parameter | Expected Value for [¹⁵N, 2-¹³C]-Methyl Glyphosate | Rationale |
| Chemical Formula | C₄H₁₀¹³C¹⁵NO₅P | Reflects the elemental composition with isotopic labels. |
| Theoretical Mass | 184.0458 (M+H)⁺ | Calculated exact mass for the protonated molecule. |
| Observed Mass | Within 5 ppm of Theoretical | High-resolution instruments provide high mass accuracy. |
| Isotopic Purity | >98% | Confirms the enrichment level of the final product. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and can also confirm the position of the labels.
-
¹H NMR: Will show characteristic peaks for the methyl ester protons (~3.7 ppm) and the methylene protons adjacent to the phosphorus and nitrogen atoms.
-
¹³C NMR: Will show an enhanced signal for the labeled C2 carbon, confirming the position of the ¹³C label.
-
³¹P NMR: A single peak will confirm the presence of the phosphonate group.
-
¹⁵N NMR (or ¹H-¹⁵N HSQC): Will confirm the presence and position of the ¹⁵N label.
The reaction mechanism for the key phosphonomethylation step is visualized below.
Applications in Tracer Studies
Once synthesized and validated, isotopically labeled this compound is a powerful tool for a range of research applications.
-
Metabolic Profiling: In organisms, the labeled compound can be administered, and biological samples (urine, plasma, tissue) can be analyzed by LC-MS/MS.[10] The unique mass of the labeled parent compound and any metabolites containing the labeled atoms allows for their clear identification against a complex biological background.
-
Environmental Fate: Labeled glyphosate can be applied to soil or water systems to study its degradation pathways and transport.[1] By tracking the appearance of labeled degradation products like aminomethylphosphonic acid (AMPA), researchers can determine degradation rates and mechanisms under various environmental conditions.[11]
-
Plant Uptake and Translocation: Using ¹⁴C-labeled glyphosate, researchers can apply the herbicide to a specific leaf and, through autoradiography or LSC of dissected plant parts, precisely map its movement from the point of application to other tissues, including roots and grains.[4][5] This is crucial for understanding herbicidal efficacy and assessing potential residue levels in harvested crops.
Conclusion
The synthesis of isotopically labeled this compound via the phosphonomethylation of labeled glycine is a robust and versatile method. This approach provides researchers with essential tools to conduct definitive tracer studies. The careful execution of the synthesis, followed by rigorous analytical characterization using techniques like HRMS and NMR, ensures the production of a high-quality labeled compound. The resulting tracer enables precise and accurate investigations into the metabolism, environmental fate, and mode of action of this globally significant herbicide, contributing to a deeper scientific understanding and informed regulatory assessment.
References
-
Lee, E. A., Zimmerman, L. R., & Strahan, A. P. (2009). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. USGS Publications Warehouse. Retrieved January 10, 2026, from [Link]
-
Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. (2017). FDA. Retrieved January 10, 2026, from [Link]
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Bendassolli, J. A., de Souza, G. B., & Trivelin, P. C. O. (2007). 15N-labeled glyphosate synthesis and its practical effectiveness. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Bendassolli, J. A., de Souza, G. B., & Trivelin, P. C. O. (2007). 15N-labeled glyphosate synthesis and its practical effectiveness. ScienceOpen. Retrieved January 10, 2026, from [Link]
-
Bendassolli, J. A., de Souza, G. B., & Trivelin, P. C. O. (2007). 15N-labeled glyphosate synthesis and its practical effectiveness. SciELO. Retrieved January 10, 2026, from [Link]
- Burck, S., Bruyneel, F., & Notte, P. (2016). Method for the synthesis of N-(phosphonomethyl)glycine. Google Patents.
-
Kakehi, M., et al. (2018). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. NIH. Retrieved January 10, 2026, from [Link]
-
A method for the preparation of N-phosphonomethyl glycine. (1995). European Patent Office. Retrieved January 10, 2026, from [Link]
-
Burck, S., Bruyneel, F., & Notte, P. (2017). Method for the synthesis of N-(phosphonomethyl)glycine. Vapourtec. Retrieved January 10, 2026, from [Link]
-
Pierce, J. S., et al. (2020). Pilot study evaluating inhalation and dermal glyphosate exposure resulting from simulated heavy residential consumer application. Inhalation Toxicology. Retrieved January 10, 2026, from [Link]
-
da Silva, N. F., et al. (2021). Using 14C-glyphosate to investigate the distribution of two formulations in transgenic glyphosate-resistant soybean. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Mesnage, R., et al. (2018). The Ramazzini Institute 13-week study on glyphosate-based herbicides at human-equivalent dose in Sprague Dawley rats. NIH. Retrieved January 10, 2026, from [Link]
-
da Silva, N. F., et al. (2021). Using 14C-glyphosate to investigate the distribution of two formulations in transgenic glyphosate-resistant soybean. PubMed. Retrieved January 10, 2026, from [Link]
-
Sharma, S., & Lai, R. (2021). Use of Liquid Scintillation Counting to Study the Fate of C14 Labeled Glyphosate in Entisol Soil System. ResearchGate. Retrieved January 10, 2026, from [Link]
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Application Notes and Protocols for Methyl Glyphosate in Herbicide Resistance Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of glyphosate, the active ingredient in many commercial herbicides, in the study of herbicide resistance mechanisms in plants. We delve into the core principles of glyphosate's mode of action, the molecular and physiological bases of resistance, and provide detailed, field-proven protocols for identifying and characterizing glyphosate-resistant weed populations. This guide is structured to provide not only step-by-step experimental procedures but also the scientific rationale behind these methods, ensuring a thorough understanding of the experimental design and data interpretation.
Introduction: The Central Role of Glyphosate in Agriculture and the Rise of Resistance
Glyphosate, an organophosphorus compound, is a broad-spectrum systemic herbicide that has been a cornerstone of modern agriculture since its commercial introduction in 1974.[1] Its efficacy lies in its ability to inhibit the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a critical component of the shikimate pathway.[1][2] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and overall plant growth.[1][2][3] The disruption of this pathway leads to the accumulation of shikimate in plant tissues and ultimately, plant death.[1][2]
The widespread adoption of glyphosate, particularly with the introduction of genetically engineered glyphosate-resistant crops, has exerted immense selection pressure on weed populations.[4] Consequently, numerous weed species have evolved resistance to glyphosate, posing a significant threat to sustainable weed management and global food security.[5][6][7] Understanding the mechanisms underlying this resistance is paramount for developing effective and durable weed control strategies.
This guide will focus on the application of glyphosate in research aimed at elucidating these resistance mechanisms. While the term "methyl glyphosate" is sometimes used, it is important to clarify that the active herbicidal molecule is glyphosate itself. Commercial formulations may contain various salts of glyphosate, such as the isopropylamine salt, to improve its solubility and efficacy. For research purposes, analytical grade glyphosate is typically used to ensure consistency and accuracy in experimental results.
Mechanisms of Glyphosate Resistance: A Dichotomy of Action
Glyphosate resistance in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).[8][9]
Target-Site Resistance (TSR)
TSR mechanisms directly involve the EPSPS enzyme, the molecular target of glyphosate. The two primary forms of TSR are:
-
Mutations in the EPSPS Gene: Single nucleotide polymorphisms (SNPs) in the EPSPS gene can lead to amino acid substitutions in the EPSPS enzyme.[9][10] These mutations can reduce the binding affinity of glyphosate to the enzyme, rendering it less susceptible to inhibition. A common and well-characterized mutation involves a substitution at the proline-106 position.[9][10][11]
-
EPSPS Gene Amplification: Resistant plants may possess multiple copies of the EPSPS gene, leading to the overproduction of the EPSPS protein.[5][12][13][14] This "molecular sponge" effect effectively dilutes the impact of glyphosate, as there is an excess of the target enzyme, allowing the plant to maintain sufficient metabolic function to survive.[5] This amplification can range from a few extra copies to over 150.[12][14]
Non-Target-Site Resistance (NTSR)
NTSR mechanisms do not involve alterations to the EPSPS enzyme itself but rather limit the amount of active glyphosate reaching the target site.[6][8][15] These mechanisms are often more complex and can confer resistance to multiple herbicides with different modes of action.[8] Key NTSR mechanisms include:
-
Reduced Absorption and Translocation: Some resistant biotypes exhibit reduced uptake of glyphosate through the leaf surface or impaired translocation of the herbicide from the treated leaves to the meristematic tissues where it exerts its primary effect.[6][8][16]
-
Vacuolar Sequestration: Resistant plants can actively sequester glyphosate into the vacuole, effectively removing it from the cytoplasm and preventing it from reaching the chloroplasts where the shikimate pathway is located.[12][15]
-
Enhanced Metabolism: While less common for glyphosate compared to other herbicides, some plants may have an enhanced ability to metabolize glyphosate into non-toxic compounds, such as aminomethylphosphonic acid (AMPA) and glyoxylate.[3][11][17][18]
The following diagram illustrates the primary mechanisms of glyphosate resistance:
Caption: Mechanisms of glyphosate resistance in plants.
Experimental Protocols for Herbicide Resistance Research
Investigating glyphosate resistance requires a multi-faceted approach, combining whole-plant bioassays with biochemical and molecular techniques.
Whole-Plant Dose-Response Bioassay
This is the foundational experiment to confirm resistance and quantify its level.[19][20]
Objective: To determine the dose of glyphosate required to cause a 50% reduction in plant growth (GR₅₀) for suspected resistant and known susceptible populations.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Pots, soil, and greenhouse or growth chamber facilities.
-
Analytical grade glyphosate.
-
Spray chamber calibrated for consistent application.
Protocol:
-
Seed Germination and Plant Growth:
-
Herbicide Application:
-
Prepare a series of glyphosate dilutions. A typical range would be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.
-
Apply the different glyphosate doses to replicate plants of both the suspected resistant and susceptible populations using a calibrated spray chamber.[22]
-
Include an untreated control for each population.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess plant injury and measure plant biomass (fresh or dry weight).[19]
-
Calculate the percent growth reduction relative to the untreated control for each dose.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ for each population.
-
The resistance index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
Data Presentation:
| Population | GR₅₀ (g a.e./ha) | Resistance Index (RI) |
| Susceptible | 150 | 1.0 |
| Resistant 1 | 1500 | 10.0 |
| Resistant 2 | 3000 | 20.0 |
Biochemical Assay: Shikimate Accumulation
This rapid assay provides a biochemical confirmation of glyphosate's effect on the shikimate pathway.[23][24]
Objective: To measure the accumulation of shikimate in leaf tissue following glyphosate treatment.
Materials:
-
Leaf discs from suspected resistant and susceptible plants.
-
Glyphosate solutions of varying concentrations.
-
Spectrophotometer.
-
Reagents: HCl, periodic acid, NaOH, glycine.
Protocol:
-
Sample Preparation:
-
Excise leaf discs of a uniform size from young, fully expanded leaves.
-
Float the leaf discs in a solution containing a known concentration of glyphosate (e.g., 100 µM).[23] Include a control with no glyphosate.
-
Incubate under light for a specified period (e.g., 24 hours).
-
-
Shikimate Extraction and Quantification:
-
Freeze-dry the leaf discs and grind them to a fine powder.
-
Extract shikimate using HCl.[24]
-
Perform a colorimetric reaction by adding periodic acid and NaOH/glycine.
-
Measure the absorbance at a specific wavelength (e.g., 382 nm) using a spectrophotometer.
-
Quantify the shikimate concentration using a standard curve.
-
Expected Results: Susceptible plants will show a significant accumulation of shikimate at lower glyphosate concentrations, while resistant plants will accumulate less shikimate or only at much higher concentrations.[9][23]
Molecular Assays for Target-Site Resistance
These assays are used to identify the specific genetic basis of TSR.
3.3.1. EPSPS Gene Sequencing
Objective: To identify point mutations in the EPSPS gene.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from leaf tissue and synthesize complementary DNA (cDNA) using reverse transcriptase.
-
PCR Amplification: Amplify the coding region of the EPSPS gene using specific primers.
-
DNA Sequencing: Sequence the PCR products and compare the sequences from resistant and susceptible plants to identify any mutations.[10][23]
3.3.2. Quantitative PCR (qPCR) for EPSPS Gene Copy Number
Objective: To determine the relative copy number of the EPSPS gene.[10][13]
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from leaf tissue.
-
qPCR: Perform qPCR using primers specific to the EPSPS gene and a reference gene (a single-copy gene).
-
Data Analysis: Calculate the relative copy number of the EPSPS gene in resistant plants compared to susceptible plants using the ΔΔCt method.[24]
The following diagram outlines the workflow for investigating target-site resistance:
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high-resolution mass spectrometry for methyl glyphosate identification
An Application Guide for the Confident Identification of Glyphosate and its Metabolites using High-Resolution Mass Spectrometry
Introduction: The Analytical Challenge of Polar Pesticides
Glyphosate is one of the most widely used broad-spectrum herbicides globally. Its extensive application in agriculture and land management has led to concerns about its potential presence in the environment, food commodities, and water sources. Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs), necessitating sensitive and reliable analytical methods for monitoring. This guide focuses on the definitive identification of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
While the query specified "methyl glyphosate," the vast body of scientific research and regulatory focus is on glyphosate and AMPA. The analytical principles and protocols detailed herein for glyphosate serve as a direct and robust framework for the analysis of its derivatives, such as this compound.
The physicochemical properties of glyphosate and AMPA present significant analytical hurdles.[1] These compounds are highly polar, zwitterionic, possess low volatility, and lack a chromophore, which makes their analysis by traditional techniques like gas chromatography (GC) or liquid chromatography with UV detection (LC-UV) challenging without a complex derivatization step.[2][3] Direct analysis methods are often preferred to reduce sample preparation time and potential sources of error. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool that provides the sensitivity and specificity required for the direct and confident identification of these challenging analytes in complex matrices.[4][5]
The Principle: Why High-Resolution Mass Spectrometry Excels
High-Resolution Mass Spectrometry, utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, offers two key advantages for identifying small molecules like glyphosate: accurate mass measurement and high resolving power .
-
Accurate Mass Measurement: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula. For example, while a nominal mass instrument might see a mass of 168, an HRMS instrument can measure it as 168.0251, which corresponds specifically to the deprotonated glyphosate ion ([C₃H₇NO₅P]⁻), thereby distinguishing it from other co-eluting matrix components that may have the same nominal mass.
-
High Resolving Power: Resolution is the ability to distinguish between two ions with very similar m/z values. In complex samples like food or soil extracts, the matrix is rich with endogenous compounds. High resolving power (e.g., >70,000 FWHM) allows the instrument to separate the analyte signal from these matrix interferences, resulting in cleaner spectra, reduced background noise, and more confident identification.[5]
When combined with tandem mass spectrometry (MS/MS), HRMS provides definitive structural confirmation by generating high-resolution fragmentation spectra of the target analyte, creating a unique chemical fingerprint.
Experimental Workflow: From Sample to Signal
The overall analytical workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each step must be optimized to ensure accurate and reproducible results.
Caption: Overall analytical workflow for glyphosate and AMPA analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to efficiently extract the target analytes from the sample matrix while minimizing interferences.[6][7] The "Quick Polar Pesticides" (QuPPe) method is a widely adopted and effective approach.[8]
Rationale: This protocol uses an acidified methanol extraction to efficiently solvate polar analytes like glyphosate. The addition of EDTA is a critical step; it acts as a chelating agent, binding to divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in the sample or LC system.[4][9] These metal ions can otherwise form adducts with glyphosate, leading to poor chromatographic peak shape and signal suppression.[9]
Step-by-Step Protocol:
-
Homogenization: Homogenize solid samples (e.g., cereals, fruits) to ensure uniformity. For water samples, this step is not required.
-
Weighing: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For water samples, use 10 mL.
-
Internal Standard Spiking: Add an appropriate volume of isotopically labeled internal standards (e.g., ¹³C₂, ¹⁵N-Glyphosate, ¹³C, ¹⁵N, D₂-AMPA) to all samples, blanks, and calibration standards. This corrects for matrix effects and variations in extraction efficiency and instrument response.[8]
-
Extraction: Add 10 mL of an extraction solvent (e.g., 1% formic acid in methanol).
-
Shaking: Cap the tube and shake vigorously for 5-10 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at >4000 rpm for 5 minutes to separate the solid matrix from the liquid extract.
-
Filtration: Draw an aliquot of the supernatant and pass it through a 0.22 µm syringe filter (e.g., PVDF or PES) into an autosampler vial for analysis. For particularly complex matrices, a Solid Phase Extraction (SPE) cleanup step may be necessary.[10]
Protocol 2: Liquid Chromatography (LC) Method
Due to the high polarity of glyphosate, conventional reversed-phase C18 columns provide little to no retention. Therefore, specialized columns are required. Hydrophilic Interaction Liquid Chromatography (HILIC) or polymer-based ion-exchange (IEX) columns are effective choices for retaining and separating these polar compounds.[11]
Rationale: An IEX column, such as a polymer-based amino (NH₂) column, is stable at the higher pH mobile phases needed to ensure glyphosate and AMPA are in their anionic state, promoting retention via ion exchange with the stationary phase.[8] The use of a volatile buffer like ammonium carbonate is fully compatible with mass spectrometry.
LC Parameters Summary:
| Parameter | Recommended Setting |
| Column | Polymer-based Amino (NH₂) Column (e.g., 150 x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 20 mM Ammonium Carbonate, pH 9 |
| Mobile Phase B | 95:5 Acetonitrile:Water with 20 mM Ammonium Carbonate, pH 9 |
| Gradient | Start at 80% B, hold for 1 min, decrease to 20% B over 5 min, hold for 2 min, return to 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Method
The HRMS instrument is operated in negative Electrospray Ionization (ESI) mode, as the phosphonic and carboxylic acid moieties of glyphosate and AMPA are readily deprotonated to form [M-H]⁻ ions.[12][13] The analysis typically involves a full scan MS experiment to detect precursor ions, followed by a data-dependent MS/MS experiment (dd-MS²) to trigger fragmentation for ions of interest.
HRMS Parameters Summary:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 - 450 °C |
| Full MS Scan Range | m/z 50 - 500 |
| MS Resolution | > 70,000 FWHM |
| MS/MS Acquisition | Data-Dependent Acquisition (Top 3-5 most intense ions) |
| Collision Energy | Stepped or Ramped (e.g., 15-40 eV) |
| MS/MS Resolution | > 17,500 FWHM |
Data Interpretation: Confirming Identity
Confident identification is based on a multi-criteria approach:
-
Retention Time (RT): The RT of the analyte in the sample must match that of a certified reference standard analyzed under the same conditions, typically within a ±2.5% tolerance.
-
Accurate Mass: The measured mass of the precursor ion ([M-H]⁻) should be within ±5 ppm of its theoretical exact mass.
-
Glyphosate ([C₃H₈NO₅P]): [M-H]⁻ Theoretical m/z = 168.0067
-
AMPA ([CH₆NO₃P]): [M-H]⁻ Theoretical m/z = 110.0013
-
-
Fragmentation Spectrum: The high-resolution MS/MS spectrum of the sample analyte must match the spectrum of a reference standard. Key diagnostic fragment ions should be present.
Glyphosate Fragmentation Pathway
Collision-induced dissociation (CID) of the deprotonated glyphosate ion ([M-H]⁻ at m/z 168) produces several characteristic fragment ions. The fragmentation is well-documented and involves losses of water, glycine, and phosphate-related groups.[13][14][15]
Caption: Simplified fragmentation of deprotonated glyphosate.
Method Validation and Performance
Any analytical method must be validated to ensure it is fit for purpose. Key validation parameters are established according to international guidelines.[16] The performance characteristics below are typical for a validated LC-HRMS method.[2][3][12][17]
Typical Method Performance Characteristics:
| Parameter | Typical Value | Purpose |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response to concentration |
| Limit of Quantitation (LOQ) | 0.1 - 10 µg/kg (ppb) | The lowest concentration that can be reliably quantified |
| Accuracy (Recovery) | 70 - 120% | Measures how close the result is to the true value |
| Precision (RSD) | < 20% | Measures the reproducibility of the results |
Conclusion
The use of Liquid Chromatography coupled with High-Resolution Mass Spectrometry provides an exceptionally robust, sensitive, and specific method for the identification and quantification of glyphosate and its metabolite AMPA. By leveraging accurate mass measurement, high resolving power, and tandem mass spectrometry, analysts can overcome the significant challenges posed by these polar compounds. This approach allows for direct analysis, minimizes complex sample preparation, and delivers the high-quality, defensible data required to meet global regulatory standards and ensure food and environmental safety.
References
-
Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food - U.S. Food & Drug Administration (FDA). Link
-
Brief review analytical methods for the determination of glyphosate - MedCrave online. Link
-
Validation and Application of UPLC-MS/MS Method to Analysis of Glyphosate and its Metabolites in Water - PubMed, National Center for Biotechnology Information. Link
-
Validation and Application of UPLC-MS/MS Method to Analysis of Glyphosate and its Metabolites in Water - Journal of Chromatographic Science, Oxford Academic. Link
-
Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling - PubMed, National Center for Biotechnology Information. Link
-
Method Validation for the Determination of Glyphosate and Aminomethylphosphonic Acid in Water by LC-MS/MS - FIMEK. Link
-
Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS - Waters Corporation. Link
-
Fast LC-MS/MS analysis of glyphosate and its metabolite AMPA in waters at ultra-trace levels by direct sample injection without derivatization - ResearchGate. Link
-
LC-MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals - Chromatography Today. Link
-
Direct Liquid Chromatography Tandem Mass Spectrometry Analysis of Glyphosate, AMPA, Glufosinate, and MPPA in Water Without Derivatization - LCGC International. Link
-
Analysis of Glufosinate, Glyphosate and AMPA in Drinking Water Using a Triple Quadrupole LC/MS/MS System - Separation Science. Link
-
Pesticide Sample Preparation - Organomation. Link
-
Improved sample preparation of glyphosate and methylphosphonic acid by EPA method 6800A and time-of-flight mass spectrometry using novel solid-phase extraction - ResearchGate. Link
-
Unimolecular decomposition of deprotonated glyphosate: Discerning cyclic versus linear dehydration products using ion mobility mass spectrometry - Vrije Universiteit Amsterdam Research Portal. Link
-
Environmental Chemistry Methods: Glyphosate - U.S. Environmental Protection Agency (EPA). Link
-
Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: Elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling - ResearchGate. Link
-
Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PubMed, National Center for Biotechnology Information. Link
-
New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - MDPI. Link
-
Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - National Center for Biotechnology Information (PMC). Link
-
Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review - ResearchGate. Link
-
Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - ACS ES&T Water. Link
-
A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - MDPI. Link
-
LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals - MilliporeSigma. Link
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Troubleshooting & Optimization
Technical Support Center: Enhancing Detection Limits for Glyphosate and its Metabolites in Complex Matrices
Welcome to the technical support center dedicated to improving the detection limits of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in complex matrices. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the analytical challenges posed by these highly polar and ubiquitous compounds. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and optimize your own analytical methods effectively.
The analysis of glyphosate and AMPA is notoriously difficult due to their high polarity, amphoteric nature, and strong chelating properties, which lead to poor retention on traditional reversed-phase liquid chromatography columns and significant matrix effects.[1][2][3] This guide will walk you through common issues and provide robust solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when starting with glyphosate and AMPA analysis.
Q1: Why is the analysis of glyphosate and AMPA so challenging?
Glyphosate and AMPA are small, highly polar, zwitterionic molecules.[4] This makes them highly soluble in water but poorly retained on conventional C18 reversed-phase chromatography columns.[5] Furthermore, their phosphonate group readily chelates with metal ions, which can lead to poor peak shape, retention time shifts, and loss of analyte on metallic surfaces within the HPLC/UHPLC system.[3][4]
Q2: Is derivatization necessary for glyphosate and AMPA analysis?
While direct analysis methods exist, derivatization is a widely used and effective strategy to overcome the challenges of glyphosate's high polarity.[6] Derivatization with a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) attaches a large, non-polar FMOC group to the amine moiety of glyphosate and AMPA.[7][8] This modification significantly increases their hydrophobicity, allowing for better retention and separation on reversed-phase columns.
Q3: What are the most common analytical techniques for detecting glyphosate and AMPA?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective technique for the detection and quantification of glyphosate and AMPA in various food and environmental samples.[9] High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is another common method, particularly after derivatization with a fluorescent tag like FMOC-Cl.[10]
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Issue 1: Poor or No Chromatographic Retention
Symptom: Your glyphosate and AMPA peaks are eluting at or very near the solvent front (void volume), making quantification impossible.
Cause: This is a classic issue stemming from the high polarity of the underivatized analytes and their lack of interaction with a non-polar stationary phase.
Solution:
-
Derivatization: The most robust solution is to perform a pre-column derivatization with FMOC-Cl. This will increase the hydrophobicity of the analytes, leading to improved retention on a C18 column.
-
Alternative Chromatography: If derivatization is not feasible, consider using alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEC).[5][11] HILIC columns are specifically designed to retain polar compounds, while IEC separates molecules based on their charge.
Issue 2: Significant Matrix Effects and Ion Suppression in LC-MS/MS
Symptom: You observe a significant decrease in analyte signal when analyzing samples compared to standards prepared in a clean solvent, leading to poor sensitivity and inaccurate quantification.
Cause: Co-eluting matrix components from complex samples can interfere with the ionization of the target analytes in the mass spectrometer's source, a phenomenon known as ion suppression.[12][13] This is a major challenge in glyphosate analysis, especially in food matrices like cereals and soy.[12][14]
Solutions:
-
Effective Sample Cleanup: A thorough sample cleanup is crucial to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up extracts and concentrating analytes. Various SPE sorbents can be used depending on the matrix and whether the analyte is derivatized.[1][15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach for sample preparation that involves a solvent extraction followed by a dispersive SPE cleanup.[16][17] It has been successfully applied to the analysis of glyphosate in various food matrices.[16]
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the matrix effects.
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C₂-glyphosate) is highly recommended.[12] These standards co-elute with the native analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[18]
-
Dilution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the limit of detection if the analyte concentration is already low.[13]
Issue 3: Incomplete or Inconsistent Derivatization
Symptom: You observe low and variable peak areas for your derivatized analytes, poor linearity in your calibration curve, or the presence of underivatized glyphosate/AMPA.
Cause: The derivatization reaction with FMOC-Cl is pH-dependent and can be influenced by the sample matrix.[4][8] Incomplete reactions can result from suboptimal pH, insufficient reagent concentration, or interfering substances.
Solutions:
-
Optimize Reaction Conditions:
-
pH Control: The derivatization reaction requires an alkaline pH, typically around 9-10, which is usually maintained with a borate buffer.[7][19] Ensure the buffering capacity is sufficient to handle the sample matrix.
-
Reagent Concentration and Reaction Time: The concentration of FMOC-Cl and the reaction time are critical parameters that need to be optimized.[4] A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion.[20]
-
-
Matrix Considerations: Components in the sample matrix can compete for the derivatizing reagent or alter the reaction conditions. The addition of EDTA can be beneficial to chelate metal ions that might interfere with the reaction.[4]
Table 1: Typical Parameters for FMOC-Cl Derivatization
| Parameter | Recommended Value/Range | Reference |
| pH | 9.0 - 10.0 | [7][19] |
| Buffer | Borate Buffer | [4][7] |
| FMOC-Cl Concentration | 1.5 - 2.5 mM | [4][20] |
| Reaction Time | 30 minutes - 4 hours | [4][20] |
| Reaction Temperature | Ambient | [20] |
Issue 4: Poor Peak Shape (Tailing or Fronting)
Symptom: Your chromatographic peaks for glyphosate and AMPA are asymmetrical, exhibiting tailing or fronting, which can negatively impact integration and quantification.
Cause:
-
Secondary Interactions: The phosphonate group of glyphosate can have secondary interactions with active sites on the column packing material or with metal surfaces in the HPLC system.[21]
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape.
Solutions:
-
System Passivation: To minimize interactions with metal surfaces, it is advisable to use a bio-inert or PEEK-lined HPLC system.[11] If this is not possible, passivating the system by flushing with a solution of EDTA can help to block active sites.[22]
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase can help to control the ionization state of the analytes and improve peak shape. The use of volatile buffers like ammonium carbonate is compatible with LC-MS/MS.
-
Check for Column Overload: Try injecting a lower concentration of your sample to see if the peak shape improves.
Experimental Protocols and Workflows
Here we provide a detailed, step-by-step methodology for a common workflow involving derivatization and LC-MS/MS analysis.
Protocol 1: Sample Preparation and FMOC-Cl Derivatization
This protocol is a general guideline and may need to be adapted for your specific matrix.
-
Extraction:
-
For solid samples (e.g., cereals, soil), weigh 5-10 g of a homogenized sample into a centrifuge tube.[23]
-
Add an appropriate extraction solvent (e.g., a mixture of water and an organic solvent like methanol).
-
Vortex or shake vigorously for a specified time (e.g., 15 minutes).
-
Centrifuge to separate the solid and liquid phases.
-
-
Cleanup (if necessary):
-
Derivatization:
-
Transfer an aliquot of the cleaned-up extract to a fresh tube.
-
Add borate buffer to adjust the pH to ~9-10.[20]
-
Add a freshly prepared solution of FMOC-Cl in acetonitrile.[20]
-
Vortex and allow the reaction to proceed at room temperature for the optimized time.[20]
-
Quench the reaction by adding an acid, such as formic acid.[20]
-
-
Final Preparation:
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Diagram: Sample Preparation and Derivatization Workflow
Caption: Workflow for sample preparation and FMOC-Cl derivatization.
Data Presentation
Table 2: Comparison of Analytical Methods for Glyphosate and AMPA
| Method | Principle | Derivatization | Pros | Cons |
| LC-MS/MS (Direct) | Direct injection after cleanup | No | Faster sample prep, fewer steps | Prone to poor retention, requires specialized columns (HILIC, IEC), significant matrix effects[5][14] |
| LC-MS/MS (FMOC) | Pre-column derivatization | Yes (FMOC-Cl) | Improved retention on C18, high sensitivity and selectivity | Longer sample prep time, potential for incomplete derivatization[24] |
| HPLC-FLD (FMOC) | Pre-column derivatization | Yes (FMOC-Cl) | Lower instrument cost than MS/MS | Less selective than MS/MS, potential for interferences[10] |
| GC-MS | Derivatization to volatile esters | Yes (e.g., trifluoroethanol/TFAA) | High resolution | Complex and multi-step derivatization, not commonly used[5] |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in glyphosate analysis.
Caption: Logical troubleshooting flow for glyphosate analysis.
This technical support guide provides a comprehensive overview of the key challenges and solutions for improving the detection limits of glyphosate and its metabolites in complex matrices. By understanding the underlying scientific principles and implementing these troubleshooting strategies, you can develop robust and reliable analytical methods.
References
- Application Notes and Protocols for the Derivatization of Glyphosate-¹³C₂,¹⁵N with FMOC-Cl - Benchchem.
- Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed.
- Fully automated derivatization and quantification of Glyphosate and AMPA in beer using a standard UHPLC-MS/MS system.
- Glyphosate detection: methods, needs and challenges.
- Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities - MDPI.
- Derivatization reaction of glyphosate and AMPA with FMOC-Cl - ResearchGate.
- An alternative and fast method for determination of glyphosate and aminomethylphosphonic acid (AMPA) residues in soybean using liquid chromatography coupled with tandem mass spectrometry - PubMed.
- An alternative and fast method for determination of glyphosate and aminomethylphosphonic acid (AMPA) residues in soybean using liquid chromatography coupled with tandem mass spectrometry - ResearchGate.
- Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization | ACS ES&T Water.
- Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals | Request PDF - ResearchGate.
- Brief review analytical methods for the determination of glyphosate - MedCrave online.
- Analysis of Glyphosate, AMPA, and Glufosinate in Water Using UPLC-MS/MS | Waters.
- LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals.
- (PDF) A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis - ResearchGate.
- Matrix effects observed for AMPA, glyphosate, and glufosinate during... - ResearchGate.
- A simple and efficient method for derivatization of glyphosate and AMPA using 9-fluorenylmethyl chloroformate and spectrophotometric analysis - SciELO.
- Solid-Phase Extraction of Glyphosate in the Analyses of Environmental, Plant, and Food Samples | Request PDF - ResearchGate.
- LC-MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals | Chromatography Today.
- Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications.
- Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food - Agilent.
- Determination of Glyphosate, Glufosinate, and AMPA in Green Tea by LC-MS/MS with QuEChERS Cleanup - Sigma-Aldrich.
- QuEChERS Method for Pesticide Residue Analysis - Phenomenex.
- Simultaneous Determination of Glyphosate and 13 Multiclass Pesticides in Agricultural Soil by Direct-Immersion SPME Followed by Solid–Liquid Extraction - MDPI.
- The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab.
- Approaches to liquid chromatography tandem mass spectrometry assessment of glyphosate residues in wine - PMC - NIH.
- QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples | LCGC International.
- Application Brief: Selecting the Appropriate QuEChERS Extraction Method for Pesticides in Foods - Thermo Fisher Scientific.
- (PDF) Glyphosate detection: methods, needs and challenges - ResearchGate.
- Determination of glyphosate in groundwater samples using an ultrasensitive immunoassay and confirmation by on-line solid-phase extraction followed by liquid chromatography coupled to tandem mass spectrometry - PubMed.
- Rapid method for determination of glyphosate in groundwater using high performance liquid chromatography and solid-phase extraction after derivatization - SciELO.
- Determination of Glyphosate and AMPA in Food Samples Using Membrane Extraction Technique for Analytes Preconcentration - NIH.
- Glyphosate/glycine FMOC troubleshooting for HPLC - Chromatography Forum.
- New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC - NIH.
- Glyphosate Analysis in Foods by HPLC With Post-Column Derivatization and Fluorescence Detection - Pickering Laboratories.
- Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method.
- Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization | ACS ES&T Water.
- Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS | Journal of Agricultural and Food Chemistry - ACS Publications.
- Glyphosate is not reproducible - Chromatography Forum.
- Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS - Waters Corporation.
- Direct LC/MS/MS Analysis of Glyphosate, AMPA and other Polar Pesticides - Agilent.
- LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column - YouTube.
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- 24. lcms.cz [lcms.cz]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Methyl Glyphosate
Welcome to the technical support center for the LC-MS/MS analysis of methyl glyphosate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of matrix effects. Here, you will find a combination of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Challenge: What are Matrix Effects and Why are They Problematic for this compound Analysis?
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest. When these components co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source, it is known as a matrix effect . This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[1][2][3]
This compound, a key derivative and metabolite of the widely used herbicide glyphosate, presents a significant analytical challenge due to its high polarity and zwitterionic nature.[4] These properties make it difficult to achieve good retention on traditional reversed-phase chromatography columns, often causing it to elute early with other polar matrix components, thus exacerbating matrix effects.[5][6][7] Furthermore, its ability to chelate with metal ions can lead to poor peak shape and signal instability.[4][8]
Frequently Asked Question (FAQ):
Q1: My this compound peak is showing poor reproducibility and inconsistent signal intensity between samples. What could be the cause?
A1: This is a classic symptom of significant and variable matrix effects. The composition of your sample matrix is likely changing from one sample to the next, causing unpredictable ion suppression or enhancement. For instance, in the analysis of cereals like wheat and rye, the extent of ionization suppression has been shown to be dependent on the specific matrix.[1] This variability can also stem from inconsistencies in your sample preparation.
Part 1: Troubleshooting Guide - Strategies to Mitigate Matrix Effects
Effectively combating matrix effects requires a multi-faceted approach that encompasses sample preparation, chromatography, and the use of internal standards.
Strategy 1: The Gold Standard - Stable Isotope-Labeled Internal Standards
The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled (SIL) internal standard.[9][10][11] A SIL internal standard is a version of the analyte where one or more atoms have been replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, D).
Why it works: The SIL internal standard has nearly identical chemical and physical properties to the native analyte.[10] This means it will behave similarly during sample extraction, cleanup, chromatography, and ionization. Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL internal standard, allowing for accurate correction of the analyte's signal.[9]
Experimental Protocol: Incorporating a SIL Internal Standard
-
Selection: Choose a high-purity SIL internal standard for this compound (e.g., Methyl-¹³C, d₃-glyphosate).
-
Preparation: Prepare a stock solution of the SIL internal standard in a suitable solvent (e.g., water or methanol).
-
Spiking: Add a known and consistent amount of the SIL internal standard to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process. This is crucial to account for any analyte loss during extraction and cleanup.
-
Data Analysis: Quantify the native analyte by calculating the ratio of its peak area to the peak area of the SIL internal standard.
Data Presentation: The Impact of SIL Internal Standards
| Matrix | Analyte Recovery without IS (%) | Analyte Recovery with SIL IS (%) | RSD (%) with SIL IS |
| Bovine & Human Milk | Variable (60-120%) | 89 - 107 | ≤7.4 |
| Human Urine | Variable (55-130%) | 89 - 107 | ≤11.4 |
| Cereals | Variable (70-115%) | 91 - 114 | 3.8 - 6.1 |
This table summarizes typical performance data from validated methods, demonstrating the improved accuracy and precision when using SIL internal standards.[9]
Strategy 2: Optimizing Sample Preparation
Thorough sample preparation is critical to remove as many interfering matrix components as possible before LC-MS/MS analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[12][13][14] It involves an extraction and cleanup step to remove a significant portion of the matrix.
Experimental Workflow: QuEChERS for this compound
Caption: QuEChERS workflow for this compound analysis.
FAQ:
Q2: I'm using QuEChERS, but still see significant matrix effects. What can I do?
A2: You may need to optimize the dispersive solid-phase extraction (dSPE) cleanup step. Different sorbents can be used to target specific matrix components. For highly polar pesticides, sorbents like C18, graphitized carbon black (GCB), and chitosan have been evaluated.[15][16] Experiment with different sorbent combinations and amounts to achieve the best cleanup for your specific matrix.
Solid-Phase Extraction (SPE)
SPE is another powerful cleanup technique that can be tailored to remove interfering compounds. For polar analytes like this compound, polymeric SPE cartridges are often effective.[17][18]
Strategy 3: Derivatization to Enhance Retention and Reduce Co-elution
Derivatization involves chemically modifying the analyte to make it less polar.[19][20][21][22] This improves its retention on reversed-phase columns, separating it from the early-eluting polar matrix components that often cause ion suppression.[23] A common derivatizing agent for glyphosate and related compounds is 9-fluorenylmethylchloroformate (FMOC-Cl).[19][21][22][24][25]
Experimental Protocol: FMOC-Cl Derivatization
-
pH Adjustment: Adjust the sample extract pH to ~9 using a borate buffer. This is crucial for the derivatization reaction to proceed efficiently.[19]
-
Reagent Addition: Add the FMOC-Cl solution (typically in acetonitrile).
-
Reaction: Incubate the mixture. The time and temperature may need optimization (e.g., 20 minutes at 50°C).[21]
-
Quenching: Stop the reaction by adding an acid, such as phosphoric acid.[19][21]
-
Analysis: The derivatized sample is then ready for LC-MS/MS analysis.
Logical Relationship: Derivatization and Matrix Effect Mitigation
Caption: How derivatization improves separation and reduces matrix effects.
Strategy 4: Advanced Chromatographic Techniques
If derivatization is not desirable, alternative chromatographic approaches can be employed.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds.[26][27][28] This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.[27]
-
Mixed-Mode Chromatography: Some modern columns combine multiple retention mechanisms, such as ion-exchange and HILIC, to provide balanced retention for challenging polar analytes like glyphosate.[4][5][6][29]
FAQ:
Q3: My this compound peak shape is poor (e.g., tailing) even with a HILIC column. What should I do?
A3: Poor peak shape for glyphosate and its derivatives can be caused by interactions with metal ions in the LC system.[4] Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your samples or mobile phase to minimize these interactions.[4][19] Additionally, passivating the LC system flow path can help reduce adsorption.[5][7]
Part 2: Comprehensive FAQs
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[1][2] However, this also dilutes your analyte, which may compromise the sensitivity of your assay, especially if you are trying to achieve low limits of detection. The effectiveness of this approach should be validated for your specific matrix and required detection limits.
Q5: Are matrix-matched calibrants a good alternative to SIL internal standards?
A5: Preparing calibration standards in a blank matrix that is representative of your samples can help to compensate for matrix effects.[30][31][32] However, this approach has limitations. It can be difficult to obtain a truly "blank" matrix that is free of the analyte. Additionally, this method assumes that the matrix effect is consistent across all your samples, which may not be the case.[1] While better than using solvent-based calibrants, it is generally not as robust as using a SIL internal standard.
Q6: I'm analyzing this compound in hard water samples and see significant signal suppression. What is the likely cause and solution?
A6: Hard water contains high concentrations of cations like Ca²⁺ and Mg²⁺, which can complex with this compound and suppress its ionization.[4] The addition of EDTA to the samples has been shown to significantly improve the analyte response by chelating these metal ions and reducing ionization suppression.[4]
References
-
LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column. Restek. [Link]
-
McEwen, L., et al. (2018). Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters. Environmental Science & Technology, 52(15), 8493-8501. [Link]
-
Hydrophilic-Interaction Liquid Chromatography (HILIC) with DAD and Mass Spectroscopic Detection for Direct Analysis of Glyphosate and Glufosinate. AKJournals. [Link]
-
Herrera López, S., et al. (2020). Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. Journal of Chromatography A, 1626, 461369. [Link]
-
Kuroda, Y., et al. (2023). Simultaneous determination of water-soluble herbicides using hydrophilic interaction liquid chromatography-mass spectrometry. Legal Medicine, 63, 102263. [Link]
-
LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column. Restek Resource Hub. [Link]
-
Sharma, K., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water, 3(6), 1736-1746. [Link]
-
Sato, M., et al. (2024). Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination. Food Chemistry, 452, 139414. [Link]
-
Wieczorek, M., et al. (2021). Determination of Glyphosate and AMPA in Food Samples Using Membrane Extraction Technique for Analytes Preconcentration. Molecules, 27(1), 53. [Link]
-
Krynitsky, A. J., & Swineford, D. M. (2011). Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals. Rapid Communications in Mass Spectrometry, 25(21), 3252-3258. [Link]
-
Automated Derivatization, SPE Cleanup and LC-MS/MS Determination of Glyphosate and Other Polar Pesticides. AB SCIEX. [Link]
-
Analysis of Glyphosate, AMPA, and Glufosinate in Water Using UPLC-MS/MS. Waters. [Link]
-
Meyer, M. T., et al. (2009). Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry. U.S. Geological Survey. [Link]
-
Nuñez, O., et al. (2021). Approaches to liquid chromatography tandem mass spectrometry assessment of glyphosate residues in wine. Foods, 10(12), 2977. [Link]
-
Nuñez, O., & Borrull, F. (2021). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Foods, 10(9), 2133. [Link]
-
daCosta, K-A., et al. (2024). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Molecules, 29(5), 1083. [Link]
-
Mercadante, R., et al. (2023). Validation of a Liquid Chromatography Coupled to Mass Spectrometry Method for Glyphosate and Aminomethylphosphonic Acid in Urine for Human Biomonitoring Using Combined Hybrid Anion-Exchange and Hydrophilic Interaction Liquid Chromatography. Toxics, 11(11), 949. [Link]
-
Tackling the Glyphosate Paradox with IC-MS/MS: Towards Enhanced Monitoring and Analysis of Polar Anionic Pesticides. Chromatography Today. [Link]
-
isotope-labeled internal standards: Topics by Science.gov. [Link]
-
Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. FDA. [Link]
-
Chen, Y., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis, 30(4), 538-548. [Link]
-
LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]
-
Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Shimadzu. [Link]
-
An ultrasensitive LC-MS/MS method for the determination of glyphosate, AMPA and glufosinate in water. Embrapa. [Link]
-
Van Bruggen, A. H. C., et al. (2021). Glyphosate detection: methods, needs and challenges. Environmental Chemistry Letters, 19, 1739-1753. [Link]
-
Kaczyński, P., & Łozowicka, B. (2019). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 280, 107-115. [Link]
-
The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer. [Link]
-
Matrix effect (ME %) for glyphosate, AMPA, and glufosinate by validated method. ResearchGate. [Link]
-
Measurement of underivatized glyphosate & other polar pesticides in aqueous matrices using LC-MS/MS. YouTube. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. [Link]
-
Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Agilent. [Link]
-
LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. YouTube. [Link]
-
Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. MDPI. [Link]
-
Extraction and Simultaneous Determination of Glyphosate, AMPA and Compounds of the Shikimic Acid Pathway in Plants. SciELO. [Link]
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Technical Support Center: Optimization of Methyl Glyphosate Extraction from Soil
Introduction
Welcome to the technical support guide for the extraction of methyl glyphosate from soil matrices. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal explanations and field-proven insights needed to master this challenging analytical task. This compound, alongside its parent compound glyphosate and its primary metabolite AMPA, possesses unique physicochemical properties—high polarity, ionic character, and low volatility—that complicate its extraction from complex environmental matrices like soil.[1][2][3]
This guide is structured to empower you, the researcher, with a deep understanding of the "why" behind each step, enabling you to troubleshoot effectively and optimize your extraction efficiency. We will cover common issues, foundational principles, and detailed, self-validating protocols.
Troubleshooting Guide
This section addresses specific, common problems encountered during this compound extraction in a direct question-and-answer format.
Problem: Low or No Analyte Recovery
Question: I'm performing an alkaline extraction followed by SPE cleanup, but my this compound recovery is consistently below 50%. What are the likely causes and how can I fix this?
Answer: Persistently low recovery is a frequent challenge. The root cause often lies in the powerful interactions between the phosphonate group of the analyte and the soil matrix.
Potential Causes & Recommended Solutions:
-
Insufficient Desorption from Soil Particles: this compound, like glyphosate, binds strongly to soil components, particularly clays and minerals containing iron and aluminum oxides.[4][5] An inadequate extraction solvent will fail to displace the analyte from these binding sites.
-
Solution 1 (Increase pH): The primary role of an alkaline extraction solution (e.g., potassium hydroxide or aqueous ammonia) is to deprotonate the analyte and increase the negative charge on soil surfaces, promoting electrostatic repulsion and releasing the analyte into the solution.[6] Ensure your extraction solution's pH is sufficiently high (typically pH 9-12). Verify the pH after adding the soil, as acidic soils can buffer the solution.
-
Solution 2 (Competitive Displacement): Incorporate a competing agent into your extraction buffer. A high-concentration phosphate buffer (e.g., 0.1 M) is highly effective.[1][2] The phosphate ions compete with the phosphonate group of this compound for the same binding sites on soil colloids, effectively liberating the analyte.[7]
-
-
Suboptimal Solid-Phase Extraction (SPE) Step: The cleanup step is as critical as the initial extraction. Incorrect SPE sorbent selection or procedural flaws can lead to significant analyte loss.
-
Solution 1 (Verify Sorbent Choice): For a polar, anionic compound like this compound, an anion-exchange SPE sorbent is often required.[8][9] A reversed-phase sorbent (like C18) may not provide adequate retention unless the analyte is first derivatized to make it less polar.
-
Solution 2 (Optimize Elution Solvent): If your analyte is binding to the SPE cartridge but not eluting, your elution solvent is too weak. For an anion-exchange sorbent, you need an eluent that can disrupt the ionic interaction, such as a solvent containing a high concentration of a competing anion or a significant pH modification.
-
Solution 3 (Prevent Cartridge Drying): Ensure the SPE sorbent bed does not go dry between the conditioning, equilibration, and sample loading steps.[10] A dry sorbent bed can lead to channeling and inconsistent interactions, severely reducing recovery.
-
-
Analyte Degradation: Although glyphosate is relatively stable, prolonged exposure to harsh chemical conditions or microbial action during a lengthy extraction process can lead to degradation.[7][11]
-
Solution: Minimize extraction time where possible and process samples promptly after collection. If storing extracts, keep them refrigerated or frozen to slow potential microbial degradation.
-
Problem: High Variability in Results (Poor Reproducibility)
Question: My replicate soil extractions are showing high relative standard deviation (RSD > 20%). What's causing this inconsistency?
Answer: High variability points to inconsistent execution of the methodology or heterogeneity in the soil sample itself.
Potential Causes & Recommended Solutions:
-
Inhomogeneous Soil Samples: Soil is a notoriously heterogeneous matrix. Analyte "hot spots" can exist, especially if the herbicide application was not uniform.
-
Inconsistent Extraction Conditions: Minor, seemingly insignificant variations in your procedure can accumulate to create significant variability.
-
Solution 1 (Strictly Control pH): As discussed, pH is a critical parameter. Prepare your buffers carefully and verify the final pH of the soil slurry for each sample.
-
Solution 2 (Standardize Agitation): Ensure the time and method of shaking or sonication are identical for every sample. Inadequate agitation will lead to incomplete and variable extraction.
-
Solution 3 (Use an Internal Standard): The gold standard for correcting variability is the use of a stable isotope-labeled internal standard (e.g., Glyphosate-13C2,15N).[1][8][12] This standard should be added to the sample at the very beginning of the extraction process. It will experience the same losses and matrix effects as your target analyte, and by monitoring its signal, you can accurately correct for these variations in the final calculation.
-
Problem: Significant Matrix Effects in LC-MS/MS Analysis
Question: My this compound signal is being suppressed in the mass spectrometer, and my matrix-matched calibrants are very different from my solvent standards. How can I mitigate this?
Answer: Matrix effects, typically ion suppression in the ESI source, are a major hurdle in soil analysis due to the co-extraction of complex organic matter like humic and fulvic acids.[1][2][13]
Potential Causes & Recommended Solutions:
-
Co-elution of Interfering Compounds: Organic molecules from the soil extract can co-elute with your analyte from the LC column and compete for ionization in the MS source, suppressing the analyte's signal.[14][15]
-
Solution 1 (Improve Cleanup): The most direct solution is to remove the interferences before they reach the instrument. A study by De Gerónimo et al. (2018) found that a cleanup step with dichloromethane was effective at minimizing ionic suppression.[1][2] Alternatively, employ a more rigorous or multi-step SPE cleanup. Some methods use a combination of anion and cation exchange resins to remove a wider range of interferences.[8]
-
Solution 2 (Optimize Chromatography): Adjust your LC gradient to better resolve this compound from the bulk of the co-extracted matrix. Using a hydrophilic interaction liquid chromatography (HILIC) column can also be an effective strategy for retaining and separating highly polar compounds away from less polar interferences.[16][17]
-
Solution 3 (Dilute the Extract): The "dilute-and-shoot" approach can be surprisingly effective. Diluting the final extract (e.g., 10-fold) with the initial mobile phase can reduce the concentration of interfering substances to a level where they no longer cause significant suppression, while modern MS systems may still have sufficient sensitivity to detect the analyte.
-
-
Inadequate Compensation:
-
Solution (Mandatory Use of Matrix-Matched Calibration): To ensure trustworthy quantification, you must compensate for matrix effects that cannot be eliminated. Prepare your calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure.[13] This ensures that your calibrants experience the same degree of ion suppression as your unknown samples, leading to accurate results.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis, and when should I use it?
A1: Derivatization is a chemical modification of the analyte to make it more suitable for a specific analytical technique.[18] For this compound, this is done for two primary reasons:
-
For Gas Chromatography (GC) Analysis: this compound is non-volatile. Derivatization is mandatory for GC analysis to convert it into a volatile compound. Common derivatizing agents include mixtures of trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE) or silylating agents like BSTFA.[3][19][20]
-
For HPLC-UV/Fluorescence Analysis: this compound lacks a strong chromophore or fluorophore, making it difficult to detect with UV or fluorescence detectors. Derivatization with a molecule that has these properties, like 9-fluorenylmethyl chloroformate (FMOC-Cl), allows for highly sensitive detection.[1][17][21]
You should use derivatization if your available instrumentation is GC-MS or HPLC with UV or fluorescence detectors. For labs equipped with LC-MS/MS, derivatization is often unnecessary, as the mass spectrometer provides sufficient selectivity and sensitivity for direct analysis.[9][22]
Q2: How does soil type (e.g., sandy vs. clay) affect my extraction strategy?
A2: Soil composition is a critical factor.
-
Clay and Organic Matter Content: Soils high in clay and organic matter have more binding sites for glyphosate and its derivatives.[4] For these soils, a more aggressive extraction is necessary. This may involve using a higher concentration of phosphate in your buffer, increasing the extraction time, or using a higher solvent-to-soil ratio.
-
pH: The native pH of the soil influences how tightly the analyte is bound. Acidic soils tend to bind glyphosate more strongly.[4] While the extraction buffer will control the final pH, highly acidic soils may require more buffering capacity to reach the optimal alkaline extraction range.
Q3: What are the key parameters for a self-validating extraction protocol?
A3: A trustworthy, self-validating protocol must include integrated Quality Control (QC) checks. For each batch of samples, you should include:
-
Method Blank: A clean, analyte-free soil sample processed identically to your field samples. This checks for contamination from solvents, glassware, or the instrument.
-
Laboratory Control Spike (LCS): A clean soil sample spiked with a known concentration of this compound. The recovery of this sample (typically expected to be within 70-120%) demonstrates the accuracy of your method for that batch.[1][2]
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a field sample are spiked with a known amount of analyte. This helps assess the method's performance in a real-world matrix and provides a measure of precision.
Reference Protocol: Alkaline Extraction with Phosphate Displacement
This protocol is a robust method for extracting this compound from soil, incorporating principles of competitive displacement and including QC checks for validation. It is designed for subsequent analysis by LC-MS/MS.
1. Sample Preparation & Homogenization 1.1. Air-dry the bulk soil sample at ambient temperature (~30°C) until a constant weight is achieved.[1] 1.2. Sieve the dried soil through a 2-mm mesh to remove large debris and ensure a uniform particle size.[6] 1.3. Homogenize the sieved soil thoroughly by mixing.
2. Extraction 2.1. Weigh 5.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube. 2.2. QC Step: Fortify your LCS and MS/MSD samples with the appropriate volume of a standard solution. Add an internal standard to all samples, including blanks and QC samples. 2.3. Add 20 mL of the alkaline phosphate extraction buffer (0.1 M KH2PO4/K2HPO4 adjusted to pH 11 with KOH). 2.4. Cap the tubes tightly and shake vigorously on a mechanical shaker for 30 minutes. 2.5. Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the soil. 2.6. Decant the supernatant into a clean tube.
3. Cleanup (Optional, if high matrix effects are observed) 3.1. Add 10 mL of dichloromethane to the supernatant from step 2.6. 3.2. Vortex for 1 minute and centrifuge to separate the layers. 3.3. Carefully transfer the upper aqueous layer to a new tube for analysis. This step helps remove non-polar interferences.[1][2]
4. Final Preparation for LC-MS/MS 4.1. Filter the final extract through a 0.22-μm nylon or PTFE syringe filter.[1][2] 4.2. Dilute the extract as needed with the initial mobile phase to minimize matrix effects and match the solvent composition of your LC method.
Visualizations
Experimental Workflow Diagram
This diagram illustrates the logical flow from sample collection to final data analysis, emphasizing the integrated quality control steps.
Caption: Phosphate ions competitively displace this compound.
Data Summary Table
| Parameter | Recommended Value / Condition | Rationale | Reference |
| Extraction Solvent pH | 9 - 12 | Increases negative charge on soil and analyte, promoting electrostatic repulsion and desorption. | [6] |
| Competitive Displacer | 0.1 M Phosphate Buffer | Competes for soil binding sites, liberating the analyte into the solvent. | [1][2] |
| Sample Homogenization | Sieve to < 2 mm | Ensures sample uniformity and reduces variability between replicates. | [1][6] |
| QC Recovery (LCS) | 70% - 120% | Standard acceptable range for analytical method validation in residue analysis. | [1][2] |
| Primary Cleanup | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Removes matrix components that cause ion suppression and interfere with analysis. | [1][9][12] |
| Analytical Technique | LC-MS/MS | Offers high sensitivity and selectivity, often eliminating the need for derivatization. | [13][22] |
References
-
New methods for determination of glyphosate and (aminomethyl)phosphonic acid in water and soil. ResearchGate. Available at: [Link]
-
Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. Soil Science Society of America Journal. Available at: [Link]
-
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. Scientific Research Publishing. Available at: [Link]
-
(PDF) Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. ResearchGate. Available at: [Link]
-
Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts. MDPI. Available at: [Link]
-
(PDF) Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide. ResearchGate. Available at: [Link]
-
Determination of glyphosate and aminomethylphosphonic acid in aqueous soil matrices: A critical analysis of the 9-fluorenylmethyl chloroformate derivatization reaction and application to adsorption studies. Wiley Online Library. Available at: [Link]
-
Simultaneous Determination of Glyphosate and 13 Multiclass Pesticides in Agricultural Soil by Direct-Immersion SPME Followed by Solid–Liquid Extraction. MDPI. Available at: [Link]
-
Glyphosate detection: methods, needs and challenges. Springer. Available at: [Link]
-
Extraction and determination of Glyphosate, Glufosinate and their major metabolites in soil and water. Lund University Publications. Available at: [Link]
-
Brief review analytical methods for the determination of glyphosate. MedCrave online. Available at: [Link]
-
Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil. MDPI. Available at: [Link]
-
Brief review analytical methods for the determination of glyphosate. MedCrave. Available at: [Link]
-
Automated Solid-Phase Extraction (SPE) for Pesticides. Hampton Roads Sanitation District. Available at: [Link]
-
A new method for the determination of glyphosate and (aminomethyl)phosphonic acid residues in soils. ACS Publications. Available at: [Link]
-
Evaluation of two extraction methods to determine glyphosate and AMPA in soil. HAL Open Science. Available at: [Link]
-
Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. University of Glasgow. Available at: [Link]
-
Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. National Institutes of Health. Available at: [Link]
-
Matrix effects of the comparisons between different combinations of... ResearchGate. Available at: [Link]
-
(PDF) A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. ResearchGate. Available at: [Link]
-
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. Available at: [Link]
-
Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals. ResearchGate. Available at: [Link]
-
Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals. PubMed. Available at: [Link]
-
How to Neutralise Glyphosate (Roundup) Herbicide Contamination in Soil. Deep Green Permaculture. Available at: [Link]
-
New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. National Institutes of Health. Available at: [Link]
-
How Long Glyphosate Lasts in Soil (And Why It Builds Up). The Last Harvest. Available at: [Link]
-
Exploring eco-engineering methods to mitigate glyphosate residue risks in agricultural systems. Heliyon. Available at: [Link]
-
Soil Depth and Tillage Effects on Glyphosate Degradation. ACS Publications. Available at: [Link]
Sources
- 1. alanplewis.com [alanplewis.com]
- 2. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]
- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 11. How Long Glyphosate Lasts in Soil (And Why It Builds Up) [nomoreglyphosate.nz]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil [mdpi.com]
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- 15. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. hh-ra.org [hh-ra.org]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Methyl Glyphosate
Welcome to the technical support center for chromatographic analysis of methyl glyphosate. As Senior Application Scientists, we understand that achieving a sharp, symmetrical peak is critical for accurate quantification. Glyphosate and its derivatives are notoriously challenging analytes due to their high polarity and strong chelating properties.[1][2] This guide is designed to provide you with a logical, in-depth approach to diagnosing and resolving common peak shape issues.
Frequently Asked Questions (FAQs)
This section addresses the most common peak shape problems—tailing, fronting, and splitting—in a question-and-answer format. We will explore the root causes and provide actionable solutions based on established chromatographic principles.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is the most frequent issue encountered. It indicates that a portion of the analyte molecules are experiencing unwanted secondary interactions, delaying their elution from the column.[3][4]
Here are the most probable causes, from most to least common:
Cause 1: Metal Chelation and System Contamination
-
Expertise & Experience: Glyphosate is a powerful chelating agent, meaning it readily binds to metal ions.[5] If your HPLC system (including stainless steel tubing, frits, and even trace metals within the stationary phase) has exposed metal sites, the phosphonate group of glyphosate will chelate with them. This strong, secondary interaction is a primary cause of severe peak tailing and poor reproducibility.[2][5]
-
Troubleshooting Steps:
-
Passivate the System: The most effective solution is to remove the problematic metal ions from the flow path. This can be done by passivating the entire HPLC system with a chelating agent like ethylenediaminetetraacetic acid (EDTA).[5] See Protocol 1 for a detailed passivation procedure.
-
Use Biocompatible Systems: If glyphosate analysis is a routine part of your work, consider using a PEEK or other metal-free (biocompatible) HPLC system to permanently eliminate this issue.
-
Mobile Phase Additives: As a temporary or ongoing measure, you can add a low concentration of EDTA (e.g., 10-50 µM) to your mobile phase.[5][6] The EDTA will chelate with metal ions in the system, preventing the analyte from doing so. Be aware that this can increase background noise in mass spectrometry.[5]
-
Cause 2: Secondary Silanol Interactions
-
Expertise & Experience: This is a classic issue in reversed-phase chromatography, especially with basic compounds. Although this compound is an ester, the primary amine group can still interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][7] This electrostatic interaction provides a secondary retention mechanism that leads to tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.0) will protonate the silanol groups, neutralizing their negative charge and minimizing the interaction with the analyte.[3][8]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Ensure you are using a column with high-quality end-capping.[7][8]
-
Consider an Alternate Stationary Phase: If tailing persists, a standard C18 column may not be ideal. Consider a column with a polar-embedded phase, which provides shielding of residual silanols, or alternative chemistries like HILIC or porous graphitic carbon (PGC) that are better suited for polar compounds.[7][9]
-
Cause 3: Issues with Pre-Column Derivatization
-
Expertise & Experience: this compound is often derivatized, commonly with 9-fluorenylmethylchloroformate (FMOC-Cl), to improve retention and detectability.[6][10] An incomplete or suboptimal derivatization reaction can lead to multiple forms of the analyte or excess reagent, causing peak distortion.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: The FMOC-Cl reaction is highly dependent on pH (requires alkaline conditions, typically pH 9 with a borate buffer), reagent concentration, and reaction time.[6][10][11] See Protocol 2 for guidance on optimizing this reaction.
-
Check for Reagent Degradation: Ensure your FMOC-Cl reagent is fresh and has been stored correctly, as it can degrade over time.
-
Remove Excess Reagent: High concentrations of FMOC-Cl can lead to byproducts that interfere with chromatography.[11] If necessary, a sample cleanup step after derivatization can remove excess reagent.
-
Q2: My this compound peak is fronting. What's wrong?
Peak fronting, where the first half of the peak is sloped, is typically a sign of overload or incompatibility.[8][12]
Cause 1: Column Overload (Mass or Volume)
-
Expertise & Experience: This is the most common reason for fronting.[12][13]
-
Mass Overload: You are injecting too much analyte mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column at the speed of the mobile phase, eluting earlier and causing the peak to front.[8][14]
-
Volume Overload: You are injecting too large a sample volume, especially in a solvent stronger than the mobile phase. The injection plug itself acts as a strong eluent, causing the analyte band to spread and distort.[13][15]
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you have confirmed mass overload.
-
Reduce Injection Volume: Decrease the injection volume. A good starting point is to inject no more than 1-2% of the column's total volume.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase.[12][16] If you must use a different solvent, ensure it is chromatographically weaker than your mobile phase.
-
Cause 2: Column Bed Collapse or Void
-
Expertise & Experience: A physical void or channel can form at the head of the column due to pressure shocks or operating outside the column's recommended pH and temperature limits.[8][17] This creates an unswept volume where a portion of the analyte can travel faster, leading to fronting.
-
Troubleshooting Steps:
-
Check for a Void: Disconnect the column from the detector and carefully look at the inlet. A visible void or discoloration at the head of the packing bed is a clear sign of failure.
-
Reverse Flush (Use with Caution): For some column types, a gentle reverse flush at a low flow rate might wash away contaminants blocking the inlet frit. Warning: Always check the column manufacturer's instructions, as this can destroy some columns.
-
Replace the Column: A column with a collapsed bed cannot be repaired and must be replaced.[17] Use a guard column to protect the analytical column from particulates and extend its lifetime.[18]
-
Q3: Why do I see a split or shoulder peak for this compound?
Split peaks suggest that the analyte band is being divided into two or more parts as it travels to or through the column.
Cause 1: Sample Solvent Incompatibility
-
Expertise & Experience: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase is a common cause of peak splitting.[8] The mismatch in solvent strength causes poor focusing of the analyte band at the column head.
-
Troubleshooting Steps:
-
Prepare Sample in Mobile Phase: The simplest fix is to evaporate the sample solvent and reconstitute it in the initial mobile phase.[12]
-
Reduce Injection Volume: If you cannot change the solvent, significantly reducing the injection volume can minimize the effect.
-
Cause 2: Column Contamination or Blocked Frit
-
Expertise & Experience: Particulates from the sample or mobile phase can accumulate on the inlet frit of the column. This blocks a portion of the flow path, creating channeling and splitting the analyte band.[8]
-
Troubleshooting Steps:
-
Use In-line Filters and Guard Columns: The best solution is prevention. Always filter your samples and mobile phases and use a guard column or an in-line filter to protect the analytical column.[18]
-
Replace the Frit/Column: If the frit is blocked, it may be possible to replace it (depending on the column hardware). However, it is often simpler and more reliable to replace the column.
-
Cause 3: Extra-Column Effects
-
Expertise & Experience: A poor connection or dead volume between the injector and the column can cause peak distortion, including splitting.[4][13] This can happen if tubing is not seated correctly in the fitting.
-
Troubleshooting Steps:
-
Remake All Connections: Disconnect and remake all tubing connections between the autosampler and the column, and between the column and the detector. Ensure the tubing is fully bottomed out in the port before tightening the fitting.
-
Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (ID) tubing to connect the system components to reduce extra-column dispersion.[7]
-
Troubleshooting Summary
| Peak Shape Problem | Most Probable Causes | Recommended Solutions |
| Tailing | 1. Metal Chelation 2. Secondary Silanol Interactions 3. Suboptimal Derivatization | 1. Passivate system with EDTA; use a biocompatible system.[5] 2. Lower mobile phase pH; use an end-capped column.[3][8] 3. Optimize derivatization reaction (pH, buffer, time).[11] |
| Fronting | 1. Column Overload (Mass/Volume) 2. Column Bed Collapse/Void | 1. Dilute sample; reduce injection volume; match sample solvent to mobile phase.[12][15] 2. Replace the column; use a guard column.[8][17] |
| Splitting | 1. Sample Solvent Incompatibility 2. Blocked Column Frit | 1. Prepare sample in mobile phase; reduce injection volume.[8] 2. Filter samples; use an in-line filter; replace the column.[18] |
Visual Troubleshooting Guides
General Troubleshooting Workflow
Caption: A workflow for diagnosing chromatographic peak shape issues.
Mechanism of Metal-Induced Peak Tailing
Caption: How metal ions create a secondary retention mechanism causing peak tailing.
Experimental Protocols
Protocol 1: HPLC System Passivation with EDTA
This protocol is designed to remove trace metal contamination from the HPLC flow path.
Objective: To eliminate metal ions that cause peak tailing with chelating analytes like glyphosate.
Materials:
-
Reagent-grade water (18 MΩ·cm)
-
Disodium EDTA (Ethylenediaminetetraacetic acid, disodium salt)
-
Methanol or Acetonitrile (HPLC Grade)
-
0.22 µm filters
Procedure:
-
Prepare Passivation Solution: Create a 0.1% EDTA solution. Dissolve 1 gram of disodium EDTA in 1 liter of reagent-grade water. Filter the solution through a 0.22 µm filter.
-
Prepare System: Remove the column and replace it with a union or a restrictor capillary. Disconnect the flow path from the detector inlet to avoid contaminating the flow cell. Direct the flow from the union to a waste container.
-
Initial Water Wash: Purge the system by pumping 100% reagent-grade water through all solvent lines for 15-20 minutes at a flow rate of 1-2 mL/min.
-
EDTA Passivation: Switch to the 0.1% EDTA solution and pump it through the system for 60-90 minutes at 1 mL/min. Ensure the solution is drawn through all pump channels and the autosampler needle/loop.
-
Final Water Wash: Flush the system thoroughly with reagent-grade water for at least 60 minutes to remove all traces of the EDTA solution.
-
Solvent Equilibration: Flush the system with your mobile phase starting solvent (e.g., 90% water / 10% acetonitrile) for 20-30 minutes.
-
Reconnect System: Reinstall the column and reconnect the flow path to the detector. Equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.
-
Test Performance: Inject a standard of this compound and compare the peak shape to a chromatogram from before passivation. The tailing should be significantly reduced.[5]
Protocol 2: Optimizing FMOC-Cl Derivatization
Objective: To ensure a complete and reproducible derivatization of this compound for consistent chromatographic results.
Background: The reaction involves the nucleophilic amine on glyphosate attacking the electrophilic carbonyl carbon of FMOC-Cl. This reaction is pH-dependent and requires alkaline conditions to ensure the amine is deprotonated and nucleophilic.[6][10]
Procedure:
-
Buffer Preparation: Prepare a 5% (w/v) borate buffer. The buffer ensures the reaction medium remains at the optimal alkaline pH (typically pH 9-10).[6][11]
-
Reagent Preparation: Prepare a fresh solution of FMOC-Cl in a water-miscible organic solvent like acetonitrile. A typical concentration is 2.5 mM.[11] Note: FMOC-Cl can hydrolyze in the presence of water, so prepare this solution fresh daily.
-
Reaction Setup (Example):
-
In a vial, combine your aqueous sample/standard containing this compound.
-
Add the borate buffer to bring the pH into the optimal range.
-
Add the FMOC-Cl solution. The final concentration of FMOC-Cl should be in excess relative to the analyte.
-
-
Incubation: Vortex the mixture and allow it to react. The reaction time can vary from minutes to several hours. A good starting point is 4 hours at room temperature in the dark.[6][11]
-
Quenching (Optional): The reaction can be stopped by adding a primary amine (e.g., glycine) to consume any excess FMOC-Cl, though this is not always necessary.
-
Analysis: The sample is now ready for injection.
-
Optimization:
-
pH: Test different pH values (e.g., 8.5, 9.0, 9.5) to find the point of maximum derivatization efficiency.
-
FMOC-Cl Concentration: Vary the concentration of the FMOC-Cl solution. Too little will result in an incomplete reaction, while too much can cause interfering byproduct peaks.[11]
-
Reaction Time: Analyze samples at different time points (e.g., 1h, 2h, 4h, 8h) to determine the minimum time required for a complete reaction.
-
References
-
Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base. [Link]
-
Chromatography Forum. (2019). Glyphosate is not reproducible. [Link]
-
Dolan, J. W. (2013). Peak Fronting... Some of the Time. LCGC North America. [Link]
-
Phenomenex. (2024). Understanding Peak Fronting in HPLC. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
LCGC Blog. (2020). GC Diagnostic Skills I | Peak Tailing. [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]
-
American Chemical Society. (n.d.). HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization. [Link]
-
Bell, O., et al. (2024). Chromatographic Methods for the Determination of Glyphosate in Cereals. Molecules, 29(3), 671. [Link]
-
Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC Europe. [Link]
-
LCGC International. (2002). LC–MS Analysis of Glyphosate and AMPA using Hypercarb Columns. [Link]
-
Miles, C. J., Wallace, L. R., & Moye, H. A. (1986). Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Column Fluorogenic Labeling. Journal of AOAC INTERNATIONAL, 69(3), 458-461. [Link]
-
Gains, K. K., et al. (2022). Determination of the Glyphosate Content in Liquid and Dry Formulations by HPLC-UV. Environmental Analysis Health and Toxicology, 37(2), e2022011. [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. [Link]
-
Gionbelli, T. R. S., et al. (2021). Glyphosate detection: methods, needs and challenges. Environmental Chemistry Letters, 19, 2337-2355. [Link]
-
HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Saez, A., et al. (2023). High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells. Bio-protocol, 13(13), e4723. [Link]
-
Perera, D., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water, 3(6), 1779-1789. [Link]
-
Lian, G., et al. (2021). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 18(21), 11575. [Link]
-
Perera, D., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water. [Link]
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- 5. Glyphosate is not reproducible - Chromatography Forum [chromforum.org]
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enhancing the stability of methyl glyphosate analytical standards
Technical Support Center: Methyl Glyphosate Analytical Standards
Welcome to the technical support center for this compound analytical standards. This guide is designed for researchers, analytical chemists, and formulation scientists who work with this compound and require reliable, stable, and accurate analytical standards for their work. As a compound with inherent stability challenges, proper handling and preparation of this compound standards are paramount for generating reproducible and trustworthy data.
This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. By understanding the "why" behind each step, you can proactively prevent degradation and troubleshoot issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of this compound standards.
Q1: What is this compound, and why is its stability a concern for analytical standards?
A: this compound is the methyl ester of glyphosate, the widely used herbicide. As an analytical standard, its purity and concentration must be known and constant. However, like its parent compound, this compound is a polar, zwitterionic molecule containing phosphonate, amine, and carboxylate (esterified) functional groups.[1] This structure makes it susceptible to several degradation pathways and analytical challenges:
-
Hydrolysis: The methyl ester group can hydrolyze back to glyphosate, especially under non-neutral pH conditions.
-
Microbial Degradation: Like glyphosate, it can be degraded by microorganisms, primarily into aminomethylphosphonic acid (AMPA).[2][3][4]
-
Chelation: The phosphonate and amine groups are excellent chelators of metal ions.[5] Interaction with trace metals in solvents, on glassware surfaces, or within an HPLC system can lead to the formation of metal complexes, causing poor chromatographic peak shape and inaccurate quantification.[6]
Ensuring the stability of the standard is critical because any degradation leads to a decrease in the concentration of the target analyte and an increase in impurities, directly impacting the accuracy of your experimental results.
Q2: My this compound standard solution is showing a consistently tailing peak on my reverse-phase HPLC. What is the likely cause?
A: Peak tailing is the most common issue reported and is almost always caused by unwanted secondary interactions between the analyte and the analytical system. For this compound, the primary cause is metal chelation.[6]
The phosphonate group strongly interacts with any available metal ions (e.g., iron, chromium from stainless steel tubing and frits; silanols on the silica column). This interaction is strong enough to retard a portion of the analyte as it moves through the column, causing it to elute later than the main peak, resulting in a "tail." Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase or sample diluent can mitigate this by binding to the metal ions, preventing them from interacting with your analyte.[7][8]
Q3: I am observing a gradual loss of signal (decreasing peak area) for my standard over a few days. What's happening?
A: A progressive loss of signal typically indicates degradation of the analyte in your stock or working solution. The two most probable causes are:
-
Chemical Hydrolysis: The solvent system may be promoting the hydrolysis of the methyl ester back to glyphosate. Ensure the pH of your solvent is near neutral and avoid highly acidic or basic conditions for storage.
-
Adsorption: this compound can adsorb to the surfaces of glass or plastic containers, especially if the solution is of low concentration. Using silanized glass vials or polypropylene containers can minimize this effect.[9]
To confirm degradation, you should look for the appearance of new peaks in your chromatogram, particularly one corresponding to the glyphosate or AMPA degradants.
Q4: Can I store my this compound standard in a clear glass volumetric flask on the lab bench?
A: This is strongly discouraged. For optimal stability, standards should be stored with the following considerations:[10][11]
-
Light: Although glyphosate itself isn't highly susceptible to photolysis, storing standards in amber glass or opaque containers is a best practice to prevent any potential light-induced degradation.[9]
-
Temperature: Room temperature storage accelerates degradation. Stock solutions should be refrigerated (2-8 °C) for short-term storage (days to weeks) and frozen (≤ -18 °C) for long-term storage (months).[10][12]
-
Container Type: As mentioned, polypropylene or silanized glass is preferable to standard borosilicate glass to prevent adsorption and leaching of metal ions.[9][13]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
| Symptom Observed | Potential Root Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Poor Peak Shape (Tailing) | 1. Metal Chelation with HPLC system components or column.[6] 2. Inappropriate mobile phase pH. | 1. System Passivation: Flush the entire HPLC system (injector, tubing, column) with a solution of 40-50 mM EDTA for several hours at a low flow rate to remove metal contaminants.[6] 2. Mobile Phase Additive: Add a low concentration of EDTA (e.g., 1%) to your mobile phase to continuously chelate active sites. Caution: High concentrations of EDTA can cause ion suppression in MS detectors.[7][8] 3. pH Adjustment: Ensure the mobile phase pH is appropriate for the column being used. The charge state of this compound is pH-dependent, affecting its interaction with the stationary phase.[14] |
| Poor Reproducibility (Varying Retention Times & Peak Areas) | 1. Standard degradation between injections. 2. Incomplete derivatization (if applicable). 3. Active metal contamination in the autosampler or injector loop. | 1. Autosampler Temperature: Keep vials in a cooled autosampler tray (e.g., 4-10 °C) to minimize degradation during a long analytical run. 2. Derivatization Optimization: If using pre-column derivatization (e.g., with FMOC-Cl), ensure reaction conditions (pH, time, reagent concentration) are optimized and consistent.[7] Incomplete reactions are a major source of variability. 3. System Passivation: As above, passivate the system. Inconsistent chelation effects can lead to fluctuating results. |
| Complete Loss of Signal or Drastically Reduced Sensitivity | 1. Significant standard degradation. 2. Incorrect mobile phase composition. 3. Mass Spectrometer source contamination or tuning issues (for LC-MS). | 1. Prepare Fresh Standard: Prepare a new stock and working standard from the neat material. Compare its performance to the old standard. 2. Verify Mobile Phase: Double-check the preparation and composition of all mobile phases. 3. MS Maintenance: For LC-MS analysis, clean the ion source. Glyphosate and its salts are non-volatile and can contaminate the source over time, suppressing the signal.[15] |
| Appearance of New Peaks in the Standard Chromatogram | 1. Degradation of the this compound standard. | 1. Identify Degradants: The primary degradants are glyphosate and AMPA.[16] If possible, inject standards of these compounds to confirm their identity by retention time. 2. Review Storage Conditions: Evaluate the storage solvent, temperature, container, and age of the standard solution that has degraded. Refer to the storage protocol below. |
Troubleshooting Logic Flow
The following diagram illustrates a decision-making workflow for addressing common analytical problems with this compound standards.
References
-
Microbial mechanisms of glyphosate degradation. (A) Two principal... - ResearchGate. Available at: [Link]
-
Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC - PubMed Central. Available at: [Link]
-
Glyphosate/glycine FMOC troubleshooting for HPLC - Chromatography Forum. Available at: [Link]
-
Glyphosate bio-degradation pathway via Aminomethylphosphonic acid... - ResearchGate. Available at: [Link]
-
Biodegradation Potential of Glyphosate by Bacteria: A Systematic Review on Metabolic Mechanisms and Application Strategies - MDPI. Available at: [Link]
-
Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals - PMC - PubMed Central. Available at: [Link]
-
Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC - NIH. Available at: [Link]
-
Glyphosate is not reproducible - Chromatography Forum. Available at: [Link]
-
Tandem mass spectrometric analysis of glyphosate, glufosinate, aminomethylphosphonic acid and methylphosphinicopropionic acid | Request PDF - ResearchGate. Available at: [Link]
-
Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization | ACS ES&T Water. Available at: [Link]
-
HPLC Methods for analysis of Glyphosate - HELIX Chromatography. Available at: [Link]
-
Glyphosate and AMPA in Water by HPLC - PBM - Gov.bc.ca. Available at: [Link]
-
Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution a - USGS Publications Warehouse. Available at: [Link]
-
Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. - eScholarship.org. Available at: [Link]
-
A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - MDPI. Available at: [Link]
- AU2021102098A4 - Method for preparation of glyphosate composition - Google Patents.
-
HPLC Determination of Glyphosate on Newcrom B Column - SIELC Technologies. Available at: [Link]
-
FACTORS AFFECTING GLYPHOSATE PERFORMANCE Chris Boerboom1 Introduction Glyphosate provides excellent weed control in the vast maj. Available at: [Link]
-
Determination of glyphosate herbicide and aminomethylphosphonic acid in natural waters by liquid chromatography using pre-column - Analusis. Available at: [Link]
-
Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Colu. Available at: [Link]
- JP2012062334A - Storage and shipping system for glyphosate herbicide - Google Patents.
-
Store Pesticides Safely. Available at: [Link]
-
Environmental factors affecting glyphosate performance - Agronomy eUpdates. Available at: [Link]
-
Glyphosate Chemical Fact Sheet. Available at: [Link]
-
Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC. Available at: [Link]
-
Pesticide Storage, Handling and Disposal - UMass Amherst. Available at: [Link]
-
Proper storage of pesticides. Available at: [Link]
-
Glyphosate - Wikipedia. Available at: [Link]
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- 5. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 6. Glyphosate is not reproducible - Chromatography Forum [chromforum.org]
- 7. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. Store Pesticides Safely – Pesticide Environmental Stewardship [pesticidestewardship.org]
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- 14. helixchrom.com [helixchrom.com]
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- 16. www3.uwsp.edu [www3.uwsp.edu]
Technical Support Center: Minimizing Ion Suppression in the Electrospray Ionization of Methyl Glyphosate
Welcome to the technical support center for the analysis of methyl glyphosate and related polar compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Electrospray Ionization (ESI) Mass Spectrometry and encountering challenges with ion suppression. Here, we will delve into the root causes of these analytical hurdles and provide robust, field-proven troubleshooting strategies and detailed protocols to enhance the accuracy and sensitivity of your measurements.
Introduction: The Challenge of Analyzing this compound
This compound, a key metabolite of the widely used herbicide glyphosate, shares its parent compound's challenging physicochemical properties. Both are highly polar, zwitterionic molecules that exhibit low retention on conventional reversed-phase liquid chromatography (LC) columns and are highly susceptible to ion suppression in the ESI source. This suppression, caused by co-eluting matrix components, can lead to poor sensitivity, inaccurate quantification, and a lack of reproducibility. This guide provides a systematic approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for this compound analysis?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (this compound) is reduced by the presence of other co-eluting compounds from the sample matrix.[1][2][3] These matrix components compete with the analyte for the available charge in the ESI droplet, leading to a decreased signal intensity and, in severe cases, complete signal loss.[1] For polar and ionic compounds like this compound, this effect is often pronounced, compromising the limits of detection and the accuracy of quantitative results.
Q2: My this compound peak is inconsistent or has disappeared. What are the likely causes?
A: Several factors could be at play:
-
Severe Ion Suppression: Complex matrices such as cereals, soil extracts, or biological fluids can contain high concentrations of salts, sugars, or other polar molecules that co-elute with this compound and suppress its signal.[1][2]
-
Metal Chelation: Glyphosate and its metabolites are known to chelate with metal ions present in the sample or LC system.[4][5] This can lead to poor peak shape, retention time shifts, and reduced ionization efficiency.
-
Poor Chromatographic Retention: If your chromatographic method does not adequately retain this compound, it may elute in the void volume along with a multitude of matrix components, leading to maximum ion suppression.[6][7]
-
Instrument Contamination: The ESI source can become contaminated with non-volatile matrix components, leading to a general decline in instrument performance and signal intensity.[8]
Q3: How can I determine if ion suppression is affecting my analysis?
A: A post-extraction spike experiment is a reliable method. The process involves:
-
Prepare a blank matrix extract (a sample known to not contain this compound, processed through your entire sample preparation procedure).
-
Prepare a pure solution of this compound standard at a known concentration in your mobile phase.
-
Analyze the pure standard.
-
Spike the blank matrix extract with the this compound standard at the same final concentration as the pure solution.
-
Analyze the spiked matrix extract.
-
Compare the peak area of the analyte in the spiked matrix extract to the peak area in the pure solution. A significantly lower peak area in the spiked matrix indicates ion suppression.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Ion Suppression
This section provides a systematic workflow for diagnosing and resolving ion suppression issues in your this compound analysis.
Sources
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- 2. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column | Restek [discover.restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Method Development for Separating Methyl Glyphosate from its Isomers
Welcome to the dedicated technical support center for the analytical separation of methyl glyphosate and its isomers. As researchers and drug development professionals, you understand the critical need for robust, accurate, and reproducible analytical methods. The unique physicochemical properties of glyphosate and its analogues—high polarity, zwitterionic nature, and a tendency to chelate metals—present significant analytical challenges.[1][2] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to develop, optimize, and troubleshoot your separation methods effectively.
This resource is divided into key analytical techniques. Each section contains a method development guide, a detailed troubleshooting Q&A, and frequently asked questions to address common issues encountered in the lab.
Part 1: Foundational Knowledge & Method Selection
Before diving into specific techniques, it's crucial to understand the challenges inherent to glyphosate-like molecules and how to select an appropriate starting point for your method development.
The Core Challenge
Glyphosate and its isomers, including this compound, are difficult to analyze for several reasons:
-
High Polarity and Water Solubility: Makes them poorly retained on traditional reversed-phase (RP) HPLC columns like C18.[2][3]
-
Low Volatility: Prevents direct analysis by Gas Chromatography (GC) without derivatization.[1]
-
Lack of a Natural Chromophore: Prohibits direct detection by UV-Vis spectrophotometry, necessitating either derivatization or the use of universal detectors like mass spectrometry (MS) or evaporative light scattering (ELSD).[1]
-
Metal Chelation: The phosphonate and carboxyl groups can chelate active metal sites in HPLC systems (e.g., stainless steel frits, columns), leading to poor peak shape and recovery.[4]
Workflow for Method Selection
The choice of analytical technique depends heavily on your sample matrix, available instrumentation, and desired sensitivity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting an analytical method.
Part 2: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and powerful technique for analyzing glyphosate and its isomers.[5] We will explore both derivatized and underivatized approaches.
Section 2.1: Underivatized Analysis using HILIC or Mixed-Mode Chromatography
This is often the preferred approach as it avoids the time-consuming and potentially error-prone derivatization step.[2]
Method Development Guide
-
Column Selection: Standard C18 columns will not work. Your primary choices are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates polar compounds based on partitioning between a water-enriched layer on the stationary phase and a mobile phase high in organic solvent.
-
Mixed-Mode Ion-Exchange/HILIC: These columns offer a combination of retention mechanisms and are highly effective.[3] A column with both anion-exchange and HILIC functionalities can provide balanced retention for anionic polar compounds like this compound.[3][6]
-
-
Mobile Phase Optimization:
-
Organic Solvent: Acetonitrile is almost always the organic solvent of choice for HILIC.
-
Aqueous Component & Buffer: Start with an acidic mobile phase containing an ammonium salt, such as ammonium formate or ammonium acetate, at a concentration of 10-20 mM. A pH between 3 and 5 is a good starting point.
-
Gradient: A typical gradient starts at a high organic percentage (e.g., 90-95% acetonitrile) and gradually increases the aqueous component to elute the analytes.
-
-
System Passivation & Additives:
-
Problem: Glyphosate-like compounds can chelate metals, causing peak tailing.[4]
-
Solution: Passivate the LC system by flushing with a chelating agent solution (e.g., EDTA) or use a system with bio-inert components. Adding a small amount of a chelating agent like EDTA to the sample diluent can also significantly improve peak shape.[4]
-
Troubleshooting Q&A: Underivatized HPLC Methods
-
Q: My peak shape is poor (broad and tailing), even on a new HILIC column. What's wrong?
-
A: This is a classic sign of metal chelation.
-
Check your system: Standard stainless steel components in your LC system can be a source of active sites. Consider using a system passivation kit or a bio-inert LC system if this is a persistent issue.
-
Sample Diluent: The most direct solution is to add a chelating agent to your sample diluent. Prepare your standards and samples in a solution containing ~0.1% EDTA. This will complex any metal ions in your sample and saturate active sites in the flow path.[4]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. An overly acidic or basic pH can affect analyte ionization and interaction with the stationary phase, leading to poor peak shape.
-
-
-
Q: My retention times are drifting and not reproducible.
-
A: HILIC columns are notoriously sensitive to equilibration time.
-
Extend Equilibration: Ensure your column is fully equilibrated with the initial mobile phase conditions between injections. This can take 10-15 column volumes, which is often longer than for reversed-phase. Drifting retention is a common symptom of insufficient equilibration.
-
Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention time shifts. Always prepare fresh mobile phases and ensure accurate pH measurement of the aqueous portion before adding the organic solvent.
-
Control Temperature: Use a column oven. HILIC separations can be sensitive to small temperature fluctuations.
-
-
Section 2.2: Derivatization-Based Analysis using Reversed-Phase HPLC
Derivatization makes the analyte less polar for retention on C18 columns and adds a chromophore/fluorophore for UV or Fluorescence (FLD) detection.[7] The most common agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[8][9]
Protocol: FMOC-Cl Derivatization
-
Prepare Borate Buffer: A borate buffer (e.g., 200 mM) is used to maintain an alkaline pH (~9), which is necessary for the reaction.[8][9]
-
Reaction Mixture: To your aqueous sample or standard, add the borate buffer, followed by a solution of FMOC-Cl in acetonitrile.[8]
-
Incubation: Vortex the mixture and allow it to react. The reaction can be completed in under an hour at room temperature or accelerated with gentle heating.[4][8]
-
Quenching: Stop the reaction by adding an acid, such as phosphoric acid. This lowers the pH and protonates the unreacted FMOC-Cl, preventing further reaction.[4]
-
Analysis: The resulting solution can be directly injected onto a reversed-phase HPLC column.
Caption: The FMOC-Cl derivatization reaction pathway.
Troubleshooting Q&A: Derivatization Methods
-
Q: My analyte response is low and inconsistent. How do I troubleshoot the derivatization?
-
A: Incomplete or variable derivatization is the likely cause.
-
pH is Critical: The reaction requires an alkaline pH.[4] Verify the pH of your borate buffer and ensure it effectively buffers the final reaction mixture to ~pH 9.
-
FMOC-Cl Concentration: Ensure you are using a sufficient molar excess of FMOC-Cl. However, a very large excess can lead to interfering byproducts and ion suppression in MS.[4] Optimize the concentration; a good starting point is a 2-5 fold molar excess.
-
Reaction Time & Temperature: The reaction may not be going to completion. Try extending the incubation time (e.g., to 4 hours or overnight at room temperature) or gently heating the mixture (e.g., 40-60°C for 30-60 minutes).[4][10]
-
-
-
Q: I'm seeing a large, broad peak from excess FMOC-Cl that interferes with my analytes.
-
A: This is common. You can address it chromatographically or during sample prep.
-
Gradient Optimization: Modify your HPLC gradient. After your analytes of interest have eluted, include a steep ramp up to a high percentage of organic solvent (e.g., 95-100% acetonitrile) to quickly wash the excess reagent from the column.[11]
-
Post-Reaction Cleanup: After quenching the reaction, you can perform a liquid-liquid extraction. The FMOC-derivatized analyte is polar, while excess FMOC-Cl and its hydrolysis product are nonpolar. Washing with a nonpolar solvent like diethyl ether or hexane can remove much of the interference.[8]
-
-
Part 3: Gas Chromatography (GC-MS)
GC-MS is a viable but less common alternative. It requires a two-step derivatization process to make the analytes volatile.
Method Development Guide
-
Derivatization: This is the most critical part of the method. A common approach is silylation.
-
GC Conditions:
-
Column: Use a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent).
-
Injection: Use a splitless or PTV inlet to maximize sensitivity.
-
Temperature Program: Start at a low temperature (~60-80°C) and ramp up to a high final temperature (~280-300°C) to elute the derivatized compounds.
-
Troubleshooting Q&A: GC-MS Methods
-
Q: I'm getting no peaks or very small, tailing peaks for my analytes.
-
A: This points to either a failed derivatization or analyte degradation.
-
Moisture is the Enemy: Silylation reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and work under an inert atmosphere (e.g., nitrogen) if possible. Moisture will consume the reagent and prevent complete derivatization.
-
Incomplete Reaction: Optimize the derivatization conditions. This includes the ratio of derivatizing agent to sample, reaction temperature (e.g., 60-80°C), and time (e.g., 30-60 minutes).[12]
-
Inlet Activity: The GC inlet can be a source of active sites where these polar derivatives can degrade. Use a fresh, deactivated inlet liner and consider running a few injections of a derivatizing agent solution to passivate the inlet before your sample sequence.
-
-
Part 4: Capillary Electrophoresis (CE)
CE is an excellent technique for separating highly polar and charged molecules in their native state, making it a powerful alternative that avoids derivatization.[14][15]
Method Development Guide
-
Background Electrolyte (BGE) Selection: The BGE is the key to separation in CE.
-
pH is Paramount: The charge state of this compound is highly pH-dependent. At a very low pH (e.g., <2), the carboxyl group is protonated, and the molecule is cationic. At high pH (>10), it is anionic. This allows you to tune the separation.
-
Low pH BGE: Using a BGE with a very low pH (e.g., formic acid at pH ~2) can provide high separation selectivity, as many matrix components become neutral while the analyte remains charged.[15]
-
-
Capillary Selection:
-
A bare fused-silica capillary is a good starting point.
-
If you experience issues with wall interactions, a coated capillary (e.g., linear polyacrylamide) can be used to suppress the electroosmotic flow (EOF) and reduce adsorption.[16]
-
-
Detection: Coupling to a mass spectrometer (CE-MS) is ideal for sensitivity and confirmation.[15][16]
Troubleshooting Q&A: CE Methods
-
Q: My migration times are unstable and peak areas are not reproducible.
-
A: This is often due to inconsistent electroosmotic flow (EOF) or capillary surface issues.
-
Capillary Conditioning: Implement a rigorous capillary conditioning and rinsing procedure between runs. This typically involves flushing with sodium hydroxide, water, and then fresh BGE to ensure the capillary surface is renewed and consistent for each injection.
-
BGE Depletion: The composition of the BGE in the vials can change over time due to electrolysis. Use fresh BGE in the inlet and outlet vials for each run or for small batches of samples.
-
Sample Matrix Effects: High salt concentrations in the sample can significantly affect the electric field and injection efficiency. If possible, dilute your sample in a buffer with a lower conductivity than the BGE to take advantage of stacking for improved peak shape and sensitivity.[15]
-
-
Summary Data Tables
Table 1: Example Starting Conditions for LC-MS/MS Analysis
| Parameter | Underivatized (HILIC) | Derivatized (Reversed-Phase) |
| Column | Mixed-Mode Anion-Exchange/HILIC, 2.7 µm | C18, 2.7 µm or sub-2 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 50% A in 10 min | 25% to 60% B in 15 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp | 40 °C | 40 °C |
| Injection Vol | 5 µL | 10 µL |
| MS Detection | ESI Negative | ESI Negative |
Table 2: Example Starting Conditions for GC-MS Analysis (Post-Derivatization)
| Parameter | Value |
| Derivatization | Silylation with BSTFA + 1% TMCS |
| Column | 30 m x 0.25 mm, 0.25 µm DB-5ms |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temp | 250 °C (Splitless) |
| Oven Program | 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| MS Source Temp | 280 °C |
| MS Quad Temp | 150 °C |
| Detection Mode | SIM/MRM |
References
-
MedCrave. (2018). Brief review analytical methods for the determination of glyphosate. MedCrave online. [Link]
-
Catrinck, T. C. P. G., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. Semantic Scholar. [Link]
-
Peres, L. P., et al. (2018). Glyphosate detection: methods, needs and challenges. Environmental Chemistry Letters. [Link]
-
Food Navigator. (2018). Waters tackles 'challenging' polar pesticides. [Link]
-
Restek. (n.d.). LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column. [Link]
-
Waters Corporation. (2021). Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. [Link]
-
ResearchGate. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide. [Link]
-
SCIRP. (2011). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. [Link]
-
ACS ES&T Water. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. [Link]
-
SciELO. (2014). A simple and efficient method for derivatization of glyphosate and AMPA using 9-fluorenylmethyl chloroformate and spectrophotometric analysis. [Link]
-
IMT Bucharest. (n.d.). analytical methods for the determination of glyphosate in water samples: a brief revew. [Link]
-
NIH. (2018). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. [Link]
-
PubMed. (2022). Capillary electrophoresis applied for the determination of acidity constants and limiting electrophoretic mobilities of ionizable herbicides including glyphosate and its metabolites and for their simultaneous separation. [Link]
-
ResearchGate. (2015). Development Of An Analytical Method For Determination Of Glyphosate, Ampa And Glufosinate In Water Samples By High Performance Liquid Chromatography (HPLC) And Fluorescence Detection. [Link]
-
York Research Database. (2003). Analysis of glyphosate and glufosinate by capillary electrophoresis - mass spectrometry utilising a sheathless microelectrospray interface. [Link]
-
PubMed. (2020). Capillary electrophoresis-mass spectrometry for the direct analysis of glyphosate: method development and application to beer beverages and environmental studies. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Glyphosate Reaction Intermediates and Impurities. [Link]
-
ResearchGate. (n.d.). Isotachophoretic Separation of Glyphosate, Glufosinate, AMPA and MPP with Contactless Conductivity Detection. [Link]
-
Chromatography Forum. (2021). Glyphosate/glycine FMOC troubleshooting for HPLC. [Link]
-
Chrom-Help. (n.d.). HPLC Troubleshooting. [Link]
-
ResearchGate. (2012). Capillary electrophoresis analysis for glyphosate, glufosinate and aminomethylphosphonic acid with laser-induced fluorescence detection. [Link]
-
MDPI. (2024). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. [Link]
Sources
- 1. hh-ra.org [hh-ra.org]
- 2. Glyphosate analysis by LC-MS/MS without derivatization [foodnavigator.com]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. imt.ro [imt.ro]
- 6. HPLC Separation of Glyphosate Reaction Intermediates and Impurities | SIELC Technologies [sielc.com]
- 7. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glyphosate/glycine FMOC troubleshooting for HPLC - Chromatography Forum [chromforum.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Capillary electrophoresis applied for the determination of acidity constants and limiting electrophoretic mobilities of ionizable herbicides including glyphosate and its metabolites and for their simultaneous separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capillary electrophoresis-mass spectrometry for the direct analysis of glyphosate: method development and application to beer beverages and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.york.ac.uk [pure.york.ac.uk]
Technical Support Center: Optimizing Derivatization of Methyl Glyphosate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for methyl glyphosate analysis. As researchers and professionals in drug development and analytical science, you understand that robust and reproducible quantification of small, polar molecules like glyphosate is a significant challenge. Due to its high polarity, zwitterionic nature, and lack of a native chromophore, direct analysis by conventional reversed-phase liquid chromatography or gas chromatography is often impractical.[1][2][3] Derivatization is not just a sample preparation step; it is the cornerstone of a successful analytical method, transforming the analyte to enhance its chromatographic retention, improve its stability, and increase its detection sensitivity.[4][5]
This guide is structured to address the common—and uncommon—challenges you may face. We will move from foundational questions to deep troubleshooting, always explaining the underlying chemical principles. Our goal is to empower you not just to follow a protocol, but to understand it, adapt it, and solve problems as they arise.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers have when starting with glyphosate derivatization.
Q1: Why is derivatization necessary for glyphosate analysis?
Glyphosate is a small, highly polar molecule with a phosphonic acid group and a secondary amine group. This structure presents several analytical challenges:
-
Poor Chromatographic Retention: It has very little affinity for traditional nonpolar stationary phases (like C18) used in reversed-phase HPLC, often eluting in the void volume.[6]
-
Low Volatility: Its zwitterionic nature makes it non-volatile, precluding direct analysis by gas chromatography (GC) without derivatization to increase volatility.[7][8]
-
Lack of Chromophore/Fluorophore: Glyphosate does not absorb UV light or fluoresce, making sensitive detection by UV-Vis or fluorescence detectors impossible without adding a molecular tag that does.[1][2]
-
Metal Chelation: The phosphonate and carboxylate groups can chelate metal ions, leading to poor peak shape (tailing) and variable recoveries.[2][6]
Derivatization chemically modifies the glyphosate molecule to overcome these issues, typically by targeting its secondary amine group.[5]
Q2: What are the most common derivatization reagents and which one should I choose?
The choice of reagent is primarily dictated by your analytical instrumentation (LC-MS vs. GC-MS) and the specific requirements of your assay.
-
For LC-MS/MS (Most Common): 9-fluorenylmethylchloroformate (FMOC-Cl) is the industry standard.[5][9] It reacts with the secondary amine of glyphosate under alkaline conditions to form a stable, nonpolar, and UV-active/fluorescent derivative that is well-retained on reversed-phase columns.[1][2][3] This is the recommended starting point for most applications.
-
For GC-MS: Trifluoroacetic anhydride (TFAA) with trifluoroethanol (TFE) or other perfluoroalcohols. This approach esterifies the acid groups and acylates the amine group, creating a volatile derivative suitable for GC analysis.[7][8][10] Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are also used but can sometimes produce a mixture of products.[3][11][12] GC-based methods are often more labor-intensive due to the rigorous derivatization and cleanup steps required.[7]
The following diagram illustrates a decision-making process for selecting a derivatization strategy.
Caption: Diagram 1: Derivatization Strategy Selection.
Q3: Can I analyze glyphosate without derivatization?
Yes, but it requires specialized and often less robust methods. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion Chromatography (IC) coupled with mass spectrometry can retain and detect underivatized glyphosate.[6][13] However, these methods can suffer from strong matrix effects and may not be as rugged as methods based on derivatization followed by standard reversed-phase chromatography.[6][14] For routine, high-throughput analysis, derivatization remains the most reliable approach.
Part 2: Troubleshooting Guide for FMOC-Cl Derivatization
This guide addresses specific problems encountered during the widely used FMOC-Cl derivatization for LC-MS/MS analysis.
Problem 1: Low or No Derivatization Product (Low Peak Area)
Q: My glyphosate-FMOC peak is very small or absent. What went wrong?
This is the most common issue and usually points to a problem with the reaction conditions.
-
Cause A: Incorrect pH. The reaction requires an alkaline pH (typically pH 9) to deprotonate the secondary amine of glyphosate, making it nucleophilic enough to attack the FMOC-Cl.[1][15] If the pH is too low (acidic or neutral), the reaction will not proceed efficiently.[15]
-
Cause B: Insufficient FMOC-Cl Reagent. The derivatizing agent must be in excess to drive the reaction to completion. However, a very large excess can cause issues with byproduct formation.[1][16]
-
Cause C: Reagent Degradation. FMOC-Cl is moisture-sensitive and will hydrolyze to FMOC-OH in the presence of water, rendering it inactive.
-
Solution: Use fresh, high-quality FMOC-Cl. Prepare the stock solution in a dry solvent like acetonitrile and store it desiccated. Do not use old or discolored reagent.
-
-
Cause D: Metal Ion Interference. Glyphosate is an excellent chelating agent. Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) in your sample or reagents can bind to glyphosate, preventing it from reacting with FMOC-Cl.[2][6]
-
Solution: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the reaction mixture. A 1% EDTA concentration is often optimal.[1][2] This will bind the interfering metal ions, freeing up the glyphosate for derivatization. Note that EDTA concentrations ≥5% can cause ion suppression in the MS source.[1][2]
-
Problem 2: Poor Peak Shape (Tailing or Splitting)
Q: My derivatized glyphosate peak is tailing badly. How can I fix this?
Peak tailing often indicates secondary interactions with the analytical column or issues with the sample solvent.
-
Cause A: Interaction with the Column. The derivatized glyphosate still contains a free phosphonate group, which can interact with active metal sites in the column frit or packing material, or with free silanol groups, causing tailing.[6]
-
Solution 1: Use glassware-free sample preparation; perform the entire procedure in plastic vials and tubes to avoid metal leaching.[6]
-
Solution 2: Consider conditioning a new C18 column with a dilute acid (e.g., 0.1% phosphoric acid) to passivate active sites before its first use for this method.[6]
-
Solution 3: Adjust the mobile phase pH. A neutral mobile phase (e.g., pH 6.8-7) can ensure that both the residual silanol groups on the column and the phosphonate group on the analyte are negatively charged, leading to electrostatic repulsion that improves peak shape.[6]
-
-
Cause B: High Organic Content in Injection. If your final sample is dissolved in a high percentage of organic solvent (like acetonitrile), and your initial mobile phase is highly aqueous, the sample may not focus properly on the column head, leading to peak distortion.
-
Solution: If possible, ensure your final sample solvent composition is similar to, or weaker than, your initial mobile phase. Alternatively, use advanced injection techniques like at-column dilution if your LC system supports it.
-
Problem 3: Extraneous Peaks in the Chromatogram
Q: I see large, unwanted peaks in my chromatogram, especially in the blank.
These are typically byproducts of the derivatization reaction or reagent degradation.
-
Cause A: FMOC-OH Peak. The primary byproduct is FMOC-OH, formed from the hydrolysis of excess FMOC-Cl.[1] This can be a very large peak.
-
Solution: This is expected. Develop your chromatography to ensure the FMOC-OH peak is well-separated from your analyte peak. It is often retained longer than the glyphosate-FMOC derivative. Do not use excessive amounts of FMOC-Cl, as this will increase the size of the byproduct peak.[1] Concentrations greater than 2.5 mM can lead to interfering oxides.[1]
-
-
Cause B: Contamination. Glyphosate is ubiquitous, and contamination can be a serious issue at low detection levels.
-
Solution: Use dedicated, thoroughly cleaned glassware (if you must) or, preferably, disposable plasticware.[6] Run a procedural blank (all reagents and steps, but no sample) with every batch to monitor for contamination.
-
Part 3: Protocols and Data Tables
Optimized Conditions for FMOC-Cl Derivatization
The following table summarizes experimentally validated starting conditions for the derivatization of glyphosate with FMOC-Cl for LC-MS/MS analysis.
| Parameter | Recommended Condition | Rationale & Reference |
| Buffer | Borate Buffer | Provides the necessary alkaline environment (pH 9) for the nucleophilic attack of glyphosate's amine on FMOC-Cl.[1][2][4] |
| pH | 9.0 | Optimal for deprotonating the secondary amine without causing excessively rapid hydrolysis of the FMOC-Cl reagent.[1][2] |
| FMOC-Cl Conc. | 2.5 mM | Provides sufficient excess for complete reaction without generating overwhelming byproducts that interfere with detection.[1][2][16] |
| EDTA Conc. | 1% (w/v) | Chelates interfering metal ions that can complex with glyphosate and inhibit the reaction or cause poor chromatography.[1][2] |
| Reaction Temp. | 24-40 °C | The reaction is rapid and proceeds well at room temperature, but gentle heating can ensure completion.[1][2][17] |
| Reaction Time | 30 min - 4 hours | While some studies show the reaction is complete in minutes, a longer time ensures robustness, especially in complex matrices. 4 hours is cited for complete derivatization.[1][2][17] |
| Quenching Agent | Phosphoric Acid | Stops the reaction by lowering the pH, protonating any remaining amine groups and preventing further reaction.[1][2] |
Step-by-Step Protocol: Pre-Column Derivatization with FMOC-Cl
This protocol is a robust starting point for researchers. Always validate the method for your specific matrix and instrumentation.
-
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 9.0): Dissolve sodium tetraborate in LC-MS grade water and adjust pH to 9.0.
-
EDTA Solution (1% w/v): Dissolve EDTA disodium salt in LC-MS grade water.
-
FMOC-Cl Stock (10 mM): Dissolve FMOC-Cl in anhydrous acetonitrile. Prepare this fresh and protect from light and moisture.
-
Quenching Solution (2% Phosphoric Acid): Dilute phosphoric acid in LC-MS grade water.
-
-
Sample Derivatization Workflow:
Caption: Diagram 2: FMOC-Cl Derivatization Workflow.
-
Experimental Steps: a. To a 2 mL polypropylene vial, add 500 µL of your aqueous sample, standard, or blank. b. Add 100 µL of 1% EDTA solution and vortex briefly.[1][2] c. Add 200 µL of borate buffer (pH 9). The solution should now be buffered to the correct pH.[1][2] d. Add 250 µL of the working FMOC-Cl solution (adjust stock concentration to achieve a final reaction concentration of ~2.5 mM). e. Cap the vial immediately and vortex vigorously for 30 seconds. f. Incubate the mixture at 40°C for 4 hours, protected from light.[1][2] Some methods use shorter times, but 4 hours ensures completion.[2] g. After incubation, add 100 µL of 2% phosphoric acid to stop the reaction.[1][2] h. Vortex the final solution and transfer an aliquot to an LC vial for injection into the LC-MS/MS system.
References
-
Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. (2020). PubMed. [Link]
-
Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. (2023). ACS ES&T Water. [Link]
-
Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. (2023). ACS ES&T Water. [Link]
-
A simple and efficient method for derivatization of glyphosate and AMPA using 9-fluorenylmethyl chloroformate and spectrophotometric analysis. (2014). SciELO. [Link]
-
AB SCIEX Automated Derivatization, SPE Cleanup and LC-MS/MS Determination of Glyphosate and Other Polar Pesticides. (n.d.). SCIEX. [Link]
-
Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6‐aminoquinolyl‐N‐hydroxysuccinimidyl carbamate using reversed‐phase liquid chromatography. (2020). ResearchGate. [Link]
-
Glyphosate Analysis by LC-MS/MS. (2020). Phenomenex. [Link]
-
Matrix effects observed for AMPA, glyphosate, and glufosinate during... (n.d.). ResearchGate. [Link]
-
Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. (2012). ACS Publications. [Link]
-
Approaches to liquid chromatography tandem mass spectrometry assessment of glyphosate residues in wine. (2021). PMC - NIH. [Link]
-
Effects of salt matrices on the determination of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid using reversed-phase liquid chromatography after fluorescence derivatization. (2021). ResearchGate. [Link]
-
Analysis of Glyphosate, Glufosinate, and AMPA in Tap and Surface Water Using Open-Architecture UPLC with 2D-LC Technology. (n.d.). Waters. [Link]
-
Glyphosate/glycine FMOC troubleshooting for HPLC. (2021). Chromatography Forum. [Link]
-
The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. (2015). ResearchGate. [Link]
-
Method for LC/MS analysis of glyphosate and its related compounds. (n.d.). Separation Science. [Link]
-
Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. (2022). MDPI. [Link]
-
Brief review analytical methods for the determination of glyphosate. (2018). MedCrave online. [Link]
-
Determination of glyphosate, glyphosate metabolites, and glufosinate in human serum by gas chromatography-mass spectrometry. (2007). PubMed. [Link]
-
Rapid method for determination of glyphosate in groundwater using high performance liquid chromatography and solid-phase extraction after derivatization. (2014). SciELO. [Link]
-
Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. (2023). ACS ES&T Water. [Link]
-
The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. (2015). Semantic Scholar. [Link]
-
Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. (2018). ResearchGate. [Link]
-
Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. (2022). PMC - NIH. [Link]
-
A Simple and Efficient Method for Derivatization of Glyphosate and AMPA Using 9-Fluorenylmethyl Chloroformate and Spectrophotometric Analysis. (2014). ResearchGate. [Link]
-
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. (2013). Semantic Scholar. [Link]
-
Improved chromatography and MS-based detection of glyphosate and aminomethylphosphonic acid using iTrEnDi. (n.d.). Royal Society of Chemistry. [Link]
-
Brief review analytical methods for the determination of glyphosate. (2018). MedCrave online. [Link]
-
New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. (2023). PMC - NIH. [Link]
-
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide. (2013). ResearchGate. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]
- 8. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glyphosate Analysis by LC-MS/MS | Phenomenex [phenomenex.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Method for LC/MS analysis of glyphosate and its related compounds | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. pubs.acs.org [pubs.acs.org]
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strategies for reducing analytical interferences in methyl glyphosate quantification
Welcome to the technical support resource for methyl glyphosate quantification. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common analytical challenges. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this compound analysis and mitigate analytical interferences.
Introduction: The Challenge of this compound Analysis
This compound, a key derivative and metabolite of the widely used herbicide glyphosate, presents unique analytical challenges due to its high polarity, low volatility, and structural similarity to endogenous compounds like amino acids. These properties often lead to significant analytical interferences, primarily from the sample matrix, which can mask the analyte signal, cause ion suppression or enhancement in mass spectrometry, and result in inaccurate quantification. This guide provides robust strategies to overcome these hurdles.
Part 1: Troubleshooting Guide - Common Interferences & Solutions
This section addresses specific issues encountered during this compound analysis, providing explanations for their causes and step-by-step solutions.
Issue 1: Poor Peak Shape and Low Retention on Reversed-Phase Columns
Symptoms: Broad, tailing, or split peaks for this compound; little to no retention with the peak eluting at or near the void volume.
Root Cause Analysis: The high polarity of this compound makes it poorly retained on traditional C18 and other non-polar stationary phases used in reversed-phase liquid chromatography (RPLC). The analyte has minimal interaction with the stationary phase and is quickly washed off the column with the mobile phase.
Solutions:
-
Derivatization: This is the most common and effective strategy. By reacting this compound with a chemical agent, its polarity is reduced, and a non-polar moiety is introduced, enhancing its retention on RPLC columns. The most widely used derivatization agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). This reaction targets the secondary amine group of this compound.
-
Expert Insight: The efficiency of the FMOC-Cl derivatization is highly pH-dependent. The reaction should be carried out in a borate buffer at a pH of around 9.0 to ensure the amine group is deprotonated and available for reaction.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention of highly polar compounds like underivatized this compound.
-
Causality: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Partitioning of the polar analyte into this aqueous layer is the primary mechanism of retention.
-
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that has a hydrophobic part and an ionic group. This reagent pairs with the charged this compound molecule, forming a neutral complex that can be retained on a reversed-phase column.
-
Caution: Ion-pairing reagents can be difficult to remove from the LC system and may cause long-term contamination and ion suppression in the mass spectrometer.
-
Workflow Diagram: Decision Tree for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in this compound analysis.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS
Symptoms: Inconsistent and low recovery of internal standards; poor reproducibility between sample injections; underestimation or overestimation of the analyte concentration.
Root Cause Analysis: Co-eluting matrix components (e.g., salts, proteins, humic acids in soil) compete with the analyte ions for ionization in the mass spectrometer source, leading to a decrease (suppression) or increase (enhancement) of the analyte signal.
Solutions:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A variety of SPE sorbents can be used depending on the sample matrix and the nature of the interferences. For glyphosate and its metabolites, mixed-mode ion-exchange cartridges are often employed.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, is also effective for extracting glyphosate and its metabolites from soil and food matrices.
-
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound (e.g., ¹³C₂, ¹⁵N-methyl glyphosate) is the gold standard for correcting matrix effects. The SIL internal standard co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.
-
Dilution: A simple "dilute-and-shoot" approach can be effective for less complex matrices. Diluting the sample reduces the concentration of interfering components, thereby minimizing their impact on ionization.
-
Trade-off: Dilution also lowers the analyte concentration, which may be problematic for samples with low levels of this compound.
-
Table 1: Comparison of Sample Cleanup Techniques
| Technique | Principle | Pros | Cons | Typical Application |
| Solid-Phase Extraction (SPE) | Differential partitioning of analyte and interferences between a solid and liquid phase. | High selectivity and cleanup efficiency. | Can be time-consuming and requires method development. | Water, soil, biological fluids. |
| QuEChERS | Liquid-liquid partitioning followed by dispersive SPE. | Fast, high throughput, uses minimal solvent. | May not be suitable for all matrix types; requires optimization. | Fruits, vegetables, soil. |
| Dilute-and-Shoot | Reduction of matrix components by dilution. | Very simple and fast. | Reduces analyte concentration; may not be sufficient for complex matrices. | Drinking water, urine. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best derivatization reagent for this compound for LC-MS/MS analysis?
A1: The most widely used and effective derivatization reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl). It reacts with the secondary amine of this compound to form a stable, non-polar derivative that exhibits excellent retention on reversed-phase columns and provides good ionization efficiency for mass spectrometry.
Q2: Why is the pH of the derivatization reaction so critical?
A2: The derivatization reaction with FMOC-Cl is a nucleophilic substitution where the deprotonated amine group of this compound acts as the nucleophile. This reaction is most efficient in a basic environment, typically a borate buffer at pH 9.0, which ensures the amine is in its more reactive, non-protonated form. If the pH is too low, the amine will be protonated (-NH₂⁺-), making it a poor nucleophile and leading to incomplete derivatization.
Q3: Can I analyze this compound without derivatization?
A3: Yes, underivatized analysis is possible using techniques like HILIC or ion-pair chromatography. HILIC is generally preferred over ion-pair chromatography to avoid contaminating the LC-MS system. However, derivatization with FMOC-Cl followed by RPLC-MS/MS is often more robust and provides better sensitivity for complex matrices.
Q4: How can I confirm that the matrix effect is the cause of my poor results?
A4: A post-extraction addition experiment can be used to quantify the matrix effect. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte after extraction to the response of the analyte in a pure solvent at the same concentration. The matrix effect (%) can be calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Part 3: Detailed Experimental Protocol
Protocol: FMOC-Cl Derivatization of this compound in Water Samples
This protocol provides a step-by-step method for the derivatization of this compound in water samples prior to LC-MS/MS analysis.
Materials:
-
Water sample
-
This compound standard
-
Borate buffer (0.1 M, pH 9.0)
-
FMOC-Cl solution (1 mg/mL in acetonitrile)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of the water sample (or standard), add 100 µL of borate buffer (pH 9.0).
-
Vortex briefly to mix.
-
-
Derivatization Reaction:
-
Add 100 µL of the FMOC-Cl solution to the sample.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
-
Quenching the Reaction:
-
Add 20 µL of 1% formic acid to the solution to stop the reaction and stabilize the derivative.
-
Vortex for 10 seconds.
-
-
Sample Cleanup (Optional but Recommended):
-
If the sample is complex, perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate to remove excess FMOC-Cl and its hydrolysis product (FMOC-OH).
-
Alternatively, use a C18 SPE cartridge to clean up the derivatized sample.
-
-
Final Preparation for Injection:
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Diagram: FMOC-Cl Derivatization Workflow
Caption: Step-by-step workflow for the FMOC-Cl derivatization of this compound.
References
-
Guo, Z., et al. (2018). Determination of glyphosate and its main metabolite AMPA in animal-derived food products using liquid chromatography-tandem mass spectrometry. Food Chemistry, 245, 1038-1044. [Link]
-
Hao, C., et al. (2011). Development of a robust and sensitive method for the analysis of glyphosate and aminomethylphosphonic acid in soils. Journal of Chromatography A, 1218(23), 3585-3593. [Link]
-
Kaczyński, P., & Łozowicka, B. (2019). A QuEChERS-based method for the determination of glyphosate and AMPA in soil by liquid chromatography-tandem mass spectrometry. Journal of Environmental Science and Health, Part B, 54(1), 35-43. [Link]
-
U.S. Environmental Protection Agency (EPA). (2016). Method 547: Determination of Glyphosate in Drinking Water by Direct-Aqueous-Injection HPLC, Postcolumn Derivatization, and Fluorescence Detection. [Link]
Technical Support Center: Enhancing Methyl Glyphosate Recovery During Sample Preparation
Welcome to the technical support resource for researchers and analytical scientists specializing in the quantification of methyl glyphosate and related polar anionic pesticides. This guide is designed to provide field-proven insights and robust troubleshooting strategies to overcome the common challenges associated with achieving high, reproducible recovery of these analytes from complex matrices. We will delve into the causal factors behind experimental outcomes and provide validated protocols to ensure the integrity and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by analysts working with this compound.
Q1: Why is achieving high and consistent recovery for this compound so challenging?
The analytical difficulty stems from a combination of its intrinsic physicochemical properties and its interaction with sample matrices.[1][2]
-
High Polarity and Zwitterionic Nature: this compound, like its parent compound, is highly water-soluble and exists as a zwitterion over a wide pH range. This makes it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns and challenging to extract from aqueous-based samples into organic solvents.[3][4]
-
Chelating Properties: The phosphonate group in the molecule is a strong metal chelator. In many biological and environmental matrices (e.g., soil, cereals, milk), multivalent metal cations like Ca²⁺, Mg²⁺, Fe³⁺, and Al³⁺ are abundant. This compound can form strong complexes with these ions, leading to its irreversible adsorption onto the sample matrix, labware, or analytical column, resulting in significant recovery losses.[1][5][6]
-
Severe Matrix Effects: During analysis by mass spectrometry (MS), co-extracted matrix components can interfere with the ionization of the target analyte in the MS source.[7] This phenomenon, known as matrix effect, typically causes ion suppression for glyphosate, leading to artificially low quantitative results.[8][9][10] Cereal and soil samples are known to cause particularly strong signal suppression.[8][11]
Q2: What is the purpose of derivatization in glyphosate analysis, and is it always necessary?
Derivatization is a chemical modification of the analyte to make it more suitable for a specific analytical technique. For this compound, the primary goals are to decrease its high polarity and improve its chromatographic behavior.
The most common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[12][13][14] It reacts with the secondary amine group of glyphosate, making the molecule less polar and more hydrophobic. This allows for:
-
Better retention on standard reversed-phase C18 LC columns.[14]
-
Effective cleanup and concentration using reversed-phase solid-phase extraction (SPE).
-
Improved sensitivity for fluorescence detection, although LC-MS/MS is now the standard.
However, derivatization is not always mandatory. Direct analysis of underivatized this compound is possible but requires specialized and often more expensive LC columns, such as:
-
Porous Graphitic Carbon (PGC) columns.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns.
-
Hybrid Ion-Exchange/HILIC columns.[15]
While direct analysis simplifies sample preparation by removing a step, it can be more susceptible to matrix effects and analyte adsorption onto instrument hardware.[15]
Q3: What are the most common causes of low or variable recovery during sample preparation?
Low and inconsistent recovery is a frequent issue that can almost always be traced back to one of three key areas:
-
Analyte Loss via Chelation: As discussed in Q1, the formation of strong complexes with metal ions present in the sample is a primary cause of analyte loss. This is often the most overlooked factor, especially in matrices like milk, soil, and cereals.[5]
-
Suboptimal Extraction & Cleanup: Using an inappropriate extraction solvent can fail to efficiently partition the polar analyte from the sample. During solid-phase extraction (SPE), issues such as incorrect sorbent choice, inadequate cartridge conditioning, sample breakthrough during loading, or incomplete elution will lead to significant analyte loss.[13][16]
-
Incomplete or Inconsistent Derivatization: The FMOC-Cl derivatization reaction is highly dependent on pH, reagent concentration, and reaction time. Failure to maintain optimal alkaline conditions (typically pH 9 using a borate buffer) can lead to an incomplete reaction and, consequently, poor recovery of the derivatized product.[17][18] Metal ions can also interfere with the derivatization process itself.[18]
Q4: How do I choose the right Solid-Phase Extraction (SPE) sorbent for my sample?
The choice of SPE sorbent is critical and depends on whether you are analyzing the analyte directly or after derivatization.
-
For Derivatized Samples (e.g., FMOC-glyphosate): The derivatized analyte is significantly less polar. Therefore, reversed-phase sorbents like Oasis HLB or C18 are highly effective for cleanup and concentration.[13] The FMOC tag provides a strong retention mechanism.
-
For Underivatized (Direct) Analysis: Due to the high polarity of this compound, reversed-phase sorbents are ineffective. The best options are anion-exchange or mixed-mode sorbents that can retain the negatively charged phosphonate group.[13][16] More recently, highly selective Molecularly Imprinted Polymers (MIPs) designed specifically for glyphosate and its analogs have become available, offering excellent cleanup by selectively binding the target analytes.[19][20]
Section 2: Troubleshooting Guide for Low Analyte Recovery
This guide provides a systematic approach to diagnosing and resolving issues of poor this compound recovery.
Problem: Low or Inconsistent Recovery of this compound
Follow these steps to identify and correct the source of the problem.
Step 1: Evaluate the Initial Sample Extraction
The first interaction with the sample matrix is a critical control point.
Q: My recovery is consistently low, especially in challenging matrices like soil, cereals, or milk. What should I investigate first?
The most likely culprit is analyte loss due to chelation with metal cations. The phosphonic acid group of glyphosate binds strongly to metals, effectively locking it into the matrix.[5]
Solution: Incorporate a Chelating Agent into Your Extraction Solvent. The addition of Ethylenediaminetetraacetic acid (EDTA) to your initial extraction solvent is a powerful strategy to improve recovery.[18] EDTA is a hexadentate ligand that forms highly stable complexes with divalent and trivalent metal ions. By adding EDTA in excess, you saturate the metal binding sites in the matrix, preventing the this compound from adsorbing.
Studies have shown dramatic improvements in recovery by adding EDTA to the widely used QuPPe (Quick Polar Pesticides) extraction method.[5][10] For example, recovery of glyphosate in milk can increase from as low as 29% to over 90% with the addition of EDTA.[10]
Actionable Step: Amend your extraction solvent (e.g., water/methanol with 1% formic acid) to include EDTA. A final concentration of 0.1 M EDTA in the extraction solution is a good starting point.[5][7]
Step 2: Scrutinize the Derivatization Step (if applicable)
An incomplete or variable derivatization reaction will directly lead to poor results.
Q: How can I ensure my FMOC-Cl derivatization is complete and reproducible?
Three critical parameters must be strictly controlled: pH, reagent concentration, and the absence of interfering ions.
-
Maintain Alkaline pH: The reaction of FMOC-Cl with the amine group of this compound requires alkaline conditions (typically pH 9-10) to proceed efficiently.[17][18]
-
Optimize Reagent Concentration: An excess of FMOC-Cl is needed to drive the reaction to completion, but a gross excess can interfere with subsequent analysis.[18]
-
Solution: Start with a 2:1 or 3:1 molar excess of FMOC-Cl to the expected maximum concentration of your analyte. Ensure the FMOC-Cl is fresh and stored under anhydrous conditions.
-
-
Prevent Metal Interference: Metal ions can chelate with the glyphosate and physically hinder the FMOC-Cl from reaching the amine group, inhibiting the reaction.[18]
Step 3: Optimize the Cleanup (SPE) Protocol
Even with a perfect extraction, the analyte can be lost during the cleanup phase.
Q: I'm using SPE after FMOC derivatization, but my recovery is still poor. What could be wrong?
Common pitfalls in SPE include improper conditioning, sample breakthrough, and incomplete elution.
-
Conditioning: The sorbent must be activated. For reversed-phase SPE (e.g., HLB, C18), this involves wetting with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar to your sample load matrix. Failure to equilibrate can cause the analyte to pass through without retaining.
-
Loading: The flow rate during sample loading should be slow and steady (e.g., 1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent. Loading too quickly is a common cause of breakthrough (analyte loss in the waste).
-
Elution: The elution solvent must be strong enough to desorb the analyte completely. For the FMOC-glyphosate derivative on a reversed-phase cartridge, 100% methanol or acetonitrile is typically required. Ensure you use a sufficient volume of elution solvent and allow it to soak the sorbent for a few minutes before final elution to maximize recovery.
Step 4: Assess for Matrix Effects in LC-MS/MS
If you have confirmed high recovery through your sample preparation steps but still see low values in your final data, the issue may lie in the analytical detection.
Q: How can I determine if ion suppression is affecting my results?
A post-extraction spike experiment is the definitive test.
-
Prepare a blank matrix extract by taking it through your entire sample preparation procedure.
-
Spike a known concentration of your this compound standard into this final, clean extract.
-
Analyze this spiked extract and compare the analyte signal (peak area) to a standard of the same concentration prepared in a clean solvent.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value < 100% indicates ion suppression; > 100% indicates enhancement.[8][9]
Q: What are the best strategies to mitigate matrix effects?
-
Isotopically Labeled Internal Standards (IL-IS): This is the gold standard. An IL-IS (e.g., ¹³C₂,¹⁵N-glyphosate) is chemically identical to the analyte but has a different mass. It is added at the very beginning of the sample preparation process. Since it co-elutes and experiences the same matrix effects as the native analyte, it provides the most accurate way to correct for both recovery losses and ion suppression.[7][8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and samples experience the same degree of ion suppression, leading to more accurate quantification.[7]
-
Dilution: Simply diluting the final extract with the initial mobile phase can significantly reduce the concentration of interfering matrix components, thereby lessening ion suppression.[8]
Section 3: Key Protocols & Methodologies
The following protocols provide a robust starting point for developing a method for this compound in a complex matrix like soil.
Protocol 1: Sample Extraction from Soil using EDTA
This protocol is adapted from the QuPPe methodology with modifications to enhance recovery.[5]
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 100 µL of your Isotopically Labeled Internal Standard working solution.
-
Add 10 mL of an aqueous 100 mM EDTA solution and vortex for 30 seconds.
-
Allow the sample to hydrate for 30 minutes.
-
Add 10 mL of methanol containing 1% formic acid.
-
Shake vigorously on a mechanical shaker for 15 minutes.
-
Centrifuge at >4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for the derivatization step.
Protocol 2: Optimized FMOC-Cl Derivatization
This protocol incorporates buffering and chelation for maximum efficiency.[17][18]
-
Take a 1 mL aliquot of the sample extract from Protocol 1.
-
Add 200 µL of 200 mM borate buffer (pH 9.0) to the aliquot. Vortex to mix.
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex immediately for 1 minute.
-
Incubate the reaction mixture in a water bath at 50°C for 30 minutes.
-
Add 50 µL of 1 M HCl to quench the reaction and neutralize the pH before SPE.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This procedure uses a polymeric reversed-phase cartridge for the derivatized extract.
-
Condition: Pass 3 mL of methanol through an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL), followed by 3 mL of deionized water. Do not let the cartridge go dry.
-
Load: Load the entire 1.45 mL quenched sample from Protocol 2 onto the SPE cartridge at a flow rate of ~1 mL/min.
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and polar interferences.
-
Dry: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove residual water.
-
Elute: Elute the derivatized analyte with 2 x 1.5 mL aliquots of 100% methanol into a collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial LC mobile phase for analysis.
Section 4: Data & Visual Guides
Data Presentation
Table 1: Impact of EDTA on Analyte Recovery in Problematic Matrices
This table summarizes representative data from the literature, demonstrating the significant improvement in recovery when EDTA is used during extraction.
| Matrix | Analyte | Recovery without EDTA (%) | Recovery with EDTA (%) | Reference |
| Milk | Glyphosate | 29% | 93% | [10] |
| Milk | AMPA | 18% | 93% | [10] |
| Lentils | Glyphosate | 51% | 84% | [5] |
| Sesame | Glyphosate | 34% | 85% | [5] |
| Wheat | N-Acetyl-glyphosate | 28% | >70% | [5] |
Experimental Workflows & Diagrams
Diagram 1: Complete Sample Preparation Workflow
This diagram illustrates the full process from raw sample to final analysis-ready extract, incorporating the best practices discussed.
Caption: Workflow for this compound Sample Preparation.
Diagram 2: Troubleshooting Decision Tree for Low Recovery
This logical guide helps diagnose the root cause of poor analytical results.
Caption: Decision Tree for Troubleshooting Low Recovery.
References
-
Popp, M., & Kresinsky, E. (2018). Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals. Journal of Mass Spectrometry. [Link]
-
Rojas, R., et al. (2023). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. Foods. [Link]
-
Carlotti, M., et al. (2024). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Molecules. [Link]
-
Ohara, T., et al. (2021). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. The Journal of Toxicological Sciences. [Link]
-
Kruve, A., et al. (2018). Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals. ResearchGate. [Link]
-
Wilde, A. S., et al. (2022). Matrix effects observed for AMPA, glyphosate, and glufosinate during QuPPe method validation. ResearchGate. [Link]
-
Sorokin, A. V. (2021). Determination of Glyphosate, Its Metabolite, and Glufosinate in Products of Plant Origin by Chromatography–Mass-Spectrometry. Journal of Analytical Chemistry. [Link]
-
Hela, D., et al. (2011). Improving the solid phase extraction procedure for the determination of glyphosate and AMPA in environmental water by LC-ESI-MS/MS. OIEau - Eaudoc. [Link]
-
Leyva-Morales, J. B., et al. (2023). Matrix effect (ME %) for glyphosate, AMPA, and glufosinate by validated method. ResearchGate. [Link]
-
MedCrave. (2018). Brief review analytical methods for the determination of glyphosate. MedCrave online. [Link]
-
Ohara, T., et al. (2021). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. ResearchGate. [Link]
-
Thompson, T. S., et al. (2019). Determination of glyphosate, AMPA, and glufosinate in honey by online solidphase extraction-liquid chromatography-tandem mass spectrometry. USRTK.org. [Link]
-
Gilson. (n.d.). Automated Extraction of Glyphosate/AMPA/Glufosinate in Red Wine Prior to LC-MS/MS Analysis Without Derivatization. Gilson Application Note. [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Wilde, A. S., et al. (2022). Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]
-
Nuñez, G., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water. [Link]
-
AB SCIEX. (n.d.). Automated Derivatization, SPE Cleanup and LC-MS/MS Determination of Glyphosate and Other Polar Pesticides. SCIEX Technical Note. [Link]
-
Nuñez, G., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. eScholarship.org. [Link]
-
Iannucci, F., et al. (2024). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. International Journal of Molecular Sciences. [Link]
-
Alegría, H., et al. (2018). Glyphosate detection: methods, needs and challenges. Environmental Chemistry Letters. [Link]
-
Al-Asadi, F., & Al-Janabi, A. (2021). Improved sample preparation of glyphosate and methylphosphonic acid by EPA method 6800A and time-of-flight mass spectrometry using novel solid-phase extraction. ResearchGate. [Link]
-
British Columbia Ministry of Environment. (2022). Glyphosate and AMPA in Water by HPLC. PBM - Gov.bc.ca. [Link]
-
Waters Corporation. (n.d.). Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. Waters Application Note. [Link]
-
Alegría, H., et al. (2018). Glyphosate detection: methods, needs and challenges. ResearchGate. [Link]
-
de Oliveira, R. S., et al. (2015). Rapid method for determination of glyphosate in groundwater using high performance liquid chromatography and solid-phase extraction after derivatization. ResearchGate. [Link]
-
IMT Bucharest. (n.d.). Analytical methods for the determination of glyphosate in water samples: a brief review. IMT Bucharest. [Link]
-
Lu, S. (2020). LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. YouTube. [Link]
-
Bandana, et al. (2015). Method validation by recovery analysis of glyphosate from test samples. ResearchGate. [Link]
-
Deep Green Permaculture. (2021). How to Neutralise Glyphosate (Roundup) Herbicide Contamination in Soil. Deep Green Permaculture. [Link]
-
Merdrignac, A., et al. (2021). Preliminary recovery study of a commercial molecularly imprinted polymer for the extraction of glyphosate and AMPA in different environmental waters using MS. ResearchGate. [Link]
-
Toxno. (2021). Soil remediation after glyphosate devastation. Toxno. [Link]
-
Rathnayake, I., et al. (2023). Exploring eco-engineering methods to mitigate glyphosate residue risks in agricultural systems. Environmental Science and Pollution Research. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl Glyphosate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the robust quantification of residues like N-methylglyphosate, a key metabolite of the widely used herbicide glyphosate, is of paramount importance for environmental monitoring, food safety, and toxicological studies. The development of a reliable analytical method is only the first step; rigorous validation is the cornerstone that ensures the data generated is accurate, reproducible, and fit for its intended purpose. This guide provides an in-depth comparison of common analytical approaches for N-methylglyphosate quantification, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Analytical Challenge: Why N-Methylglyphosate Quantification Demands Rigor
N-methylglyphosate, like its parent compound, possesses challenging physicochemical properties for analysis. Its high polarity, low volatility, and lack of a strong chromophore make direct analysis by common techniques like reversed-phase HPLC-UV or GC-FID difficult.[1] Consequently, analytical methods often necessitate a derivatization step to enhance chromatographic retention and/or detectability, or employ more advanced techniques like mass spectrometry. The choice of analytical method is a critical decision, balancing sensitivity, selectivity, sample throughput, and cost.
Comparative Overview of Analytical Techniques
The quantification of N-methylglyphosate is predominantly achieved through chromatographic techniques coupled with various detection methods. Below is a comparison of the most prevalent approaches.
| Analytical Technique | Principle | Typical Derivatization | Advantages | Disadvantages | Typical LOQ |
| HPLC-FLD (Fluorescence Detection) | Separation by liquid chromatography followed by fluorescence detection of a derivatized analyte. | Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).[2][3] | Good sensitivity, relatively low cost compared to MS. | Derivatization can be time-consuming and introduce variability. | ~0.5 mg/kg[3] |
| HPLC-UV | Separation by liquid chromatography with UV detection of a derivatized analyte. | Derivatization with p-toluenesulfonyl chloride (TsCl).[4] | Simple, widely available instrumentation. | Lower sensitivity compared to FLD and MS. | Not widely reported for trace analysis. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile derivatives by gas chromatography with mass spectrometric detection. | Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2][5][6][7] | High selectivity and sensitivity, provides structural information. | Requires derivatization to make the analyte volatile, which can be complex.[8] | 0.006 µg/L in soil, 0.1 µg/L in water.[1] |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Can be performed with or without derivatization. Direct analysis is possible with specialized columns (e.g., HILIC, porous graphitic carbon).[3] FMOC-Cl derivatization is also common.[8] | High sensitivity and selectivity, can often analyze underivatized compounds, reducing sample preparation time. | Higher equipment cost and complexity. | <10 ng/g in various food matrices.[9] |
In-Depth Focus: LC-MS/MS Method for N-Methylglyphosate Quantification
For this guide, we will focus on an LC-MS/MS method, which is increasingly becoming the gold standard due to its superior sensitivity and selectivity, and the potential to bypass the derivatization step.
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines a typical workflow for the analysis of N-methylglyphosate in a food matrix (e.g., honey) using LC-MS/MS. The causality behind each step is explained to provide a deeper understanding of the methodology.
1. Sample Preparation: The Foundation of Accurate Quantification
-
Objective: To extract N-methylglyphosate from the complex sample matrix and remove interfering substances.
-
Protocol:
-
Weigh 5 g of homogenized honey sample into a 50 mL polypropylene centrifuge tube. Rationale: Polypropylene is preferred over glass to prevent adsorption of the polar analytes.[9]
-
Add 10 mL of an aqueous extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water).[9] Rationale: The acidic solution helps to protonate N-methylglyphosate, improving its solubility in the aqueous phase. EDTA is a chelating agent that sequesters metal ions that could interfere with the analysis.[8]
-
Vortex for 2 minutes and sonicate for 15 minutes. Rationale: This ensures thorough mixing and efficient extraction of the analyte from the sample matrix.
-
Centrifuge at 4000 rpm for 10 minutes. Rationale: This separates the solid matrix components from the liquid extract.
-
Collect the supernatant for Solid Phase Extraction (SPE) cleanup.
-
2. Solid Phase Extraction (SPE) Cleanup: Isolating the Analyte
-
Objective: To further purify the extract by removing matrix components that could cause ion suppression in the mass spectrometer.
-
Protocol:
-
Condition an Oasis HLB SPE cartridge (or similar polymeric reversed-phase cartridge) with 5 mL of methanol followed by 5 mL of the aqueous extraction solution.[9] Rationale: Conditioning wets the sorbent and ensures reproducible interaction with the sample.
-
Load the supernatant from the sample preparation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the N-methylglyphosate with 5 mL of methanol. Rationale: Methanol disrupts the interaction between the analyte and the sorbent, allowing for its collection.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Rationale: This concentrates the analyte and removes the elution solvent.
-
Reconstitute the residue in 1 mL of the initial mobile phase. Rationale: This ensures compatibility with the LC system and prepares the sample for injection.
-
3. LC-MS/MS Analysis: Separation and Detection
-
Objective: To chromatographically separate N-methylglyphosate from any remaining matrix components and to detect and quantify it with high specificity and sensitivity.
-
Protocol:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A column designed for polar compound retention, such as a porous graphitic carbon column or a HILIC column.[3]
-
Mobile Phase A: Water with 0.1% formic acid and 50 mM ammonium formate.[4]
-
Mobile Phase B: Acetonitrile/water (95:5) with 0.1% formic acid and 50 mM ammonium formate.[4]
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.
-
MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[9]
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for N-methylglyphosate for confident identification and quantification.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for N-methylglyphosate quantification.
Method Validation: The Path to Trustworthy Data
The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.[10][11][12][13]
Key Validation Parameters and Acceptance Criteria
The following validation parameters must be assessed. The acceptance criteria provided are typical for residue analysis in complex matrices.
| Validation Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte of interest and not from interfering components. | Analyze blank matrix samples and spiked matrix samples. Compare chromatograms to ensure no interfering peaks at the retention time of the analyte. | No significant interfering peaks at the retention time of the analyte in the blank matrix. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response. | Prepare a series of calibration standards at a minimum of five different concentrations and analyze them.[14] | Correlation coefficient (r²) > 0.99. |
| Range | The concentration interval over which the method is linear, accurate, and precise. | Determined from the linearity study. | The range should cover the expected concentrations in the samples. |
| Accuracy | The closeness of the measured value to the true value. | Analyze spiked matrix samples at different concentration levels (e.g., low, medium, and high). | Mean recovery between 70% and 120%. |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability and intermediate precision. | Repeatability: Analyze multiple preparations of a spiked matrix sample on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different instruments. | Relative Standard Deviation (RSD) ≤ 20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be estimated from the signal-to-noise ratio (typically S/N ≥ 3). | Reportable value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be estimated from the signal-to-noise ratio (typically S/N ≥ 10) and confirmed by analyzing spiked samples at the proposed LOQ.[9] | The LOQ should be below the relevant regulatory limits or action levels. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Introduce small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate. | No significant impact on the results (e.g., RSD of results remains within acceptable limits). |
Visualization of the Validation Workflow
Caption: Workflow for analytical method validation.
Conclusion
The validation of analytical methods for N-methylglyphosate quantification is a critical process that ensures the reliability of data used for regulatory decisions, risk assessment, and scientific research. While various analytical techniques can be employed, LC-MS/MS offers a superior combination of sensitivity, selectivity, and speed, particularly for complex matrices. By following a structured validation protocol based on authoritative guidelines such as those from the ICH, researchers can have confidence in the quality and integrity of their analytical results. This guide provides a framework for understanding the key considerations in method selection and validation, empowering scientists to generate data that is both scientifically sound and defensible.
References
- Pickering Laboratories. (n.d.). Glyphosate Analysis in Foods by HPLC With Post-Column Derivatization and Fluorescence Detection.
- Gañán, J., Morante-Zarcero, S., Pérez-Quintanilla, D., & Sierra, I. (2021). Determination of Glyphosate and AMPA in Food Samples Using Membrane Extraction Technique for Analytes Preconcentration. Foods, 11(1), 2.
- Iovino, V., et al. (2022). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Molecules, 27(15), 4987.
- Acquaviva, C., et al. (2023). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Foods, 12(23), 4275.
- U.S. Food & Drug Administration. (n.d.). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food.
- MilliporeSigma. (n.d.). LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals.
- Catrinck, T. C. P. G., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. American Journal of Analytical Chemistry, 4(11), 647-652.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Li, D., et al. (2015). Current progress on the detection of glyphosate in environmental samples. International Journal of Environmental Science and Technology, 3(6), 88-95.
- Pérez, D. J. V., et al. (2022). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. Toxics, 10(11), 693.
- EPL Bio Analytical Services. (n.d.). Validation of an analytical method for the determination of N-nitrosoglyphosate in technical grade glyphosate and glyphosate formulations by high performance liquid chromatography with tandem mass spectrometry detection.
- Catrinck, T. C. P. G., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. American Journal of Analytical Chemistry, 4(11), 647-652.
- ResearchGate. (2013). (PDF) Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide.
- Acquaviva, C., et al. (2023). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Foods, 12(23), 4275.
- Slideshare. (n.d.). Ich guidelines for validation final.
- Dr. A. P. J. Abdul Kalam Technical University. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I [Video]. YouTube.
- FIMEK. (n.d.). Method Validation for the Determination of Glyphosate and Aminomethylphosphonic Acid in Water by LC-MS/MS.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- MedCrave. (2018). Brief review analytical methods for the determination of glyphosate.
- Semantic Scholar. (2025). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey.
- ResearchGate. (2022). (PDF) LC-MS/MS Analysis of Glyphosate, Aminomethylphosphonic acid and Glufosinate in Honey.
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A Comparative Guide to the Toxicity of Glyphosate, Its Formulations, and Key Metabolites
This guide provides an in-depth comparative analysis of the toxicity profiles of glyphosate, its commercial formulations, and its principal environmental metabolite, aminomethylphosphonic acid (AMPA). Acknowledging the widespread use and debate surrounding glyphosate-based herbicides (GBHs), this document moves beyond a simplistic view of the active ingredient to offer a nuanced, evidence-based perspective for researchers, scientists, and toxicology professionals. We will dissect the causal mechanisms behind observed toxicities and present the experimental data that underpins our current understanding.
Introduction: Deconstructing "Glyphosate" Toxicity
Glyphosate (N-(phosphonomethyl)glycine) is the most widely used herbicide globally.[1][2] Its herbicidal action targets the 5-enolpyruvylshikimate-3-phosphate synthase (EPSP) enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms.[3][4] This pathway is absent in mammals, a fact often cited to explain glyphosate's relatively low acute toxicity to non-target organisms.[4]
However, the toxicological assessment of glyphosate in isolation is insufficient to understand its real-world impact. The environmental and biological toxicity associated with its use is a composite of three distinct entities:
-
The Active Ingredient: Pure glyphosate acid or its salts.
-
The Commercial Formulations: Complex mixtures where glyphosate is combined with "inert" adjuvants, such as surfactants, designed to enhance its efficacy. These formulations are what is actually applied in agricultural and residential settings.[5]
-
The Metabolites: Breakdown products resulting from biological or environmental degradation, primarily aminomethylphosphonic acid (AMPA).[6][7]
Significant scientific evidence demonstrates that commercial formulations are often more toxic than the active ingredient alone.[8] Furthermore, the primary metabolite, AMPA, exhibits its own distinct toxicological profile and is more persistent in the environment than its parent compound.[6][9] This guide will therefore compare and contrast these elements to provide a comprehensive and scientifically rigorous overview.
Chapter 1: Chemical Identity and Transformation
Understanding the chemical nature of these compounds is fundamental to interpreting their toxicological data. Glyphosate is a glycine amino acid derivative containing a phosphonate group.[7] In the environment, it primarily degrades through microbial action into AMPA.[10] N-methylglyphosate is a known impurity found in technical-grade glyphosate.[11][12]
| Property | Glyphosate | Aminomethylphosphonic Acid (AMPA) | N-methylglyphosate |
| Chemical Formula | C₃H₈NO₅P | CH₆NO₃P | C₄H₁₀NO₅P |
| Molar Mass | 169.07 g/mol | 111.04 g/mol | 183.10 g/mol |
| CAS Number | 1071-83-6 | 1066-51-9 | 24569-83-3 |
| Appearance | White crystalline powder | White solid | White solid |
| Key Identity | Active Herbicide Ingredient | Primary Metabolite | Impurity/Metabolite |
Diagram: Environmental Degradation of Glyphosate
The primary pathway for glyphosate degradation in soil and water is microbial cleavage of the C-N bond, yielding AMPA.
Caption: Primary environmental transformation of glyphosate to AMPA.
Chapter 2: The Formulation Effect: Glyphosate vs. Glyphosate-Based Herbicides (GBHs)
A substantial body of research concludes that fully formulated glyphosate-based herbicides (GBHs), such as Roundup®, are more potent toxicants than pure glyphosate across multiple endpoints. This increased toxicity is largely attributed to the so-called "inert" ingredients, particularly surfactants like polyoxyethyleneamine (POEA), which are added to facilitate glyphosate's penetration through plant cuticles.[2][5]
Causality of Enhanced Toxicity: The surfactants in GBHs are themselves cytotoxic. They can disrupt cell membrane integrity, not only in plants but also in animal cells, thereby increasing the cellular uptake and bioavailability of glyphosate and potentiating its toxic effects.
Comparative Cytotoxicity
In vitro studies consistently demonstrate that GBHs induce cell death at much lower concentrations than glyphosate alone. Human-derived cell lines, including liver (HepG2), embryonic kidney (HEK293), and placental (JAr) cells, have all shown higher sensitivity to formulations.
| Study Finding | Cell Line | Glyphosate Concentration for Effect | GBH Concentration for Effect | Reference |
| 24h EC50 | Human Placental (JAr) | 16 mM | 0.008 mM (as glyphosate) | [13] |
| Cytotoxicity | Human Buccal (TR146) | Effects only at highest doses | Acute effects at >40 mg/L | [14] |
| IC50 (MTT Assay) | Murine Fibroblast (L929) | Higher IC50 | Significantly lower IC50 | [15] |
| DNA Damage | Human Liver (HepG2) | Damage at 5 ppm | More pronounced effects | [10] |
Comparative Genotoxicity
The genotoxic potential of glyphosate is a subject of intense debate. However, a recurring theme in the literature is the distinction between the active ingredient and its formulations. The National Toxicology Program (NTP) found that while some GBFs caused DNA damage in human cell cultures, pure glyphosate and AMPA did not.[8] This suggests that the genotoxic activity observed in many studies may be driven by the formulation's adjuvants.
Comparative Endocrine Disruption
GBHs have been identified as endocrine disruptors in multiple studies, with effects observed at sub-agricultural doses. These formulations have been shown to interfere with hormone receptors and key enzymes involved in steroidogenesis.
-
Hormone Receptors: In human cell lines, GBHs were found to disrupt both estrogen and androgen receptor activity.[10]
-
Aromatase Activity: Formulations can disrupt aromatase, the enzyme responsible for converting androgens to estrogens, a critical process for hormonal balance.[10]
-
Steroidogenesis: Several studies have shown that technical-grade glyphosate is less toxic to testicular cells and has a lesser impact on steroidogenesis than formulated GBHs.[12]
Chapter 3: The Metabolite Effect: Glyphosate vs. Aminomethylphosphonic Acid (AMPA)
AMPA is the principal breakdown product of glyphosate and is frequently detected in soil, water, and food products.[5][6] Its environmental persistence often exceeds that of glyphosate, making its toxicological profile a critical area of research.[6][9] The comparative toxicity is complex and appears to be endpoint-specific.
Persistence and Environmental Fate
AMPA is significantly more resistant to degradation in soil and has a higher affinity for soil particles compared to glyphosate.[9] Reported half-life ranges can be extensive:
Cytotoxicity and Genotoxicity
The evidence regarding AMPA's cytotoxicity is mixed but points toward significant biological activity.
-
One study using murine melanoma cells reported that AMPA exhibits high cytotoxicity .[15]
-
Another review noted that AMPA can be 3 to 6 times more toxic and persistent than glyphosate.[16]
-
Conversely, NTP in vitro assays found AMPA to be negative for genotoxic activity .[8]
This discrepancy highlights the need for further research, suggesting that AMPA's toxicity may be highly dependent on the specific biological system and endpoint being measured.
Oxidative Stress
Recent epidemiological research has provided compelling evidence linking AMPA to oxidative stress in humans. A study of pregnant women found that urinary concentrations of AMPA were significantly associated with higher levels of biomarkers for oxidative stress (8-iso-PGF2α). The association was stronger for AMPA than for the parent glyphosate compound.[14] This suggests AMPA may be a more potent inducer of oxidative stress, a mechanism implicated in numerous chronic diseases.
Aquatic Toxicity
In contrast to its effects in mammalian systems, AMPA appears to be less toxic to aquatic organisms than glyphosate. The Minnesota Department of Health concluded that AMPA is not as toxic to aquatic life based on available data.[10]
Chapter 4: The Impurity Effect: N-methylglyphosate
N-methylglyphosate is an impurity resulting from the glyphosate manufacturing process.[12] Toxicological data on this specific compound is scarce. However, one in vitro study investigating the effects of glyphosate, its metabolites, and impurities on human peripheral blood mononuclear cells found that N-methylglyphosate, particularly at higher concentrations, could alter cell membrane permeability and induce apoptosis (programmed cell death).[11] The contribution of this impurity to the overall toxicity of technical-grade glyphosate products is not well-characterized and requires further investigation.
Experimental Protocols
To ensure methodological rigor and reproducibility, the following are standardized protocols for key toxicity assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, L929) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare serial dilutions of the test compounds (Glyphosate, AMPA, GBH formulation) in appropriate cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include untreated controls and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 2: Comet Assay for Genotoxicity (DNA Damage)
The single-cell gel electrophoresis (SCGE) or "Comet" assay detects DNA strand breaks in individual cells.
-
Cell Exposure: Expose cells in suspension or monolayer to the test compounds for a short period (e.g., 2-4 hours).
-
Cell Embedding: Mix a suspension of ~1x10⁴ cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (containing Triton X-100) overnight at 4°C. This removes cell membranes and proteins, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for ~20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25V) for ~20-30 minutes. Broken DNA fragments (negatively charged) will migrate out of the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, dehydrate with ethanol, and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Use imaging software to measure the amount of DNA in the comet tail relative to the head. The tail intensity is proportional to the level of DNA damage.
Conclusion
The toxicological profile of glyphosate is multifaceted and cannot be accurately assessed by examining the active ingredient in isolation. The scientific evidence strongly supports a tiered understanding of its potential hazards:
-
Glyphosate-Based Formulations are More Toxic: The adjuvants and surfactants present in commercial GBHs are biologically active and significantly increase the cytotoxicity, genotoxicity, and endocrine-disrupting potential compared to pure glyphosate. Regulatory assessments that focus solely on the active ingredient may underestimate the risk associated with real-world product exposure.
-
The Metabolite AMPA is a Significant Toxicant: AMPA is more persistent than glyphosate and exhibits a distinct toxicity profile. Evidence suggests it may be a more potent inducer of oxidative stress in mammalian systems and displays high cytotoxicity in some models. Its contribution to the overall environmental health burden of glyphosate use is significant and warrants further investigation.
-
Impurities Require Further Study: Minor components like N-methylglyphosate have demonstrated biological activity in vitro, but their role in the toxicity of technical-grade products remains largely uncharacterized.
For researchers and drug development professionals, this guide underscores the critical importance of specifying the precise substance—be it technical-grade glyphosate, a specific formulation, or a metabolite—in toxicological studies. A failure to do so perpetuates ambiguity and hinders accurate risk assessment. Future research should prioritize direct, side-by-side comparisons of these different entities to better inform public health and environmental safety standards.
References
- Gasnier, C., et al. (2009). Glyphosate-based herbicides are toxic and endocrine disruptors in human cell lines. Toxicology, 262(3), 184-191.
- Kwiatkowska, M., et al. (2020). The effect of glyphosate, its metabolites and impurities on the viability and apoptosis of human peripheral blood mononuclear cells. International Journal of Molecular Sciences, 21(5), 1773.
- Martins-Gomes, C., et al. (2022). Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts. Toxics, 10(2), 79.
- Silva, V., et al. (2018). Main chemical and toxicological properties of glyphosate and aminomethylphosphonic acid (AMPA).
- Sethi, A., et al. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Oriental Journal of Chemistry, 34(5), 2378-2383.
- Kolak, M., et al. (2022). The association between urinary glyphosate and aminomethyl phosphonic acid with biomarkers of oxidative stress among pregnant women in the PROTECT birth cohort study. Environmental Health, 21(1), 1-12.
- de Souza, J. S., et al. (2024). Glyphosate and aminomethylphosphonic acid metabolite (AMPA) modulate the phenotype of murine melanoma B16-F1 cells. Environmental Toxicology and Pharmacology, 107, 104429.
- MDPI. (2021). Glyphosate(N-(phosphonomethyl)glycine). Encyclopedia.
- ChemicalBook. (2023).
- Sethi, A., et al. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate.
- Young, J. C., et al. (2017). Endocrine disruption and cytotoxicity of Glyphosate and Roundup in human JAr cells in vitro. Integrative Pharmacology, Toxicology and Genotoxicology, 1(1).
- Santa Cruz Biotechnology. (n.d.).
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- Min, L., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7381.
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A Senior Application Scientist's Guide to Selecting the Optimal LC Column for Methyl Glyphosate Analysis
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of methyl glyphosate and its parent compound, glyphosate, is a significant analytical challenge. These small, polar, zwitterionic molecules exhibit poor retention on conventional reversed-phase liquid chromatography (LC) columns, complicating their separation and quantification. This guide provides an in-depth comparison of the analytical performance of different LC column technologies for this compound analysis, supported by experimental data and field-proven insights to aid in selecting the most appropriate column for your specific application.
The Analytical Challenge: Why this compound is a Difficult Analyte
The primary difficulty in analyzing this compound and related compounds like glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), lies in their high polarity and amphoteric nature.[1][2][3] Traditional reversed-phase chromatography, which relies on hydrophobic interactions, offers minimal retention for these analytes, often resulting in their elution in the solvent front, co-eluting with other polar matrix components.[4][5]
To overcome these challenges, several alternative chromatographic strategies have been developed. These primarily include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain polar analytes.
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.
-
Mixed-Mode Chromatography (MMC): These columns combine multiple retention mechanisms, such as ion-exchange and HILIC or reversed-phase, on a single stationary phase to achieve unique selectivity.
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a distinct retention mechanism based on the polarizability of the analyte and the flat, crystalline surface of the graphite.
This guide will focus on comparing the performance of HILIC, mixed-mode, and ion-exchange columns, as these are the most prevalent approaches for the direct, underivatized analysis of glyphosate and its derivatives.
Comparative Analysis of LC Column Performance
The choice of an LC column has a profound impact on critical performance parameters such as retention, resolution, peak shape, and sensitivity. Below is a comparative overview of different column technologies for this compound analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC columns have emerged as a powerful tool for the retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[6] The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and the bulk mobile phase, which is rich in organic solvent.
Advantages:
-
Good retention of polar analytes like glyphosate and AMPA without derivatization.[6]
-
Use of MS-friendly mobile phases (high organic content).
Disadvantages:
-
Longer equilibration times can be a drawback in high-throughput environments.[7][8]
-
Retention can be sensitive to small changes in mobile phase composition, particularly the water content.
-
Matrix effects can be significant in complex samples.
Ion-Exchange Chromatography (IEC)
Given the ionic nature of this compound, ion-exchange chromatography is a logical approach for its separation. Anion-exchange columns, in particular, are effective for retaining the negatively charged phosphonate group.[9][10]
Advantages:
Disadvantages:
-
Often requires high salt concentrations in the mobile phase to elute the strongly retained analytes.[5][7][11] These high salt concentrations are not ideal for mass spectrometry (MS) detection due to ion suppression and source contamination.
-
Can suffer from poor peak shapes for some analytes.[1]
Mixed-Mode Chromatography (MMC)
Mixed-mode columns, particularly those combining ion-exchange and HILIC functionalities, offer a versatile and robust solution for the analysis of polar ionic compounds like this compound.[11][12][13] These hybrid columns can provide balanced retention through a combination of electrostatic and hydrophilic interactions.[11]
Advantages:
-
Balanced retention for a wide range of polar compounds.[11]
Disadvantages:
-
The dual retention mechanism can sometimes make method development more complex.
Performance Data Summary
| Column Type | Retention of this compound | Peak Shape | MS Compatibility | Throughput | Key Considerations |
| HILIC | Good | Generally Good | High | Moderate | Requires careful mobile phase control and longer equilibration. |
| Ion-Exchange | Strong | Can be broad or tailing | Low (with high salt) | Low to Moderate | High salt mobile phases are detrimental to MS performance. |
| Mixed-Mode (IEX/HILIC) | Excellent and Balanced | Excellent | High | High | Offers a robust and efficient solution for routine analysis.[7][11] |
| Porous Graphitic Carbon | Good | Good | High | Moderate | Provides a unique selectivity based on polarizability.[4] |
Experimental Protocols
To provide a practical context, the following are representative experimental workflows for the analysis of glyphosate and related compounds using different LC column technologies.
Workflow 1: Analysis using a Mixed-Mode IEX/HILIC Column
This protocol is based on methods that have demonstrated robust performance for the analysis of glyphosate, AMPA, and other polar contaminants in various matrices.[7][11]
Caption: Experimental workflow for this compound analysis using a mixed-mode IEX/HILIC column.
Detailed Steps:
-
Sample Preparation (QuPPe Method):
-
Homogenize 10 g of the sample with 10 mL of acidified methanol.
-
Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC Conditions:
-
Column: Hybrid Ion-Exchange/HILIC (e.g., Raptor Polar X)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-based gradient from high organic to high aqueous content.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.
-
Rationale for Choices: The mixed-mode column provides balanced retention for polar analytes with MS-friendly mobile phases, leading to sharp peaks and short run times.[7][11] The QuPPe (Quick Polar Pesticides Extraction) method is a simple and effective extraction procedure for polar pesticides from various food matrices.[7]
Workflow 2: Derivatization Followed by Reversed-Phase LC
For laboratories equipped for derivatization, this approach can enhance retention and sensitivity on standard reversed-phase columns.[14][15][16][17]
Caption: Experimental workflow involving derivatization for this compound analysis.
Detailed Steps:
-
Derivatization:
-
To 1 mL of aqueous sample, add 1 mL of borate buffer.
-
Add 1 mL of a solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in acetonitrile.
-
Vortex and allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Quench the reaction by adding an acid, such as phosphoric acid.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
-
Detection:
-
Fluorescence Detector: Excitation at 260 nm, Emission at 315 nm.
-
MS/MS Detector: ESI in negative ion mode, monitoring the specific transitions for the FMOC-derivatives.
-
Rationale for Choices: Derivatization with FMOC-Cl attaches a large, nonpolar group to the amine moiety of this compound, significantly increasing its hydrophobicity and allowing for excellent retention on a C18 column.[14] This also introduces a fluorophore, enabling sensitive fluorescence detection.
Conclusion and Recommendations
The selection of the optimal LC column for this compound analysis is contingent on the specific requirements of the assay, including the sample matrix, desired sensitivity, and available instrumentation.
-
For high-throughput routine analysis , especially when coupled with mass spectrometry, a mixed-mode ion-exchange/HILIC column is highly recommended. These columns provide a robust and efficient solution with excellent peak shapes, good retention, and compatibility with MS-friendly mobile phases, eliminating the need for derivatization.[7][11]
-
HILIC columns are a viable alternative, particularly when analyzing simpler matrices. However, careful attention must be paid to method parameters to ensure reproducibility.
-
Traditional ion-exchange chromatography can be effective but is often limited by its incompatibility with MS detection due to the requirement of high salt mobile phases.
-
Derivatization followed by reversed-phase LC is a well-established technique that can yield high sensitivity, especially with fluorescence detection. However, the additional sample preparation steps can be time-consuming and introduce potential sources of error.[14]
Ultimately, a thorough evaluation of the different column technologies with representative samples is crucial to developing a validated and reliable analytical method for this compound and its related compounds.
References
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LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column. Restek. [Link]
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Morovjan, G., Fekete, J., & Palkas, L. (1995). Determination of Glyphosate and Some Related Compounds by Ion-Exchange High Performance Liquid Chromatography. Journal of Liquid Chromatography, 18(16), 3219-3232. [Link]
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Karthikeyan, S., et al. (2021). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
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HPLC Methods for analysis of Glyphosate. HELIX Chromatography. [Link]
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Lu, S. (2020). LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. Restek. [Link]
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HPLC Analysis of Glyphosate on Heritage MA Mixed-Mode Column. HELIX Chromatography. [Link]
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Morovjan, G., Fekete, J., & Palkas, L. (1995). Determination of Glyphosate and Some Related Compounds by Ion-Exchange High Performance Liquid Chromatography. Semantic Scholar. [Link]
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Pellegrini, E., et al. (2023). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. PMC - NIH. [Link]
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Barcelo, D., et al. (1998). Analysis and degradation study of glyphosate and of aminomethylphosphonic acid in natural waters by means of polymeric and ion-exchange solid-phase extraction columns followed by ion chromatography-post-column derivatization with fluorescence detection. PubMed. [Link]
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de Araujo, J. S., et al. (2021). Glyphosate detection: methods, needs and challenges. Environmental Chemistry Letters, 19(4), 3043-3063. [Link]
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Romero-González, R., et al. (2021). Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices. Journal of Separation Science, 44(1), 323-333. [Link]
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Simultaneous LC/MS Analysis of Glyphosate and Its Related Compound. Shodex. [Link]
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Lee, E. A., et al. (2002). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group— Determination of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Water. USGS. [Link]
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Hobbs, S. R., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water. [Link]
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LC–MS Analysis of Glyphosate and AMPA using Hypercarb Columns. LCGC International. [Link]
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LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column. Restek Resource Hub. [Link]
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LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. YouTube. [Link]
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Parra-Arroyo, L., et al. (2023). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. MDPI. [Link]
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D'Archivio, A. A., et al. (2023). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. PMC - PubMed Central. [Link]
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Tuinstra, L. G. M. T., et al. (1986). Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Column Derivatization. Journal of Chromatography A, 362, 443-448. [Link]
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Hobbs, S. R., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. eScholarship.org. [Link]
-
Hobbs, S. R., et al. (2023). Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. ACS ES&T Water. [Link]
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity in Glyphosate Immunoassays: A Focus on Methyl Glyphosate and AMPA
For Researchers, Scientists, and Drug Development Professionals
In the realm of environmental and agricultural analysis, the accurate detection of glyphosate, the world's most widely used herbicide, is of paramount importance.[1] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as a popular method for high-throughput screening of glyphosate residues due to their simplicity and cost-effectiveness.[2] However, the reliability of these assays hinges on a critical performance characteristic: specificity. This guide provides an in-depth comparison of glyphosate immunoassays, with a specific focus on their cross-reactivity with methyl glyphosate and the principal metabolite, aminomethylphosphonic acid (AMPA). Understanding this cross-reactivity is crucial for the accurate interpretation of results and for making informed decisions in research and regulatory contexts.
The widespread application of glyphosate has led to concerns about its potential effects on human health and ecosystems.[1][3] Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established maximum residue limits (MRLs) for glyphosate in various commodities.[4][5] Accurate monitoring to ensure compliance with these MRLs is therefore essential.
The Challenge of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. In the case of glyphosate immunoassays, the antibodies are designed to recognize the glyphosate molecule. However, structurally similar compounds can sometimes bind to the same antibody, leading to a phenomenon known as cross-reactivity. This can result in an overestimation of the glyphosate concentration, leading to false-positive results or inaccurate quantification.
Two key compounds of concern for cross-reactivity in glyphosate immunoassays are:
-
Aminomethylphosphonic acid (AMPA): The primary metabolite of glyphosate in soil and water.[6][7] AMPA is often present alongside glyphosate in environmental samples and has a longer half-life, leading to its potential accumulation.[7][8][9]
-
This compound: A derivative of glyphosate. While less commonly discussed in the context of environmental monitoring, its structural similarity to glyphosate warrants an evaluation of its potential to interfere with immunoassays.
This guide will delve into the experimental data available for the cross-reactivity of various commercial ELISA kits with these compounds, providing a framework for researchers to select the most appropriate assay for their specific needs.
Comparative Analysis of Commercial Glyphosate ELISA Kits
The specificity of a glyphosate immunoassay is a critical parameter that determines its reliability. The following table summarizes the reported cross-reactivity of a widely used commercial ELISA kit with glyphosate and several structurally related compounds.
| Compound | LDD (ppb) | 50% B/B0 (ppb) | Cross-Reactivity (%) |
| Glyphosate | 0.05 | 0.5 | 100 |
| Glyphosine | 50 | 3000 | ~0.02 |
| Glufosinate | 2000 | 70,000 | <0.001 |
| AMPA | 35,000 | > 1,000,000 | <0.00005 |
| Glycine | > 10,000 | > 1,000,000 | <0.00005 |
Data sourced from a commercially available Glyphosate ELISA kit technical datasheet.[10]
Interpretation of the Data:
-
LDD (Least Detectable Dose): The lowest concentration of the compound that can be distinguished from a blank sample.
-
50% B/B0: The concentration of the compound required to cause a 50% reduction in the signal. This is a measure of the assay's sensitivity.
-
Cross-Reactivity (%): Calculated as (IC50 of Glyphosate / IC50 of Cross-Reactant) x 100.
The data clearly indicates that the featured ELISA kit exhibits high specificity for glyphosate. The cross-reactivity with AMPA is exceptionally low, at less than 0.1%.[11][12] This is a crucial finding, as it suggests that the presence of AMPA in a sample is unlikely to significantly interfere with the accurate quantification of glyphosate when using this particular assay. Information regarding the cross-reactivity with this compound is not explicitly provided in many commercial kit datasheets, highlighting a data gap that researchers should be aware of.
Experimental Workflow for Assessing Cross-Reactivity
To ensure the validity of immunoassay results, it is essential to perform in-house validation, including an assessment of cross-reactivity with potentially interfering compounds. The following is a generalized protocol for such an experiment.
Caption: A generalized workflow for determining the cross-reactivity of a glyphosate immunoassay.
Step-by-Step Methodology
-
Preparation of Standards and Cross-Reactants:
-
Prepare a series of glyphosate standards at known concentrations (e.g., 0, 0.075, 0.2, 0.5, 1.0, and 4.0 ppb).
-
Prepare a series of solutions for each potential cross-reactant (e.g., this compound, AMPA) at concentrations significantly higher than the glyphosate standards, as their binding affinity is expected to be lower.
-
-
Assay Procedure (based on a typical competitive ELISA):
-
To the wells of a microtiter plate pre-coated with goat anti-rabbit antibodies, add the derivatized standards or cross-reactant solutions.[10]
-
Add a rabbit anti-glyphosate antibody solution to each well and incubate.
-
Add a glyphosate-enzyme conjugate to each well. A competitive reaction will occur between the glyphosate in the sample/standard and the enzyme-labeled glyphosate for the antibody binding sites.[10]
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that will react with the enzyme to produce a color signal.
-
Stop the color development reaction after a specified time.
-
-
Data Analysis:
-
Measure the absorbance of each well using an ELISA plate reader. The intensity of the color is inversely proportional to the concentration of glyphosate.
-
Construct a standard curve by plotting the absorbance values of the glyphosate standards against their known concentrations.
-
Determine the concentration of each cross-reactant solution that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Glyphosate / IC50 of Cross-Reactant) x 100
-
Expert Insights and Considerations
-
Structural Similarity and Antibody Specificity: The degree of cross-reactivity is directly related to the structural similarity between the target analyte and the cross-reactant, as well as the specificity of the antibody used in the assay. While direct data for this compound is scarce in readily available literature, its structural similarity to glyphosate suggests a potential for cross-reactivity that should be experimentally verified.
-
Matrix Effects: Environmental and biological samples are complex matrices that can interfere with the accuracy of immunoassays. It is crucial to validate the assay in the specific matrix of interest (e.g., water, soil, urine) to account for any potential matrix effects.[13]
-
Confirmation of Results: While immunoassays are excellent screening tools, positive results, especially those near regulatory limits, should be confirmed by a more selective analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12][14]
-
"Fit-for-Purpose" Assay Selection: The choice of a glyphosate immunoassay should be guided by the specific research question and the required level of sensitivity and specificity. For applications where the presence of AMPA is a significant concern, selecting an assay with very low cross-reactivity to AMPA is critical.
The Broader Context: Glyphosate, AMPA, and Environmental Monitoring
The primary degradation product of glyphosate in the environment is AMPA.[6][7] Studies have shown that AMPA can be more persistent in the environment than glyphosate itself.[8][9] Therefore, for a comprehensive environmental risk assessment, it is often necessary to monitor both glyphosate and AMPA. While some highly specific immunoassays can differentiate between the two, chromatographic methods are generally preferred for the simultaneous quantification of both compounds.[6][15][16]
The U.S. Food and Drug Administration (FDA) has developed and validated methods for the detection and quantification of glyphosate and its metabolites in food, which often utilize LC-MS/MS for its high sensitivity and specificity.[17] These methods are considered the gold standard for confirmatory analysis.
Conclusion
Immunoassays offer a rapid and cost-effective method for the screening of glyphosate residues. However, a thorough understanding of their specificity and potential for cross-reactivity is essential for the generation of reliable and accurate data. While commercially available ELISA kits can exhibit excellent specificity for glyphosate with minimal cross-reactivity to its major metabolite, AMPA, researchers must be vigilant. The potential for cross-reactivity with other structurally similar compounds, such as this compound, should not be overlooked and warrants experimental investigation. By following a rigorous validation protocol and confirming results with more selective analytical techniques when necessary, researchers can confidently utilize immunoassays as a valuable tool in their environmental and agricultural monitoring programs.
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EFSA (European Food Safety Authority). (n.d.). Glyphosate. Retrieved from [Link]
-
Euranet Plus. (2023, July 25). Is the EU's food authority right about glyphosate's safety? Retrieved from [Link]
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HorticultureConnected.ie. (n.d.). Glyphosate: safety of residue levels reviewed | European Food Safety Authority. Retrieved from [Link]
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Dextra International. (2023, July 7). EFSA published a summary of the EU-wide assessment and peer review of glyphosate. Retrieved from [Link]
-
European Union. (2023, July 6). Glyphosate: no critical areas of concern; data gaps identified - EFSA. Retrieved from [Link]
-
Environmental Chemistry Methods. (n.d.). Glyphosate; 408816-01. Retrieved from [Link]
-
PubMed. (2019, July 24). Immunoassay for rapid on-site detection of glyphosate herbicide. Retrieved from [Link]
-
ResearchGate. (2019, July). Immunoassay for rapid on-site detection of glyphosate herbicide. Retrieved from [Link]
-
FDA. (n.d.). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. Retrieved from [Link]
-
MDPI. (2022, October 2). Utilization of a Novel Immunofluorescence Instrument Prototype for the Determination of the Herbicide Glyphosate. Retrieved from [Link]
-
RSC Publishing. (n.d.). An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients. Retrieved from [Link]
-
Springer. (n.d.). Glyphosate detection: methods, needs and challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Percentage of cross-reactivity (CR%) of the antiserum with glyphosate and structurally related compounds. Retrieved from [Link]
-
A2LA. (n.d.). EPA 532 Glyphosate and AMPA Herbicide Test. Retrieved from [Link]
-
Agilent. (n.d.). Determination of glyphosate and aminomethylphosphonic acid (AMPA) in water using HPLC. Retrieved from [Link]
-
Springer. (n.d.). Comparison of a Direct ELISA and an HPLC Method for Glyphosate Determinations in Water. Retrieved from [Link]
-
FAO. (n.d.). 5.12 GLYPHOSATE (158) RESIDUE AND ANALYTICAL ASPECTS. Retrieved from [Link]
-
Eurofins. (n.d.). Glyphosate ELISA, Microtiter Plate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme-linked immunoassay for the detection of glyphosate in food samples using avian antibodies. Retrieved from [Link]
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-
Bloomberg Law. (2013, May 1). EPA Sets Glyphosate Residue Limits. Retrieved from [Link]
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US EPA. (n.d.). Glyphosate. Retrieved from [Link]
-
NIH. (2018, September 6). Glyphosate Determination by Coupling an Immuno-Magnetic Assay with Electrochemical Sensors. Retrieved from [Link]
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Journal of Analytical Chemistry. (n.d.). Development and Validation of an UPLC-MS/MS Method for Quantification of Glyphosate in Urine. Retrieved from [Link]
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ResearchGate. (n.d.). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide. Retrieved from [Link]
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Wageningen University & Research. (2018, October 22). Glyphosate and aminomethylphosphonic acid (AMPA) behavior in loess soils and off‐site transport risk assessment. Retrieved from [Link]
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Journal of Agricultural and Food Chemistry. (2015, January 17). Comparison of Six Commercial ELISA Kits for Their Specificity and Sensitivity in Detecting Different Major Peanut Allergens. Retrieved from [Link]
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NIH. (n.d.). The association between urinary glyphosate and aminomethyl phosphonic acid with biomarkers of oxidative stress among pregnant women in the PROTECT birth cohort study. Retrieved from [Link]
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PubMed. (2024, May 7). Aminomethylphosphonic Acid (AMPA), a Glyphosate Metabolite, Decreases Plasma Cholinesterase Activity in Rats. Retrieved from [Link]
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A Senior Application Scientist's Guide to Solid-Phase Extraction (SPE) for Methyl Glyphosate Cleanup
Introduction: The Analytical Challenge of Methyl Glyphosate
This compound, N-(phosphonomethyl)glycine, is a primary metabolite of the widely used herbicide glyphosate. Its analysis is crucial for comprehensive environmental monitoring and toxicological studies. Like its parent compound, this compound is a polar, zwitterionic molecule, characterized by the presence of phosphonic acid, carboxylic acid, and a tertiary amine functional groups.[1][2][3] These properties make it highly water-soluble and difficult to retain on traditional reversed-phase C18 silica-based sorbents, posing a significant challenge for sample preparation and analysis.[4][5]
Effective sample cleanup is paramount to remove matrix interferences that can suppress ionization in mass spectrometry and lead to inaccurate quantification.[6] Solid-Phase Extraction (SPE) has emerged as a robust technique for the selective extraction and concentration of glyphosate and its metabolites from complex matrices such as water, soil, and biological fluids.[5][7][8] This guide provides a comparative performance evaluation of various SPE cartridges for this compound cleanup, offering researchers, scientists, and drug development professionals the insights needed to select the optimal cleanup strategy.
The Mechanism of SPE for Polar Analytes
The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of this compound. Its anionic character at neutral to high pH, owing to the deprotonation of the phosphonic and carboxylic acid groups, makes it a prime candidate for anion-exchange SPE.[9] Conversely, at low pH, the amine group is protonated, allowing for interaction with cation-exchange sorbents. Modern polymeric and mixed-mode SPE sorbents leverage these properties through a combination of electrostatic interactions and reversed-phase retention.
Comparative Performance of SPE Cartridges
The following table summarizes the performance of various SPE cartridges for the cleanup of glyphosate and its metabolites, which serves as a strong proxy for this compound due to their structural similarities. The data has been compiled from multiple studies to provide a comparative overview.
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings & Citations |
| Polymeric Reversed-Phase | Hydrophilic-Lipophilic Balanced (HLB) Copolymer | Various Foods | Glyphosate, AMPA, N-acetyl glyphosate | 80-110% (commodity dependent) | < 25% | Effective for a wide range of food matrices with a simple pass-through protocol.[10] |
| Hydrophilic-Lipophilic Balanced (HLB) Copolymer | Cereals | Glyphosate, AMPA, Glufosinate | 105-125% | < 19% | Good recovery, but may require ultrafiltration for complex matrices like wheat.[11] | |
| Polymeric Reversed-Phase (Strata-X) | Human Urine | Glyphosate, AMPA, Glufosinate | Not retained without derivatization | N/A | Underivatized polar analytes show poor retention.[12] | |
| Mixed-Mode | Strong Cation-Exchange & Reversed-Phase (Oasis MCX) | Human Urine | Glyphosate, AMPA, Glufosinate | 79.1 - 119% | 4 - 10% | Excellent for removing cationic interferences and significantly reduces matrix effects.[6] |
| Anion-Exchange & Reversed-Phase (Oasis MAX) | Human Urine | Glyphosate, AMPA, Glufosinate | Good, but with significant ion suppression | N/A | Effective retention, but may not provide sufficient cleanup for sensitive MS analysis without an additional cleanup step.[6] | |
| Anion-Exchange & Reversed-Phase (Bond Elut Plexa PAX) | Soil | Glyphosate, AMPA | 91 - 121% | 3 - 16% | Highly effective in removing interferences from complex soil matrices.[13] | |
| Anion-Exchange | Silica-based Weak Anion Exchange (Strata-SAX) | Human Urine | Glyphosate, AMPA, Glufosinate | > 40% | N/A | Showed the best recovery among ion-exchangers for underivatized analytes in this study.[12] |
| Anion-Exchange Resin | Tap Water | Glyphosate, AMPA | 67.1 - 116.2% | N/A | Good recovery rates for water samples.[8] | |
| Molecularly Imprinted Polymer (MIP) | Selective MIP | Red Wine | Glyphosate, AMPA, Glufosinate | 70 - 96% | N/A | High selectivity and excellent recoveries without the need for derivatization.[14] |
In-Depth Analysis of SPE Sorbent Performance
Polymeric Reversed-Phase Cartridges (e.g., Oasis HLB)
Mechanism: These cartridges contain a water-wettable copolymer with a balance of hydrophilic and lipophilic monomers.[15] This allows for the retention of a broad range of compounds, including polar analytes like this compound, primarily through reversed-phase interactions. The hydrophilic nature of the sorbent ensures good interaction with the aqueous sample, preventing the breakthrough of polar analytes that can occur with traditional silica-based C18 sorbents.[16]
Performance Insights: Oasis HLB cartridges have demonstrated robust performance across a variety of food matrices, often with simple pass-through cleanup protocols.[10] They are effective at removing less polar matrix components. However, for highly complex matrices, they may not provide sufficient cleanup to eliminate all ion-suppressing co-eluting substances, and in some cases, the polar analytes may not be strongly retained, especially without derivatization.[12]
Mixed-Mode Cartridges (e.g., Oasis MCX, Oasis MAX)
Mechanism: Mixed-mode sorbents combine the properties of reversed-phase and ion-exchange chromatography in a single cartridge.
-
Oasis MCX incorporates a strong cation-exchange sorbent with the Oasis HLB backbone.[17] This is particularly useful for a "catch-and-release" strategy for basic compounds or for removing cationic interferences when analyzing anionic species. For this compound analysis, it has been effectively used as a pre-cleanup step to remove cationic matrix components that can interfere with the subsequent analysis.[6]
-
Oasis MAX features a strong anion-exchange sorbent. This allows for the direct retention of acidic compounds like this compound at neutral to high pH through electrostatic interactions, while less polar and neutral interferences can be washed away.
Performance Insights: Mixed-mode cartridges offer superior selectivity compared to single-mode sorbents. The dual retention mechanism allows for more rigorous washing steps, resulting in cleaner extracts and reduced matrix effects.[6][18] A study on human urine demonstrated that a combination of Oasis MCX for interference removal followed by an anion-exchange cleanup provided excellent recoveries and significantly improved method sensitivity for glyphosate and related compounds.[6]
Anion-Exchange Cartridges
Mechanism: These cartridges contain positively charged functional groups that bind to anionic analytes, such as the deprotonated phosphonic and carboxylic acid moieties of this compound, through electrostatic interactions. The strength of the interaction can be modulated by adjusting the pH of the sample and elution solvents.
Performance Insights: Anion-exchange SPE is a highly effective technique for the targeted extraction of glyphosate and its analogs from aqueous samples.[8] Studies have shown good recoveries for glyphosate in water and urine using anion-exchange resins.[8][12] However, the capacity of the sorbent and the ionic strength of the sample must be carefully considered to avoid breakthrough.
Experimental Protocols
The following are representative step-by-step protocols for this compound cleanup using two different types of SPE cartridges.
Protocol 1: Polymeric Reversed-Phase Cleanup using Oasis HLB (Pass-Through Method)
This protocol is adapted from a validated method for glyphosate in various food commodities and is suitable for matrices where the primary goal is the removal of less polar interferences.[10]
-
Sample Extraction:
-
Homogenize 10 g of the sample.
-
Add 25 mL of an extraction solvent (e.g., 50 mM Acetic acid and 10 mM EDTA in water).
-
Shake vigorously for 10 minutes and centrifuge at 5000 rpm for 5 minutes.
-
-
SPE Cleanup:
-
Place an Oasis HLB cartridge (e.g., 3 cc, 60 mg) in a collection tube.
-
Add approximately 2 mL of the supernatant from the extraction to the cartridge.
-
Centrifuge for 2 minutes at 3000 rpm to pass the sample through the cartridge and collect the eluate. The analytes of interest will be in the eluate, while less polar interferences are retained on the sorbent.
-
-
Final Extract Preparation:
-
Filter the collected eluate through a 0.2 µm filter before analysis by LC-MS/MS.
-
Protocol 2: Mixed-Mode SPE for Water Samples (Catch-and-Release Method)
This protocol is a generalized procedure based on the principles of anion-exchange for the selective retention and elution of this compound from a water sample.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through a strong anion-exchange or mixed-mode anion-exchange cartridge (e.g., Oasis MAX, 3 cc, 60 mg).
-
Equilibrate the cartridge with 3 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 100 mL) to between 7 and 9 to ensure the analyte is in its anionic form.
-
Load the sample onto the cartridge at a slow, steady flow rate (1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unretained matrix components.
-
Further, wash with 3 mL of deionized water.
-
-
Elution:
-
Elute the retained this compound with a small volume (e.g., 2 x 1.5 mL) of an acidic solution (e.g., 1-2% formic acid in methanol) to neutralize the anionic sites on the analyte and disrupt the electrostatic interaction with the sorbent.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Visualization of SPE Workflows
Conclusion and Recommendations
The optimal choice of an SPE cartridge for this compound cleanup depends on the sample matrix and the analytical objectives.
-
For relatively clean matrices like drinking water, or when a quick and simple cleanup is desired for a broad range of analytes, polymeric reversed-phase cartridges like Oasis HLB offer a good balance of performance and ease of use.
-
For complex matrices with significant ionic interferences, such as urine, soil extracts, or certain food products, mixed-mode or dedicated anion-exchange cartridges are highly recommended. The enhanced selectivity of these sorbents leads to cleaner extracts, reduced matrix effects, and improved sensitivity and accuracy in LC-MS/MS analysis. A sequential cleanup approach, for instance using a cation-exchange cartridge to remove basic interferences followed by an anion-exchange cartridge to capture the analyte, can be a particularly powerful strategy.[6]
-
Emerging technologies like molecularly imprinted polymers (MIPs) show great promise for highly selective extraction, potentially simplifying sample preparation even further by eliminating the need for derivatization in some applications.[14]
It is imperative to validate the chosen SPE method for the specific matrix of interest to ensure optimal performance. The use of isotopically labeled internal standards is also strongly recommended to correct for any analyte loss during the cleanup process and to compensate for matrix-induced ionization effects. By carefully considering the principles and performance data outlined in this guide, researchers can develop robust and reliable methods for the accurate determination of this compound in a variety of challenging samples.
References
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Improved sample preparation of glyphosate and methylphosphonic acid by EPA method 6800A and time-of-flight mass spectrometry using novel solid-phase extraction. ([Link])
-
Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS. ([Link])
-
A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. ([Link])
-
Determination of glyphosate and aminomethylphosphonic acid for assessing the quality tap water using SPE and HPLC. ([Link])
-
AUTOMATED EXTRACTION OF GLYPHOSATE/AMPA/GLUFOSINATE IN RED WINE PRIOR TO LC-MS/MS ANALYSIS WITHOUT DERIVATIZATION. ([Link])
-
Determination of Glyphosate Herbicide and (Aminomethyl)phosphonic Acid in Natural Waters by Liquid Chromatography Using Pre-Colu. ([Link])
-
Glyphosate - Wikipedia. ([Link])
-
Direct Determination of Glyphosate and its Metabolite AMPA in Soil Using Mixed-Mode Solid-Phase Purification and LC-MS/MS Determination on a Hypercarb Column. ([Link])
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Pesticide Multi-Residue Analysis (MRA) – Glyphosate Test. ([Link])
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Lib 4638 Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. ([Link])
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Glyphosate detection: methods, needs and challenges. ([Link])
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Glyphosate - Virtual Museum of Minerals and Molecules. ([Link])
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Oasis® Sample Extraction Products for Agrochemical and Environmental Analysis. ([Link])
-
Improved sample preparation of glyphosate and methylphosphonic acid by EPA method 6800A and time-of-flight mass spectrometry using novel solid-phase extraction. ([Link])
-
Determination of Glyphosate in soil/sludge by High Performance Liquid Chromatography. ([Link])
-
Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. ([Link])
-
An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients. ([Link])
-
Rapid method for determination of glyphosate in groundwater using high performance liquid chromatography and solid-phase extraction after derivatization. ([Link])
-
Environmental Chemistry Methods: Glyphosate; 408816-01. ([Link])
-
Determination of glyphosate and AMPA by anion-exchange chromatography allied to coulometric detection with copper electrode. ([Link])
-
Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts of Soybean Pods Prior to UPLC-MS/MS Determination of Free Acidic Herbicides. ([Link])
-
Evaluation of the use of performance reference compounds in an Oasis-HLB adsorbent based passive sampler for improving water concentration estimates of polar herbicides in freshwater. ([Link])
-
Simplifying Solid-Phase Extraction. ([Link])
-
Magnetic solid phase extraction of glyphosate and aminomethylphosphonic acid in river water using Ti4+-immobilized Fe3O4 nanoparticles by capillary electrophoresis. ([Link])
-
Simultaneous Determination of Glyphosate and 13 Multiclass Pesticides in Agricultural Soil by Direct-Immersion SPME Followed by Solid–Liquid Extraction. ([Link])
-
Analysis of Glyphosate and AMPA in Drinking Water with the Agilent 1200 Infinity Series Online SPE Solution. ([Link])
-
Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. ([Link])
-
Magnetic solid phase extraction of glyphosate and aminomethylphosphonic acid in river water using Ti4+-immobilized Fe3O4 nanoparticles by capillary electrophoresis. ([Link])
-
Improving the solid phase extraction procedure for the determination of glyphosate and AMPA in environmental water by LC-ESI-MS/MS. ([Link])
-
Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution a. ([Link])
-
Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method. ([Link])
-
Oasis Sample Extraction Products. ([Link])
-
Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. ([Link])
-
Sample Preparation and Laboratory Automation. ([Link])
-
Determination of glyphosate residuals and of their metabolite Aminomethyl-Phosphonic acid in waters, by means of liquid chromatography of high efficiency with post-column derivation and fluorescence detection. ([Link])
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A Comparative Toxicological Analysis of Glyphosate and its Primary Metabolite, AMPA
Prepared by a Senior Application Scientist
This guide provides a detailed comparative analysis of the toxicological profiles of N-(phosphonomethyl)glycine, commonly known as glyphosate, and its principal environmental metabolite, aminomethylphosphonic acid (AMPA). For decades, the toxicological focus has been on the parent compound, glyphosate. However, with growing evidence of AMPA's environmental persistence and distinct biological activity, a direct comparison is essential for researchers, toxicologists, and drug development professionals to fully comprehend the risks associated with glyphosate-based herbicides. This document synthesizes findings from cellular, animal, and human studies to elucidate the nuanced toxicities of both molecules, moving beyond a singular focus on the parent herbicide.
Introduction: Chemical Identity and Environmental Significance
Glyphosate is the world's most widely used broad-spectrum herbicide, valued for its efficacy in targeting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a critical component of the shikimate pathway for aromatic amino acid synthesis in plants and some microorganisms.[1] This pathway is absent in animals, which has been the historical basis for its perceived low toxicity to humans.[2]
However, upon entering the environment, glyphosate undergoes microbial degradation, primarily yielding aminomethylphosphonic acid (AMPA).[3][4] AMPA is not only a metabolite of glyphosate but can also be formed from the degradation of aminopolyphosphonates used in industrial detergents.[5] Critically, AMPA exhibits greater persistence in the environment than its parent compound. Studies have shown that AMPA's half-life in soil can be significantly longer than that of glyphosate, leading to its accumulation and making it a more prevalent residue in soil and water systems.[1][4] This persistence, coupled with emerging evidence of its own toxicological activity, necessitates a direct and comparative evaluation.[5][6]
Table 1: Chemical Properties and Environmental Persistence
| Property | Glyphosate | Aminomethylphosphonic Acid (AMPA) | Reference(s) |
| Chemical Structure | C₃H₈NO₅P | CH₆NO₃P | - |
| Molecular Weight | 169.07 g/mol | 111.04 g/mol | - |
| Primary Origin | Herbicide | Glyphosate degradation, phosphonates | [3][5] |
| Soil Half-Life | 1–197 days | 23–958 days | [1][4] |
| Water Half-Life | < 3 days (variable) | 119–958 days | [4] |
| Environmental Fate | Degrades to AMPA | More persistent and mobile than glyphosate | [1][2][4] |
Comparative Analysis of Toxicological Endpoints
This section dissects the toxicological profiles of glyphosate and AMPA across several key mechanistic pathways. The evidence suggests that while both compounds can elicit adverse effects, AMPA is often a more potent or significant actor, particularly in non-cancer endpoints.
Genotoxicity: A Complex and Contested Picture
The genotoxic potential of glyphosate and AMPA is a subject of considerable scientific debate, with conflicting results often stemming from different experimental systems and the use of pure compounds versus commercial formulations.
Initial assessments by the National Toxicology Program (NTP) using a suite of in vitro assays found that neither pure glyphosate nor AMPA exhibited genotoxic or notable cytotoxic activity at concentrations up to 10 mM in bacterial mutagenicity tests or in human TK6 cells.[7] These findings suggest that, in these specific models, the active ingredient and its primary metabolite are not directly damaging to DNA.[8]
Table 2: Summary of Comparative Genotoxicity Studies
| Compound(s) | Assay / Model | Key Finding | Reference(s) |
| Glyphosate & AMPA | Bacterial Mutagenicity, In Vitro Micronucleus (Human TK6 cells) | Both compounds were negative for genotoxicity up to 10 mM. | [7][8] |
| AMPA | Comet Assay (Hep-2 cells), Chromosome Aberration (Human Lymphocytes) | AMPA induced significant DNA damage and clastogenic effects. | [9][10] |
| AMPA | In vivo Micronucleus Test (Mice) | AMPA significantly increased micronuclei formation at 200-400 mg/kg. | [9][10] |
| Glyphosate & AMPA | Melanoma B16-F1 cells | AMPA revealed potential for DNA damage; glyphosate did not but favored a more metastatic phenotype. | [3] |
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The causality behind its selection rests on its ability to provide a direct visual and quantitative measure of DNA damage.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "head." The intensity of the tail relative to the head correlates with the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells (e.g., Hep-2) to ~80% confluency. Harvest by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL. Maintain on ice.
-
Slide Preparation: Coat microscope slides with 1% normal melting point (NMP) agarose and allow to dry completely.
-
Cell Embedding: Mix 10 µL of the cell suspension with 75 µL of 0.7% low melting point (LMP) agarose at 37°C. Pipette this mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
-
Lysis: Gently remove the coverslip and immerse the slides in a pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis in the same buffer at 4°C for 20-30 minutes at 25 V and ~300 mA.
-
Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. A statistically significant increase in tail parameters in treated cells compared to a vehicle control indicates genotoxicity.
Neurotoxicity: Converging Pathways of Disruption
Emerging evidence strongly suggests that both glyphosate and AMPA can act as neurotoxicants, with some studies indicating AMPA has a more pronounced effect. Their mechanisms appear to converge on the disruption of cholinergic systems and the induction of neuroinflammation.
A primary mechanism of neurotoxicity involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Acute exposure to either glyphosate or AMPA was found to produce a similar dose-dependent decrease in AChE activity in the hippocampus, prefrontal cortex, and gastrocnemius muscle of rats.[11] This inhibition can lead to an overstimulation of cholinergic receptors, disrupting normal neurotransmission and potentially underlying cognitive and motor deficits.
Functionally, these molecular changes translate to behavioral impairments. In female rats, acute exposure to both glyphosate and AMPA similarly impaired spatial orientation, navigation, and learning.[12] However, at the highest dose tested, only glyphosate impaired spatial memory during the test phase, suggesting subtle differences in their cognitive effects.[12]
Furthermore, studies on cellular models of the central nervous system reveal additional concerning effects. Both glyphosate and AMPA were shown to increase the permeability of an in vitro model of the human blood-brain barrier, suggesting they could facilitate the entry of harmful substances into the brain.[2] In hypothalamic nuclei of rat offspring, exposure to AMPA or a glyphosate-based formulation (Roundup®) resulted in a significantly greater increase in markers for neuroinflammation (GFAP), cell proliferation (PCNA), and apoptosis (caspase-3) compared to glyphosate alone.[13] This finding strongly suggests that AMPA and/or other components in formulations are more potent inducers of hypothalamic neuro-inflammatory responses than the parent glyphosate molecule.
Caption: Workflow for comparative neurotoxicity assessment.
Induction of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify them, is a well-established mechanism of cellular damage implicated in numerous pathologies. Both glyphosate and AMPA have been shown to induce oxidative stress, with several studies indicating that AMPA is a more potent inducer.
In a study using non-tumorigenic human prostate cells, low concentrations of both glyphosate (5 mM) and AMPA (10 mM) increased levels of oxidized proteins.[14] Notably, when compared at the same concentration (10 mM), AMPA treatment led to a significant increase in oxidative stress compared to glyphosate.[14][15] This suggests AMPA has a greater capacity to disrupt the cellular redox balance in this model.
This pattern is mirrored in human and ecological studies. A study of pregnant women found that urinary concentrations of AMPA were significantly associated with higher levels of oxidative stress biomarkers, while associations with glyphosate showed similar but weaker, non-significant trends.[16][17] In aquatic toxicology, the early developmental stages of an endangered fish species were found to be more sensitive to AMPA than to glyphosate, with lower concentrations of AMPA inducing mortality, deformities, and oxidative stress.[18]
Caption: Proposed mechanism of glyphosate/AMPA-induced oxidative stress.
Endocrine Disrupting Potential
There is a growing body of evidence suggesting both glyphosate and AMPA may act as endocrine-disrupting chemicals (EDCs), interfering with hormone biosynthesis, metabolism, and action.[19] Human studies have found associations between urinary levels of both glyphosate and AMPA and biomarkers of endocrine disruption and oxidative stress.[20][21]
In one study, maternal urinary levels of both compounds were associated with longer anogenital distances in female newborns, a marker often used to indicate prenatal hormonal alterations.[21] Furthermore, urinary AMPA has been linked to changes in DNA methylation patterns in the promoter region of the estrogen receptor 1 gene (ESR1), which could have long-term consequences for endocrine function and breast cancer risk.[21] While much of the research on endocrine disruption has focused on glyphosate-based formulations, these human biomonitoring studies directly implicate both the parent compound and its persistent metabolite, AMPA, in these effects.[22]
Table 3: Summary of Endocrine Disruption Evidence
| Compound(s) | Model / Study Type | Key Finding | Reference(s) |
| Glyphosate & AMPA | Human (Pregnant Women) | Associated with longer anogenital distance in female newborns, suggesting endocrine disruption. | [21] |
| AMPA | Human (Postmenopausal Women) | Urinary AMPA associated with hypomethylation in the ESR1 (estrogen receptor) promoter. | [21] |
| Glyphosate & AMPA | Review of Human/Cell Studies | Both compounds show potential for endocrine disruption, cytotoxicity, and carcinogenicity. | [20] |
| Glyphosate & GBHs | Review | Evidence suggests potential to target sex and thyroid hormones. | [19][22] |
This assay is chosen to directly measure the ability of a test compound to activate the estrogen receptor, a hallmark of estrogenic endocrine disruption.
Principle: An estrogen-responsive cell line (e.g., T47D-KBluc) is stably transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. If a compound binds to and activates the cell's endogenous ERα, the receptor-ligand complex will bind to the ERE and drive the expression of luciferase, which can be quantified by measuring luminescence.
Step-by-Step Methodology:
-
Cell Seeding: Plate T47D-KBluc cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in their standard growth medium. Allow cells to attach for 24 hours.
-
Hormone Starvation: Replace the growth medium with a hormone-free medium (e.g., phenol red-free DMEM supplemented with charcoal-stripped fetal bovine serum) and incubate for another 24 hours to reduce baseline estrogenic activity.
-
Compound Exposure: Prepare serial dilutions of glyphosate, AMPA, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO or sterile water) in the hormone-free medium. Remove the starvation medium from the cells and add the treatment solutions. Incubate for 18-24 hours.
-
Cell Lysis and Luciferase Measurement: Remove the treatment medium and wash the cells once with PBS. Add a passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis.
-
Luminescence Reading: Add the luciferase assay reagent to each well. Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) of treated wells to the vehicle control. Plot the fold-induction against the compound concentration to generate a dose-response curve. A significant, dose-dependent increase in luminescence indicates ERα transcriptional activation.
Synthesis and Future Directions
The evidence synthesized in this guide demonstrates that a toxicological assessment focused solely on glyphosate is insufficient. Its primary metabolite, AMPA, is not an inert byproduct but a biologically active molecule with a distinct and, in some cases, more potent toxicological profile.
-
Persistence and Potency: AMPA's greater environmental persistence means that ecosystems and human populations may experience prolonged, low-dose exposure, a scenario of significant toxicological concern.[1]
-
Neurotoxicity and Oxidative Stress: The data consistently point towards AMPA being a significant, and sometimes stronger, inducer of neurotoxicity and oxidative stress compared to glyphosate.[13][14][16][18]
-
Genotoxicity: The conflicting data on genotoxicity remains a critical knowledge gap that requires further investigation to resolve, potentially through studies that directly compare both compounds in a wider array of in vitro and in vivo models.
For researchers and drug development professionals, this comparative analysis underscores the necessity of considering metabolites in safety assessments. The biological activity of a metabolite can differ significantly from the parent compound, and a failure to account for this can lead to an underestimation of risk. Future research should prioritize long-term, low-dose exposure studies that directly compare glyphosate and AMPA to better reflect real-world environmental exposure scenarios.
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- Poster: Comparison of the Genotoxicity of Glyphosate, (Aminomethyl)phosphonic Acid, and Glyphosate-Based Formulations Using In V. National Institute of Environmental Health Sciences.
- Glyphosate-based herbicides: Evidence of immune-endocrine alteration.
- Potential Role of Glyphosate, Glyphosate-Based Herbicides, and AMPA in Breast Cancer Development: A Review of Human and Human Cell-Based Studies. PubMed.
- Potential Role of Glyphosate, Glyphosate-Based Herbicides, and AMPA in Breast Cancer Development: A Review of Human and Human Cell-Based Studies. MDPI.
- Glyphosate and Aminomethylphosphonic Acid (AMPA)
- Editorial: Glyphosate Herbicide as Endocrine Disruptor and Probable Human Carcinogen: Current Knowledge and Future Direction. PMC - NIH.
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- Glyphosate and Aminomethylphosphonic Acid (AMPA)
- Toxicity of glyphosate and aminomethylphosphonic acid (AMPA) to the early stages of development of Steindachneridion melanodermatum (), an endangered endemic species of Southern Brazil.
- Acute glyphosate and aminomethylphosphonic acid (AMPA)
- Effects of Glyphosate and Its Metabolite AMPA on Aqu
- Effects of glyphosate and aminomethylphosphonic acid on an isogeneic model of the human blood-brain barrier.
- Aminomethylphosphonic acid (AMPA) alters oxidative status during embryonic development in an amphibian species.
- Both acute glyphosate and the aminomethylphosphonic acid intoxication decreased the acetylcholinesterase activity in rat hippocampus, prefrontal cortex and gastrocnemius muscle. Taylor & Francis Online.
- Genotoxicity of AMPA, the environmental metabolite of glyphosate, assessed by the Comet assay and cytogenetic tests. PubMed.
- Glyphosate and aminomethylphosphonic acid metabolite (AMPA) modulate the phenotype of murine melanoma B16-F1 cells. PubMed.
- Toxicity of glyphosate and aminomethylphosphonic acid (AMPA) to the early stages of development of Steindachneridion melanodermatum (), an endangered endemic species of Southern Brazil. PubMed.
- Glyphosate, AMPA and glyphosate-based herbicide exposure leads to GFAP, PCNA and caspase-3 increased immunoreactive area on male offspring r
- Genotoxicity of AMPA, the environmental metabolite of glyphosate, assessed by the Comet assay and cytogenetic tests. GMO Research.
- Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts.
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validation of a new extraction method for methyl glyphosate in plant tissues
Self-Validation Insight: The superior linearity (R² > 0.999) and significantly lower LOD/LOQ values for the MNP-SPE method are direct consequences of its higher extraction efficiency and cleaner final extracts. [22]Reduced matrix interference leads to a more stable baseline and greater sensitivity in the LC-MS/MS detector. [3]
Experimental Protocol: The MNP-SPE Method
This section provides a detailed, step-by-step methodology for the validated MNP-SPE procedure.
Materials:
-
Homogenizer (e.g., blade grinder or bead beater)
-
Centrifuge
-
Vortex mixer
-
External Magnet (Neodymium)
-
C18-functionalized Magnetic Nanoparticles (Fe3O4@SiO2@C18)
-
Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% Formic Acid
-
Elution Solvent: Methanol with 1% Ammonia
Procedure:
-
Sample Homogenization: Weigh 2.0 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of Extraction Solvent. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Adsorption: Transfer 1 mL of the supernatant to a new 2 mL microcentrifuge tube. Add 20 mg of the C18-functionalized magnetic nanoparticles. Vortex for 5 minutes to allow for complete adsorption of the analyte onto the nanoparticles.
-
Rationale: Dispersing the nanoparticles directly into the extract provides a large surface area for rapid and efficient binding of this compound.
-
-
Magnetic Separation & Wash 1: Place the tube in a magnetic rack. Wait 60 seconds for the nanoparticles to aggregate on the tube wall. Carefully decant and discard the supernatant.
-
Rationale: This is the key cleanup step. The magnet holds the nanoparticles (with bound analyte) while the bulk of the matrix interferences are removed in the supernatant.
-
-
Washing: Remove the tube from the rack, add 1 mL of deionized water, and vortex for 30 seconds to resuspend the nanoparticles. Repeat the magnetic separation (Step 4) and discard the water.
-
Rationale: The water wash removes residual water-soluble interferences without eluting the target analyte.
-
-
Elution: Remove the tube from the rack. Add 500 µL of Elution Solvent. Vortex for 2 minutes to desorb the this compound from the nanoparticles.
-
Rationale: The basic methanol disrupts the interaction between the analyte and the C18 surface, releasing it into the clean solvent.
-
-
Final Separation: Perform a final magnetic separation (Step 4). Carefully collect the supernatant (which now contains the purified analyte) and transfer it to an autosampler vial for LC-MS/MS analysis.
Conclusion
The validation data presented in this guide unequivocally demonstrates that the novel Magnetic Nanoparticle-Based Solid-Phase Extraction (MNP-SPE) method is a superior alternative to conventional SPE and QuEChERS for the analysis of this compound in challenging plant matrices.
The MNP-SPE method provides:
-
Higher Accuracy and Precision: Resulting in more reliable and trustworthy quantitative data.
-
Greater Sensitivity: Achieving lower detection and quantitation limits.
-
A Significantly Faster and Simpler Workflow: Reducing solvent consumption and hands-on time.
By explaining the causality behind the experimental design and providing a robust, self-validating dataset, this guide equips researchers and scientists with an advanced, efficient, and reliable tool for the critical task of monitoring pesticide residues in the food chain.
References
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column. [Link]
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Comparative Evaluation of Different Extraction Methods for Identification and Quantification of Glyphosate in Fortified Corn Flour. [Link]
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Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters. [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. [Link]
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LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. [Link]
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Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples. [Link]
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Magnetic Solid-Phase Extraction of Organic Compounds Based on Graphene Oxide Nanocomposites. [Link]
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FDA issues revised guidance for analytical method validation. [Link]
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Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. [Link]
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Brief review analytical methods for the determination of glyphosate. [Link]
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Determination of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Drinking Water Using Direct Analysis by LC-MS/MS. [Link]
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Magnetic Nanoparticles for Solid-Phase Extraction. [Link]
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Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples. [Link]
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Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. [Link]
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Glyphosate detection: methods, needs and challenges. [Link]
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Comparative Evaluation of Different Extraction Methods for Identification and Quantification of Glyphosate in Fortified Corn Flour. [Link]
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New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. [Link]
-
Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. [Link]
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New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. [Link]
-
Determination of Glyphosate and AMPA in Food Samples Using Membrane Extraction Technique for Analytes Preconcentration. [Link]
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Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. [Link]
-
Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil. [Link]
-
Analysis of Glyphosate and AMPA in Water, Plant materials, and Soil: A Review. [Link]
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Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. [Link]
-
(PDF) Glyphosate detection: methods, needs and challenges. [Link]
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LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. [Link]
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A Senior Scientist's Guide to Mass Spectrometry Ionization for Methyl Glyphosate Analysis
For researchers and professionals in drug development and environmental analysis, the accurate quantification of methyl glyphosate, a key derivative and potential metabolite of glyphosate, presents significant analytical challenges. Its high polarity, zwitterionic nature, and low molecular weight make it a notoriously difficult analyte for standard chromatographic and mass spectrometric methods.[1][2][3] This guide provides an in-depth comparison of mass spectrometry ionization sources and, more broadly, the analytical strategies required for the robust analysis of this compound. We will move beyond a simple list of techniques to explain the fundamental causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in authoritative science.
The Core Challenge: The Physicochemical Nature of this compound
This compound, like its parent compound, is a small, highly polar molecule. This creates two primary obstacles for analysis by liquid chromatography-mass spectrometry (LC-MS):
-
Poor Chromatographic Retention: Conventional reversed-phase columns (e.g., C18) fail to adequately retain such polar compounds, leading to elution in the solvent front where matrix interferences are most severe.[2][4]
-
Ionization Efficiency and Suppression: While amenable to ionization, the process can be inefficient and highly susceptible to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[5][6][7]
Therefore, a comparison of ionization sources is inseparable from the chromatographic and sample preparation strategy employed to overcome these core challenges. The central choice is not merely between ionization sources, but between two overarching workflows: Direct Analysis using advanced chromatography or Indirect Analysis via chemical derivatization.
Section 1: Electrospray Ionization (ESI) - The Dominant Technique
For polar analytes like this compound, Electrospray Ionization (ESI) is the undisputed workhorse. ESI generates gas-phase ions directly from a liquid solution, making it ideal for non-volatile and polar molecules.[8] For glyphosate and its derivatives, negative-ion ESI is almost universally preferred. This is because the phosphonate and carboxylate groups are readily deprotonated to form a stable negative ion, which is then detected by the mass spectrometer.[2][9][10][11]
While Atmospheric Pressure Chemical Ionization (APCI) is a valuable technique, it is generally reserved for less polar and more volatile compounds that are easily vaporized.[8][12][13] The high polarity and negligible volatility of underivatized this compound make it a poor candidate for APCI, hence the literature overwhelmingly focuses on ESI-based methods.
Section 2: A Comparison of Analytical Strategies Using ESI-MS
The practical comparison for this compound analysis lies in the front-end strategy coupled with the ESI source.
Strategy A: Direct Analysis with Specialized Chromatography
Modern approaches favor the direct analysis of the underivatized molecule. This eliminates time-consuming derivatization steps but requires specialized LC columns to achieve retention.
Causality Behind the Choice:
This strategy is chosen for its speed and reduced sample manipulation, which can minimize potential errors. It relies on chromatographic phases that offer alternative retention mechanisms to standard reversed-phase chemistry.
Key Methodologies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high percentage of organic solvent in the mobile phase to retain polar compounds.[14][15]
-
Ion-Exchange Chromatography (IEX): These columns separate molecules based on their charge. Anion-exchange columns are effective for retaining the negatively charged glyphosate molecule.[16][17][18]
-
Mixed-Mode Chromatography: This is the most advanced approach, utilizing columns with both ion-exchange and reversed-phase or HILIC properties.[14][16][19][20] This provides balanced retention and superior selectivity.
Experimental Workflow: Direct Analysis
Caption: Workflow for direct analysis of this compound.
Protocol: Direct Analysis in Water using a Mixed-Mode Column
This protocol is adapted from methodologies employing mixed-mode chromatography for robust, direct analysis.[20]
-
Sample Preparation:
-
For hard water samples, add EDTA to a final concentration of ~10 mM to chelate divalent cations that can interfere with ionization.
-
Centrifuge the sample at 15,000 RPM to remove particulates.
-
Transfer a 480 µL aliquot to an HPLC vial.
-
Add 160 µL of an isotopically labeled internal standard solution (e.g., ¹³C₂, ¹⁵N-glyphosate) for accurate quantification.
-
-
LC Conditions:
-
Column: Acclaim™ Mixed-Mode WAX-1 (3 µm, 50 mm x 3 mm) or equivalent.
-
Mobile Phase A: 50:50 methanol:water.
-
Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A to wash out non-polar components, then ramps up Mobile Phase B to elute the retained glyphosate.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
IonSpray Voltage: -4500 V.
-
Temperature: 500 °C.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Monitor for characteristic transitions (e.g., for glyphosate: m/z 168 → 63).[15]
-
Strategy B: Indirect Analysis via Derivatization
This classical approach chemically modifies the this compound molecule to make it less polar and more "C18-friendly."
Causality Behind the Choice:
Derivatization is employed to overcome the poor retention on ubiquitous reversed-phase C18 columns. The derivatizing agent, typically 9-fluorenylmethylchloroformate (FMOC-Cl), attaches a large, non-polar group to the amine moiety of the molecule.[1][21][22] This significantly increases its hydrophobicity, allowing for excellent retention and separation. It also increases the mass of the analyte, moving it out of the low-mass region often plagued by chemical noise.
Experimental Workflow: Derivatization Analysis
Caption: Workflow for analysis of this compound via FMOC derivatization.
Protocol: FMOC-Cl Derivatization for Food Matrices
This protocol is a synthesis of established methods for derivatizing glyphosate and its metabolites in complex samples.[1][21][22]
-
Sample Extraction:
-
Homogenize 1 g of sample (e.g., soy flour) with 10 mL of acidified methanol (1% formic acid).
-
Shake vigorously for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
-
Derivatization:
-
Take a 1 mL aliquot of the supernatant.
-
Add 100 µL of borate buffer (pH 9).
-
Add 200 µL of a 10 mM FMOC-Cl solution in acetonitrile.
-
Agitate the mixture for 20-60 minutes at room temperature or slightly elevated temperature (e.g., 50°C).[21][23]
-
Add ~130 µL of 2% phosphoric acid to quench the reaction.
-
-
LC Conditions:
-
Column: A standard C18 column (e.g., Phenomenex Gemini 3µ C18, 150 x 2 mm).
-
Mobile Phase A: 50 mM ammonium acetate (pH 9).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A standard reversed-phase gradient starting with high aqueous content and ramping to high organic content.
-
-
MS Conditions:
Section 3: Performance Data Summary
The choice of method depends on the required sensitivity and the sample matrix. The following table summarizes typical performance data from published methods.
| Parameter | Direct Analysis (Mixed-Mode/IEX) | Derivatization (FMOC-Cl) | Causality & Insights |
| Limit of Quantitation (LOQ) | 0.1 - 5 µg/kg (ppb) in various matrices.[25] | 0.05 µg/g (50 ppb) in powdered samples; 0.005 µg/g (5 ppb) in liquids.[22] | Both methods can achieve excellent sensitivity. Derivatization often provides very low limits of detection due to improved chromatography and higher mass. |
| Analysis Time | Faster per sample (no derivatization step). Cycle times < 15 min.[20] | Slower per sample due to the derivatization reaction (20-60 min).[21][23] | Direct analysis offers higher throughput, which is critical for routine monitoring labs. |
| Robustness & Drawbacks | Requires specialized, potentially more expensive columns. Susceptible to metal chelation, may require system passivation.[10][26] | Derivatization reagent can degrade, and byproducts (FMOC-OH) can interfere.[1][3] Adds complexity and potential for error. | The robustness of direct analysis depends heavily on maintaining the specialized column and LC system, while the derivatization method's robustness depends on the consistency of the chemical reaction. |
| Matrix Effects | Significant ion suppression is a known issue and must be corrected for, often with isotopically labeled internal standards.[5][7][15] | Derivatization and improved chromatography can sometimes move the analyte away from matrix interferences, but matrix-matched calibration is still often required.[6] | Matrix effects are a critical challenge for ESI regardless of the strategy. The use of stable isotope-labeled internal standards is the most reliable way to compensate.[5] |
Section 4: Decision-Making Framework
Choosing the optimal strategy requires balancing throughput needs, available instrumentation, and the complexity of the sample matrix.
Caption: Decision tree for selecting an analytical strategy.
Conclusion
While a direct comparison of ionization sources for this compound quickly narrows to Electrospray Ionization (ESI), the more critical decision for a Senior Application Scientist lies in the overall analytical strategy.
-
Direct analysis coupled with specialized chromatography (IEX, HILIC, or Mixed-Mode) is a modern, fast, and effective approach, particularly for high-throughput environments. Its success hinges on the availability of appropriate columns and careful management of matrix effects and system passivation.
-
Indirect analysis via FMOC-Cl derivatization is a robust and well-established alternative. It allows the use of standard reversed-phase C18 columns and can achieve excellent sensitivity, making it a reliable choice for complex matrices or labs not equipped with specialized column chemistries.
Ultimately, the choice of ionization source is straightforward, but the path to achieving trustworthy and reproducible data for this compound requires a holistic approach that considers chromatography and sample preparation as integral components of the ionization process. Both strategies, when properly validated with the use of appropriate internal standards, can provide authoritative and reliable results for researchers and drug development professionals.
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-
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-
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Flamini, R., et al. (2018). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Rapid Communications in Mass Spectrometry. Available at: [Link]
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- 15. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. LC-MS/MS Analysis of Glyphosate and Polar Contaminants in Food Using a Hybrid Ion-Exchange/HILIC Column | Restek [discover.restek.com]
- 20. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. semanticscholar.org [semanticscholar.org]
- 23. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Direct determination of glyphosate and its major metabolite, aminomethylphosphonic acid, in fruits and vegetables by mixed-mode hydrophilic interaction/weak anion-exchange liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analysis of Methyl Glyphosate: Direct Injection vs. Derivatization Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. N-methylglyphosate, a metabolite and analogue of the widely used herbicide glyphosate, presents unique analytical challenges due to its high polarity, low volatility, and zwitterionic nature. These properties make it difficult to achieve good retention and separation using standard reversed-phase liquid chromatography (LC) methods. This guide provides an in-depth comparison of the two predominant analytical strategies used to overcome these challenges: direct injection analysis and chemical derivatization, with a focus on their accuracy and precision.
The analytical principles and methods described for glyphosate are largely applicable to its N-methylated form, typically requiring only adjustments to the mass-to-charge ratio (m/z) settings in mass spectrometry detection.
The Direct Injection Approach: A Streamlined Workflow
The direct injection method is predicated on speed and simplicity, minimizing sample handling to increase throughput and reduce potential sources of error. This approach involves injecting a minimally processed sample directly onto a specialized LC column coupled with a tandem mass spectrometer (LC-MS/MS).
Principle of Direct Injection
Direct analysis circumvents the need for chemical modification of the analyte. Instead, it relies on chromatographic columns designed to retain highly polar compounds. The most common column chemistries employed are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It effectively retains and separates polar analytes like methyl glyphosate.[1][2]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms to improve the separation of complex samples.[3]
-
Porous Graphitic Carbon (PGC): PGC columns provide a unique retention mechanism based on the polarizability of the analyte and can be effective for polar compounds.[4]
A significant challenge in the direct analysis of glyphosate and its analogues is their propensity to chelate with metal ions (e.g., Ca²⁺, Mg²⁺) present in samples or the analytical system, which can lead to poor peak shape and reduced sensitivity. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample or mobile phase is a critical step to mitigate this issue.[3][5]
Advantages:
-
Reduced Sample Preparation Time: Eliminates the lengthy and complex derivatization step, enabling higher sample throughput.
-
Fewer Potential Errors: Avoids issues related to incomplete derivatization, side-product formation, or removal of excess derivatizing reagent.[6]
-
Simplicity: The workflow is more straightforward, making it easier to automate and implement for routine analysis.
Limitations:
-
Matrix Effects: Direct injection can lead to more significant matrix-induced signal suppression or enhancement, potentially affecting accuracy.
-
Sensitivity: While modern mass spectrometers are exceptionally sensitive, direct injection may not achieve the ultra-low detection limits possible with derivatization in some complex matrices.
-
Chromatographic Challenges: Requires specialized, and often more expensive, columns and careful mobile phase optimization to achieve robust chromatography.
Experimental Workflow: Direct Injection
The workflow for direct injection is characterized by its efficiency.
Caption: Workflow for the Direct Injection Analysis of this compound.
The Derivatization Approach: Enhancing Chromatographic Performance
Derivatization is a chemical modification technique used to alter the physicochemical properties of an analyte to make it more suitable for a specific analytical method. For this compound, the primary goal is to decrease its polarity, thereby improving its retention on conventional reversed-phase columns like C18.
Principle of Derivatization
The most common derivatization agent for glyphosate and its analogues is 9-fluorenylmethylchloroformate (FMOC-Cl).[3][6] This reagent reacts with the secondary amine group of this compound under alkaline conditions (typically a borate buffer at pH 9) to form a non-polar, fluorescent FMOC-derivative.[3] This derivative is significantly less polar and exhibits excellent retention on C18 columns.
The derivatization reaction is as follows: this compound + FMOC-Cl → FMOC-Methyl Glyphosate + HCl
This reaction not only improves chromatography but also increases the mass of the analyte, which can be advantageous in mass spectrometry by moving the precursor ion to a higher, less congested m/z range.
Advantages:
-
Improved Chromatography: Enables the use of ubiquitous and robust reversed-phase C18 columns, resulting in excellent peak shapes and separation.[3]
-
Enhanced Sensitivity: The derivatization can lead to lower limits of detection (LOD) and quantification (LOQ), especially when coupled with fluorescence detection or when pre-concentration steps are included.[6]
-
Reduced Matrix Effects: The clean-up steps often required after derivatization can help to remove interfering matrix components.
Limitations:
-
Time-Consuming and Complex: The multi-step process of derivatization, reaction quenching, and excess reagent removal is laborious and significantly increases sample preparation time.[7]
-
Potential for Variability: Incomplete reactions, side-product formation, or degradation of the derivative can introduce variability and negatively impact accuracy and precision.[6]
-
Interferences: The FMOC-Cl reagent itself or its hydrolysis by-products can cause background interference if not effectively removed.
Experimental Workflow: Derivatization
The derivatization workflow involves several additional steps compared to direct injection.
Caption: Workflow for the Derivatization Analysis of this compound.
Performance Comparison: Accuracy, Precision, and Sensitivity
The choice between direct injection and derivatization often comes down to a trade-off between speed and performance. The following table summarizes typical performance data from validated methods for glyphosate analysis, which are representative of what can be expected for this compound.
| Parameter | Direct Injection Methods | Derivatization (FMOC-Cl) Methods |
| Accuracy (Recovery %) | 84% - 111% in milk[8]; 91.8% - 97.4% in various foods | 74% - 86% in cereals[6]; 70% in sewage[6]; 91% - 116% in soy protein isolate |
| Precision (% RSD) | < 8% in milk[8]; < 10% in food commodities | < 10% in soy protein isolate; < 2.3% in tea |
| Limit of Quantitation (LOQ) | 10 ng/g (ppb) in oats; 25 µg/g (ppb) in milk[8] | 1 ng/mL (ppb) in breast milk[6]; 2-4 ppb in cereals[6] |
Analysis of Performance Data:
-
Accuracy: Both methods can achieve excellent accuracy, with recoveries typically falling within the acceptable range of 70-120%. Direct injection methods often show very good recoveries due to fewer sample manipulation steps.[8]
-
Precision: Both approaches demonstrate high precision, with Relative Standard Deviations (%RSD) generally well below the 15-20% acceptance criteria for trace analysis. The automation of direct injection workflows can contribute to excellent reproducibility.
-
Sensitivity (LOQ): While direct injection methods coupled with modern high-end mass spectrometers can achieve low ppb detection limits, derivatization methods historically have held an edge in reaching the lowest possible detection limits, often in the low- to sub-ppb range.[6] This is particularly true when derivatization enables sample pre-concentration.
Detailed Experimental Protocols
Protocol 1: Direct Injection LC-MS/MS
This protocol is a representative example for the analysis of this compound in a food matrix.
-
Sample Extraction:
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of a stable isotope-labeled internal standard for this compound.
-
Add 25 mL of an aqueous extraction solvent (e.g., water containing 10 mM EDTA and 50 mM acetic acid).[5]
-
Shake vigorously for 10-15 minutes.
-
Centrifuge at >4000 rpm for 10 minutes.
-
-
Sample Clean-up:
-
Pass approximately 2 mL of the supernatant through an Oasis HLB SPE cartridge to remove non-polar interferences.[5]
-
Collect the eluate and filter through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a specialized column for polar pesticides (e.g., mixed-mode weak anion exchange or HILIC).
-
Mobile Phase: Employ a gradient elution, typically with a mobile phase containing a weak acid like formic acid or a buffer system.
-
Injection Volume: 5-20 µL.
-
MS Detection: Use a tandem quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both the native this compound and its labeled internal standard.
-
Protocol 2: FMOC-Cl Derivatization LC-MS/MS
This protocol outlines the key steps for derivatization prior to analysis.
-
Sample Extraction:
-
Perform an aqueous extraction as described in the direct injection protocol (steps 1.1-1.5).
-
-
Derivatization:
-
Take a 1 mL aliquot of the sample extract.
-
Add 100 µL of borate buffer (e.g., 200 mM, pH 9) to create alkaline conditions.[3]
-
Add 200 µL of a 10 mM FMOC-Cl solution in acetonitrile.[3]
-
Vortex and incubate the mixture (e.g., 20 minutes at 50°C).
-
Cool the sample to room temperature.
-
Add ~130 µL of 2% phosphoric acid to quench the reaction and neutralize the pH.
-
-
Clean-up:
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to remove excess FMOC-Cl and other interferences.
-
Elute the FMOC-methyl glyphosate derivative with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with water and acetonitrile or methanol, often with a buffer like ammonium acetate.
-
MS Detection: Monitor the MRM transitions for the FMOC-derivative of this compound and its corresponding labeled internal standard.
-
Method Selection: A Practical Guide
The choice between direct injection and derivatization is not absolute and should be guided by the specific requirements of the analysis.
-
Choose Direct Injection when:
-
High throughput is essential: The significantly faster sample preparation makes it ideal for routine monitoring and large sample batches.
-
Simplicity is a priority: The method is easier to troubleshoot and automate.
-
Acceptable sensitivity is achievable: Modern LC-MS/MS systems are often sensitive enough to meet regulatory limits without derivatization.
-
-
Choose Derivatization when:
-
Ultra-low detection limits are required: When the highest sensitivity is needed, especially in complex matrices or for trace-level research.
-
A standard C18 column is the only available option: Derivatization makes the analyte compatible with the most common type of LC column.
-
Matrix interferences are severe: The post-derivatization clean-up can be more effective at removing challenging matrix components.
-
Conclusion
Both direct injection and derivatization methods offer accurate and precise means for the quantification of this compound. The direct injection approach represents a significant advancement, prioritizing speed and efficiency without substantial compromise on performance for most applications. It is rapidly becoming the method of choice in many regulatory and commercial laboratories.
Conversely, the derivatization method, particularly with FMOC-Cl, remains a powerful and reliable technique.[3][6] It is an indispensable tool in situations demanding the utmost sensitivity or when chromatographic separation proves challenging with direct injection. Ultimately, the optimal method is contingent upon the analytical objective, available instrumentation, sample matrix, and the required balance between throughput and sensitivity.
References
-
U.S. Food and Drug Administration. (n.d.). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. FDA.gov. [Link]
-
Pozo, Ó. J., et al. (2019). Glyphosate detection: methods, needs and challenges. Environmental Chemistry Letters, 17(4), 1741-1759. [Link]
-
Li, Y., et al. (2021). An analytical method for the determination of glyphosate and aminomethylphosphoric acid using an anionic polar pesticide column and the application in urine and serum from glyphosate poisoning patients. Analytical Methods, 13(39), 4705-4712. [Link]
-
Perpètuo, G. L., & de Pinho, G. P. (2021). Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status. Molecules, 26(21), 6439. [Link]
-
Melo, K. G., et al. (2018). Brief review analytical methods for the determination of glyphosate. MOJ Toxicology, 4(1), 39-42. [Link]
-
YouTube. (2020, August 18). LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. [Link]
-
SCIEX. (2016). LC-MS/MS Quantitation of Underivatized Glyphosate and Other Polar Pesticides. Sciex.com. [Link]
-
He, L., et al. (2020). Improved chromatography and MS-based detection of glyphosate and aminomethylphosphonic acid using iTrEnDi. Analytical and Bioanalytical Chemistry, 412(28), 7855-7864. [Link]
-
Arkan, T., & Molnár-Perl, I. (2015). The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. Journal of Chromatography A, 1424, 1-17. [Link]
-
Chamkasem, N., Morris, C., & Harmon, T. (2016). Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science, 3(2), 20-26. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl Glyphosate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of methyl glyphosate, ensuring the safety of laboratory personnel, the protection of the environment, and adherence to regulatory standards. Our aim is to build a foundation of trust by delivering value and expertise that supports your critical work.
Understanding the Compound: Why Proper Disposal is Non-Negotiable
This compound, an ester of the widely used herbicide glyphosate, is an organophosphorus compound. While its specific toxicological profile may differ from its parent compound, it is prudent to handle it with the same degree of caution. Organophosphorus pesticides, as a class, are noted for their potential neurotoxicity and environmental persistence under certain conditions.[1][2] Improper disposal can lead to the contamination of soil and water, posing a significant risk to aquatic life and ecosystems.[3][4]
The primary mandate for the disposal of this compound is that it must be managed as hazardous waste.[3][4] This necessitates a cradle-to-grave approach, where the waste is tracked from its point of generation in the laboratory to its final destruction at a licensed facility.[5] Never pour this compound solutions down the drain or discard them in regular trash, as this can lead to environmental contamination and potential regulatory violations.[4][6]
| Chemical Property | Value/Description | Implication for Disposal |
| Class | Organophosphorus Pesticide | Must be treated as hazardous waste.[1] |
| Form | Varies (solid or in solution) | Disposal procedures must account for different physical states. |
| Environmental Fate | Toxic to aquatic life.[3] | Strict prohibition on release to drains or waterways.[3][6] |
| Reactivity | Reacts with galvanized or unlined steel to produce hydrogen gas.[5] | Use only compatible containers for waste storage (e.g., plastic, stainless steel).[5] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and preparation of this compound waste for collection by a certified hazardous waste disposal service.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Aqueous Solutions: Collect all dilute and concentrated aqueous solutions containing this compound in a dedicated, clearly labeled waste container.
-
Organic Solvent Solutions: If this compound is used in an organic solvent, collect this waste stream separately. Halogenated and non-halogenated solvent wastes should also be kept separate.[7]
-
Contaminated Solids: This includes personal protective equipment (PPE) like gloves, contaminated bench paper, pipette tips, and any solid material that has come into contact with this compound. Place these items in a designated, lined solid waste container.
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[8]
Step 2: Proper Waste Container Management
The integrity of your waste containers is critical to preventing leaks and ensuring safe transport.
-
Container Selection: Use containers that are compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally recommended.[5] Avoid galvanized or unlined steel containers.[5]
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound Waste" (avoiding abbreviations or formulas)[9]
-
The specific components and their approximate percentages (e.g., "this compound, ~1% in water")
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container (accumulation start date)[9]
-
Container Handling:
-
Keep waste containers closed at all times, except when adding waste.[8][9]
-
Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[8]
-
Do not overfill containers; leave adequate headspace to allow for expansion.
-
Step 3: Arranging for Disposal
This compound waste must be disposed of through a licensed hazardous waste management company.
-
Contact your EHS Department: Your institution's Environmental Health & Safety department is your primary resource for arranging a waste pickup. They will provide you with the necessary paperwork and schedule a collection.
-
Waste Manifest: For transport, a hazardous waste manifest will be required. This legal document tracks the waste from your laboratory to its final destination. Your EHS department will assist in its completion.
-
RCRA Waste Codes: The Resource Conservation and Recovery Act (RCRA) requires the assignment of waste codes. While your EHS office will make the final determination, wastes from pesticide manufacturing or formulation can fall under the K-list, and discarded commercial chemical products could be on the P-list or U-list.[10] It may also be classified based on its characteristics, such as toxicity (D-codes).[11][12]
Below is a visual representation of the decision-making process for this compound waste management.
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- 12. Waste Code [rcrainfo.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl Glyphosate
For laboratory professionals engaged in cutting-edge research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, scientifically grounded protocol for the use of Personal Protective Equipment (PPE) when working with Methyl Glyphosate (CAS 24569-83-3), also known as Glyphosate-N-methyl. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these safety measures, thereby fostering a proactive safety culture within your laboratory.
Hazard Analysis: Understanding this compound
This compound is a derivative of glyphosate, a widely used broad-spectrum herbicide.[1][2] A thorough risk assessment is the foundation of any safety protocol. The Safety Data Sheet (SDS) for Glyphosate-N-methyl indicates that the primary hazards are:
-
Serious Eye Damage (H318): This is a significant risk, implying that contact can cause irreversible damage to the eyes.[3]
-
Toxicity to Aquatic Life (H411): This highlights the importance of proper disposal to prevent environmental contamination.[3]
While the SDS for the specific methyl derivative may be less comprehensive than that for the parent compound, glyphosate, we can extrapolate and adopt a cautious approach by considering the hazards associated with glyphosate as well. For glyphosate, potential risks include moderate eye irritation and harm if inhaled.[4] Therefore, a robust PPE strategy must address potential exposure through dermal contact, ocular contact, and inhalation.
The Core Ensemble: Essential PPE for this compound
The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves, minimum 14 mils thickness. | Prevents dermal absorption. Nitrile and butyl offer good chemical resistance to a broad range of chemicals, including many herbicides.[5][6] |
| Eye & Face Protection | Chemical safety goggles meeting Z87.1 standard; full-face shield when handling larger quantities. | Protects against splashes that can cause serious, irreversible eye damage.[3][4] |
| Body Protection | Long-sleeved lab coat or chemical-resistant coveralls (e.g., Tyvek). | Minimizes skin contact with spills or aerosols.[7] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required based on the specific procedure and risk assessment. | Prevents inhalation of aerosols or dust. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[7] |
Hand Protection: The First Line of Defense
Studies have shown that the hands and forearms are the most common points of contact for chemical exposure.[8] Therefore, selecting the appropriate gloves is critical.
-
Material: Nitrile gloves are a versatile and effective choice for handling many pesticides and their derivatives.[5] For prolonged handling or when working with concentrates, butyl rubber gloves offer excellent protection.
-
Thickness: A minimum thickness of 14 mils is recommended to provide a durable barrier against chemical permeation.[6]
-
Best Practices: Always inspect gloves for any signs of degradation or punctures before use. When removing gloves, do so without touching the outer contaminated surface with your bare skin. Wash hands thoroughly after glove removal.[9]
Eye and Face Protection: A Non-Negotiable
Given the H318 "Causes serious eye damage" hazard statement for Glyphosate-N-methyl, eye protection is mandatory.[3]
-
Chemical Safety Goggles: These should provide a complete seal around the eyes to protect from splashes from all directions. Ensure they meet the Z87.1 standard for impact resistance.[4]
-
Face Shield: When handling larger volumes or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles to protect the entire face.
Body and Foot Protection: Minimizing Dermal Exposure
-
Lab Coats and Coveralls: A standard long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls made of materials like Tyvek are recommended.[7][10]
-
Footwear: Never wear open-toed shoes in a laboratory setting. Chemical-resistant, closed-toe shoes will protect your feet from any spills.[7]
Operational Plan: From Preparation to Disposal
A comprehensive safety plan encompasses the entire workflow, from the moment you prepare to handle the chemical until the final disposal of waste.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
-
Read the SDS: Before beginning any new procedure, thoroughly read the Safety Data Sheet for this compound.
-
Assemble PPE: Put on all required PPE before handling the chemical.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
Step-by-Step PPE Protocol
The following workflow illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal Plan: Environmental Responsibility
Improper disposal of this compound and its containers can be harmful to the environment.[11]
-
Chemical Waste: All solutions and materials contaminated with this compound must be disposed of as hazardous waste. Never pour it down the drain.[11][12]
-
Container Disposal: Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste. Puncture the container to prevent reuse.[13]
-
Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[11][12] Contact your local environmental agency or a household hazardous waste collection program for specific guidance.[12][14]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][15] |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water.[3][15] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
The following diagram outlines the decision-making process in case of an accidental exposure.
Caption: Emergency Response Flowchart
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their scientific endeavors while maintaining the highest standards of laboratory safety and environmental stewardship.
References
- How to Dispose of Glyphosate.
- Proper Use and Handling of Glyphosate in Plant Nurseries. University of Florida.
- Do You Know How To Use Glyphos
- Everything Farmers Need to Know About Glyphos
- Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Earth911.
- Applying Glyphosate? Know How to Choose the Right PPE. Pests in the Urban Landscape.
- GLYPHOSATE-N-METHYL - Safety D
- Glyphosate | ToxFAQs™ |
- Landscaping - Pesticides - Personal Protective Equipment. CCOHS.
- Methyl Glyphos
- The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn.
- PPE. Growsafe.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- Personal Protective Equipment for Pesticide Applicators.
- Safe Disposal of Pesticides. US EPA.
- SAFETY D
- Disposal of Pesticides.
- Glyphos
- Glyphos
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
